molecular formula C8H9NOS B1348294 2-(Phenylthio)acetamide CAS No. 22446-20-4

2-(Phenylthio)acetamide

Cat. No.: B1348294
CAS No.: 22446-20-4
M. Wt: 167.23 g/mol
InChI Key: KBRJQEVSKVOLNR-UHFFFAOYSA-N
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Description

2-(Phenylthio)acetamide is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRJQEVSKVOLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326193
Record name 2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-20-4
Record name 22446-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)acetamide is an organic compound featuring a phenylthio group linked to an acetamide moiety.[1] This structure imparts a unique combination of chemical properties that make it a molecule of interest in medicinal chemistry and organic synthesis. It serves as a valuable precursor for the synthesis of more complex heterocyclic compounds, including thiazoles and thiadiazoles.[1] Recent studies have highlighted its potential therapeutic applications, particularly in the management of allergic rhinitis, and have explored its derivatives for antiproliferative and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and a key biological pathway.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name 2-phenylsulfanylacetamide[1][2]
CAS Number 22446-20-4[1][2]
Molecular Formula C8H9NOS[1][2]
Molecular Weight 167.23 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)SCC(=O)N[1]
InChI Key KBRJQEVSKVOLNR-UHFFFAOYSA-N[1]
Melting Point 106–107 °C (for N-(Phenylthio)acetamide, an isomer)[3]
Boiling Point 551.7±50.0 °C (Predicted for a related derivative)[4]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water (qualitative, based on related compounds).[5]
pKa 11.90±0.70 (Predicted for a related derivative)[4]
LogP (Computed) 1.2[2]
Topological Polar Surface Area 68.4 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a halogenated acetamide with thiophenol.[1]

Materials:

  • Thiophenol

  • Chloroacetamide

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve chloroacetamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide or acetonitrile.[1]

  • Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir.[1]

  • Slowly add thiophenol (1 equivalent) to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70°C) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Thiophenol Thiophenol Reaction Nucleophilic Substitution (Room Temp or Heated) Thiophenol->Reaction Chloroacetamide Chloroacetamide Chloroacetamide->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.
Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[6]

Apparatus:

  • Melting point apparatus or Thiele tube with heating oil

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Place a small amount of finely powdered, dry this compound onto a clean, dry surface.[7]

  • Pack the compound into the sealed end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]

  • Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and immerse it in a Thiele tube heating bath.[6]

  • Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

  • Repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[6]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Determination of Solubility

Solubility is determined by observing the extent to which a compound dissolves in a particular solvent.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution to see if the solid has completely dissolved.

  • If the solid dissolves, the compound is soluble to at least that concentration. If not, the mixture can be gently heated to observe any temperature-dependent solubility changes.[4]

  • This process can be repeated with different solvents to establish a qualitative solubility profile.

Determination of pKa

The pKa value indicates the strength of an acid or base. Potentiometric titration is a common method for its determination.[5]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the titrant (strong acid or base) from the burette in small, measured increments.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[5]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[3]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

  • Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.[8]

  • Carefully separate the aqueous and organic layers.

  • Determine the concentration of this compound in each layer using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.[3]

G cluster_properties Physicochemical Properties cluster_relevance Relevance in Drug Development Solubility Solubility ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME pKa pKa pKa->ADME LogP LogP LogP->ADME MeltingPoint Melting Point Purity Purity & Stability MeltingPoint->Purity MolecularWeight Molecular Weight MolecularWeight->ADME Bioavailability Bioavailability ADME->Bioavailability

Interplay of physicochemical properties in drug development.

Biological Activity and Signaling Pathway

This compound has been identified as a potential therapeutic agent for allergic rhinitis.[1] Its mechanism of action is believed to involve the regulation of caspase-1.[1] In an animal model of allergic rhinitis, treatment with this compound led to a significant reduction in the levels of IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP).[1] This suggests that this compound may interfere with the inflammatory cascade initiated by allergens.

The binding of an allergen to IgE on the surface of mast cells triggers their degranulation and the release of inflammatory mediators like histamine. The activation of caspase-1 is a key step in the maturation of pro-inflammatory cytokines such as IL-1β. By inhibiting caspase-1, this compound can potentially downregulate the production of these key signaling molecules, thereby mitigating the allergic inflammatory response.

G Allergen Allergen Exposure MastCell Mast Cell Activation Allergen->MastCell Caspase1 Caspase-1 Activation MastCell->Caspase1 Mediators Release of Histamine, IgE, TSLP MastCell->Mediators IL1b IL-1β Production Caspase1->IL1b PTA This compound PTA->Caspase1 Inhibition Inflammation Allergic Inflammation Mediators->Inflammation IL1b->Inflammation

Proposed pathway of this compound in allergic rhinitis.

Furthermore, derivatives of this compound have shown promise as antiproliferative agents, with some exhibiting inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[9] Other related acetamide derivatives have demonstrated anti-inflammatory and antioxidant properties.[10][11]

Conclusion

This compound is a versatile molecule with a range of interesting physicochemical properties and potential therapeutic applications. While there is a need for more comprehensive experimental data on the parent compound, the available information and studies on its derivatives suggest a promising future in the fields of medicinal chemistry and drug discovery. The protocols and pathways detailed in this guide provide a solid foundation for researchers and scientists working with this and related compounds.

References

Spectral Data Analysis of 2-(Phenylthio)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Phenylthio)acetamide, a compound of interest in various research and development applications. Due to the limited availability of a complete experimental dataset for this specific molecule in public databases, this guide combines available data from related structures and general spectroscopic principles to offer a robust analytical framework.

Summary of Spectral Data

The following tables summarize the expected and observed spectral data for this compound and its derivatives. This information is crucial for the identification, characterization, and purity assessment of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~7.2-7.5MultipletAromatic protons (C₆H₅)
~3.6SingletMethylene protons (-CH₂-)
~7.0-8.0Broad SingletAmide protons (-NH₂)
¹³C NMR ~170SingletCarbonyl carbon (C=O)
~125-135Multiple SignalsAromatic carbons (C₆H₅)
~38SingletMethylene carbon (-CH₂-)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3350-3180Strong, BroadN-H stretching (Amide)
3060-3080MediumAromatic C-H stretching
~1660StrongC=O stretching (Amide I band)
~1600, ~1480Medium to WeakAromatic C=C stretching
~1420MediumC-N stretching (Amide)
~740, ~690StrongC-H out-of-plane bending (Monosubstituted benzene)

Note: The IR data is based on characteristic absorption frequencies for primary amides and monosubstituted benzene rings.

Table 3: Mass Spectrometry (MS) Data

m/zInterpretation
167Molecular ion [M]⁺
109[M - CONH₂]⁺
77[C₆H₅]⁺

Note: The molecular weight of this compound is 167.23 g/mol [1]. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or ATR crystal prior to scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation Functional Groups IR->Purity_Assessment MS->Structure_Elucidation Molecular Weight & Fragmentation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

An In-depth Technical Guide to the Synthesis of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(phenylthio)acetamide, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route, a nucleophilic substitution reaction (SN2) between thiophenol and 2-chloroacetamide, is detailed extensively. This document includes a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the reaction mechanism and experimental workflow, adhering to strict visualization standards for clarity and precision.

Introduction

This compound and its derivatives are recognized for their potential biological activities and as valuable intermediates in the synthesis of more complex molecules. The core structure, featuring a phenylthio group attached to an acetamide moiety, imparts unique chemical properties that are leveraged in various applications. The most common and efficient method for its synthesis is the S-alkylation of thiophenol with a 2-haloacetamide, typically 2-chloroacetamide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism: S-Alkylation via SN2 Pathway

The synthesis of this compound from thiophenol and 2-chloroacetamide proceeds through a well-established SN2 mechanism. The key steps are:

  • Deprotonation of Thiophenol: In the presence of a base (e.g., sodium hydroxide, triethylamine), the weakly acidic thiol proton of thiophenol is removed to form the highly nucleophilic thiophenolate anion.

  • Nucleophilic Attack: The thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide that is bonded to the chlorine atom.

  • Concerted Bond Formation and Cleavage: This attack occurs in a single, concerted step from the backside of the carbon-chlorine bond. As the new sulfur-carbon bond forms, the carbon-chlorine bond simultaneously breaks, leading to the displacement of the chloride ion as the leaving group. This "backside attack" results in an inversion of stereochemistry if the electrophilic carbon were a chiral center.

The overall reaction is characterized by second-order kinetics, being dependent on the concentration of both the thiophenolate and 2-chloroacetamide.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Transition State cluster_products Products Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate + Base Base Base (e.g., NaOH) Water Water Chloroacetamide 2-Chloroacetamide TS [Sδ-···CH₂(CONH₂)···Clδ-] Thiophenolate->TS + 2-Chloroacetamide Product This compound TS->Product Salt Salt (e.g., NaCl) TS->Salt Experimental_Workflow start Start step1 Dissolve Thiophenol in Ethanol start->step1 step2 Add NaOH solution to form Thiophenolate step1->step2 step3 Add 2-Chloroacetamide solution step2->step3 step4 Heat to Reflux (2-4 hours) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Remove Solvent (Rotary Evaporator) step5->step6 step7 Aqueous Work-up & Extraction step6->step7 step8 Dry Organic Layer step7->step8 step9 Concentrate (Rotary Evaporator) step8->step9 step10 Purify by Recrystallization step9->step10 end Pure this compound step10->end

Biological Screening of 2-(Phenylthio)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(phenylthio)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the biological screening of this compound and its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are provided to allow for easy comparison of the potency of the compounds.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

CompoundRPC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
2ao-NO2>100>100>100
2bm-NO252>100>100
2cp-NO280100>100
2do-OCH3>100>100>100
2em-OCH3>100>100>100
2fp-OCH3>100>100>100
Imatinib (Standard)4098>100

Table 2: Cytotoxicity of Phenylacetamide Derivatives [2]

CompoundRMDA-MB-468 (Breast) IC50 (µM)PC12 (Pheochromocytoma) IC50 (µM)MCF7 (Breast) IC50 (µM)
3a2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c4-F87 ± 0.058 ± 0.060.7 ± 0.08
3d2-Cl0.6 ± 0.080.6 ± 0.070.7 ± 0.4
3e3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f4-Cl1 ± 0.137 ± 0.09ND
3g2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i2-NO26 ± 0.42.20 ± 0.43ND
3j4-NO20.76 ± 0.096 ± 0.4ND
3k4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin (Standard)0.38 ± 0.072.6 ± 0.132.63 ± 0.4

Table 3: Cytotoxicity of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives [3]

CompoundSubstitutionPC3 (Prostate) IC50 (µM)U87 (Glioblastoma) IC50 (µM)MDA (Breast) IC50 (µM)
3gm-OCH3--9
Imatinib (Standard)--20
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., PC3, MCF-7, HL-60)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Several this compound derivatives have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.

Bax_Bcl2_Pathway Drug This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Bax Bax (Pro-apoptotic) Drug->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilization CytC Cytochrome c release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Bax/Bcl-2 mediated apoptosis pathway induced by this compound derivatives.

Some derivatives have been found to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to an anti-angiogenic and ultimately, an anti-tumor effect.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds P_VEGFR2 p-VEGFR-2 (Inactive) Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream activates Drug This compound Derivative Drug->VEGFR2 inhibits phosphorylation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Antimicrobial and Antifungal Activity

The this compound scaffold has also been explored for its antimicrobial and antifungal properties. Various derivatives have shown inhibitory activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

Table 4: Antimicrobial Activity of Thioacetamide-Triazole Derivatives against E. coli [5]

CompoundMIC (µg/mL)
Hit Compound 13.1
Hit Compound 21.6
Analog 28>100
Analog 29>100
Analog 303.1
Chloramphenicol (Standard)1.6
Sulfamethoxazole (Standard)0.98
Trimethoprim (Standard)0.98

Table 5: Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives [6]

CompoundE. coli (mm)S. typhi (mm)S. aureus (mm)B. subtilis (mm)
2b20222425
2i23252728
Levofloxacin (Standard)25283030

Table 6: Antifungal Activity of Novel Thioacetamide Quinazolinone Benzenesulfonamides [7]

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
160.310.62
Amphotericin B (Standard)0.621.25
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain this compound derivatives have exhibited promising anti-inflammatory effects in preclinical models. Their mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of an N-(2-hydroxy phenyl) acetamide derivative in the adjuvant-induced arthritis model.

Table 7: Effect of N-(2-hydroxy phenyl) acetamide on Paw Edema in Adjuvant-Induced Arthritic Rats [8]

Treatment GroupDose (mg/kg)Paw Volume (mL) - Day 21
Control-0.85 ± 0.04
Arthritic Control-2.15 ± 0.09
N-(2-hydroxy phenyl) acetamide51.62 ± 0.07
N-(2-hydroxy phenyl) acetamide101.28 ± 0.06
Indomethacin (Standard)101.15 ± 0.05
p < 0.05 compared to arthritic control
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • This compound derivatives

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. The control group receives the vehicle. A standard drug group receives a known anti-inflammatory agent.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some sulfur-containing compounds are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, this compound derivatives can suppress the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 NFkB_complex NF-κB (p65/p50) Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_complex->Genes translocates & activates Drug This compound Derivative Drug->IKK Nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow: From Synthesis to Biological Screening

The discovery and development of novel this compound derivatives with therapeutic potential typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MTT Assay, MIC Assay) Purification->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds Secondary_Screening Secondary Screening (e.g., Dose-response, Selectivity) Hit_ID->Secondary_Screening Active Compounds Lead_Gen Lead Generation Secondary_Screening->Lead_Gen Lead_Gen->Synthesis Further Optimization Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Lead_Gen->Mechanism Potent & Selective Hits In_Vivo In Vivo Efficacy & Toxicity Studies (e.g., Animal Models) Mechanism->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the synthesis and biological screening of novel compounds.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and inflammation. The detailed methodologies and structured data tables are intended to serve as a valuable resource for researchers and scientists, enabling them to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships, optimization of the lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of the this compound class of molecules.

References

2-(Phenylthio)acetamide CAS number 22446-20-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(Phenylthio)acetamide (CAS: 22446-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 22446-20-4, is an organic compound belonging to the thioamide family.[1] Its structure, featuring a phenylthio group attached to an acetamide moiety, provides unique chemical properties and a versatile scaffold for chemical synthesis and drug design.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in research and development. The compound serves as a valuable building block for the synthesis of various heterocyclic compounds and has been identified as a molecule of interest for its potential therapeutic applications, notably in the management of allergic rhinitis.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and computational models.

PropertyValueSource
CAS Number 22446-20-4[2][3][4]
Molecular Formula C₈H₉NOS[1][4]
Molecular Weight 167.23 g/mol [2][4]
IUPAC Name 2-phenylsulfanylacetamide[4]
Synonyms This compound, NSC525221[4][5]
Boiling Point 339.6°C at 760 mmHg (Computed)[5]
Flash Point 159.2°C (Computed)[5]
Density 1.21 g/cm³ (Computed)[5]
Solubility No data available[6]
Melting Point No data available[6]
LogP 1.96 (Computed)[5]
Topological Polar Surface Area 68.4 Ų[1]
Hydrogen Bond Acceptor Count 2[1]
Hydrogen Bond Donor Count 1[5]
Rotatable Bond Count 3[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is a nucleophilic substitution reaction. This method is straightforward and serves as a fundamental protocol for its preparation.

General Synthesis Workflow

G General Synthesis Workflow for this compound cluster_reactants Reactants & Reagents thiophenol Thiophenol reaction Nucleophilic Substitution thiophenol->reaction chloroacetamide Chloroacetamide chloroacetamide->reaction base Base (e.g., NaOH, K₂CO₃) base->reaction solvent Solvent solvent->reaction product This compound reaction->product

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol: Synthesis from Thiophenol and Chloroacetamide

This protocol is based on the fundamental thioacetylation reaction described in the literature.[1]

  • Dissolution: Dissolve thiophenol (1.0 equivalent) and chloroacetamide (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 to 1.5 equivalents), to the reaction mixture. The base acts as a proton scavenger to facilitate the nucleophilic attack of the thiolate anion.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

While much of the quantitative biological data pertains to its derivatives, this compound (PA) itself has been identified as a promising therapeutic agent, particularly for its anti-allergic properties.[2]

Anti-Allergic Activity

This compound has been identified as a potential compound for managing allergic rhinitis (AR).[2] A molecular docking simulation identified PA as an inhibitor of caspase-1, a key enzyme in the inflammatory pathway.[2]

G Proposed Anti-Allergic Mechanism of this compound Allergen Allergen Exposure (e.g., OVA) MastCell Mast Cell Activation Allergen->MastCell Casp1 Caspase-1 Activation MastCell->Casp1 IL1b IL-1β Maturation Casp1->IL1b PA This compound (PA) PA->Casp1 Inhibition TSLP TSLP Release IL1b->TSLP Downstream Effects IgE IgE Production IL1b->IgE Downstream Effects Histamine Histamine Release IL1b->Histamine Downstream Effects Symptoms Allergic Rhinitis Symptoms TSLP->Symptoms IgE->Symptoms Histamine->Symptoms G Workflow for In Vivo Allergic Rhinitis (AR) Model Evaluation cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sens1 Day 0 & 7: Sensitize Mice with Ovalbumin (OVA) & Alum (i.p. injection) challenge Day 14-21: Intranasal OVA Challenge sens1->challenge treatment Administer PA or Vehicle (Concurrent with challenge) obs Record Nasal Rubbing Scores challenge->obs treatment->obs collect Day 22: Collect Blood & Nasal Tissue obs->collect biochem Measure Serum IgE, Histamine, IL-1β, TSLP collect->biochem histo Histological Analysis of Nasal Mucosa collect->histo

References

An In-depth Technical Guide to 2-(phenylsulfanyl)acetamide: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(phenylsulfanyl)acetamide, a molecule of interest in medicinal chemistry. Due to the limited availability of data on the parent compound, this document synthesizes information on its N-phenyl derivative and other related acetamide compounds to infer its physicochemical properties, potential biological activities, and relevant experimental methodologies. This guide covers the synthesis, structural characteristics, and potential therapeutic applications, with a focus on anti-inflammatory, cyclooxygenase (COX) inhibitory, and antiviral activities. Detailed experimental protocols for relevant assays and a proposed signaling pathway are presented to facilitate further research and development in this area.

Introduction

The acetamide functional group is a common scaffold in a multitude of therapeutic agents, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and antitumor properties.[1] The incorporation of a phenylsulfanyl moiety introduces a sulfur-containing functional group, which is also prevalent in numerous FDA-approved drugs. This combination in 2-(phenylsulfanyl)acetamide suggests a promising scaffold for the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on this chemical entity and its derivatives to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties and Synthesis

Physicochemical Data

The following table summarizes the key physicochemical properties of N-phenyl-2-(phenylsulfanyl)acetamide.

PropertyValueReference
Molecular FormulaC₁₄H₁₃NOS[1]
Molecular Weight243.32 g/mol [1]
Melting Point> 573 K[1]
¹H NMR (400 MHz, DMSO-d₆)δ 3.84 (s, 2H, CH₂), 7.30 (m, 10H, Ar-H), 9.15 (s, 1H, NH)[1][2][3]
Elemental Analysis (Calculated)C, 69.11%; H, 5.39%; N, 5.76%; S, 13.18%[1][2]
Elemental Analysis (Found)C, 69.07%; H, 5.35%; N, 5.75%; S, 13.16%[1][2]
Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide

A reported synthesis of N-phenyl-2-(phenylsulfanyl)acetamide involves the reaction of a sulfonylguanidine derivative with 2-chloro-N-phenylacetamide.[1]

  • Reaction Setup: A mixture of benzenesulfonylguanidine (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) is prepared in dry 1,4-dioxane (20 mL).

  • Addition of Base: Potassium hydroxide (0.015 mol) is added to the reaction mixture.

  • Reflux: The mixture is refluxed for 1 hour.

  • Work-up: The reaction mixture is then poured onto ice-water and neutralized with hydrochloric acid.

  • Isolation and Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and air-dried at room temperature. The crude product is recrystallized from water to yield colorless crystals of N-phenyl-2-(phenylsulfanyl)acetamide.[1]

cluster_pathway Proposed Anti-inflammatory Signaling Pathway Stimulus Pro-inflammatory Stimulus Caspase1 Caspase-1 Stimulus->Caspase1 Activates Compound 2-(phenylsulfanyl)acetamide (or derivative) Compound->Caspase1 Inhibits NFkB NF-κB Caspase1->NFkB Activates TSLP TSLP Expression NFkB->TSLP Induces Inflammation Allergic Inflammation TSLP->Inflammation Promotes

References

An In-Depth Technical Guide to C8H9NOS Isomers: Focus on 4-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological landscape of compounds with the molecular formula C8H9NOS. Due to the prevalence of research on a specific isomer, this document will focus primarily on 4-Acetamidothiophenol , also known as N-(4-mercaptophenyl)acetamide. This guide will delve into its chemical properties, synthesis, and potential therapeutic applications, with a particular emphasis on its antioxidant and anti-inflammatory activities. While quantitative biological data for 4-Acetamidothiophenol is limited in publicly accessible literature, this guide compiles available information and presents methodologies for its further investigation. This document also briefly discusses other potential isomers of C8H9NOS and the importance of isomeric differences in pharmacology.

Introduction to C8H9NOS

The molecular formula C8H9NOS represents a variety of structural isomers, each with potentially unique chemical and biological properties. The constituent atoms—carbon, hydrogen, nitrogen, oxygen, and sulfur—are fundamental to the structure of many biologically active molecules. The presence of a thiol (-SH) group and an acetamido (-NHCOCH3) group suggests potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, and analgesic effects.

While numerous isomers are theoretically possible, the scientific literature is predominantly focused on 4-Acetamidothiophenol. This compound serves as a valuable scaffold in medicinal chemistry and a precursor for the synthesis of more complex molecules.[1]

Physicochemical Properties of 4-Acetamidothiophenol

4-Acetamidothiophenol is a yellow, powdered solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H9NOS[1]
Molecular Weight 167.23 g/mol [2]
CAS Number 1126-81-4[1]
Melting Point 150-153 °C[2]
Appearance Yellow powder[1]
Solubility Soluble in organic solvents[3]

Synthesis of 4-Acetamidothiophenol

The most common laboratory synthesis of 4-Acetamidothiophenol involves the acetylation of p-aminothiophenol with acetic anhydride.

General Reaction Scheme

Synthesis reactant1 p-Aminothiophenol product 4-Acetamidothiophenol reactant1->product + reactant2 Acetic Anhydride reactant2->product byproduct Acetic Acid

Caption: General reaction for the synthesis of 4-Acetamidothiophenol.

Detailed Experimental Protocol

This is a generalized protocol and may require optimization based on specific laboratory conditions.

Materials:

  • p-Aminothiophenol

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Distilled water

  • Buchner funnel and filter paper

  • Beaker and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve p-aminothiophenol in glacial acetic acid with gentle stirring.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring.

  • A precipitate of 4-Acetamidothiophenol will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Acetamidothiophenol.

  • Dry the purified crystals under vacuum.

Biological Activities and Potential Applications

4-Acetamidothiophenol has been investigated for several biological activities, primarily stemming from its thiol and acetamido functional groups.

Antioxidant Activity

Experimental Protocols for Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Test Compound (4-Acetamidothiophenol) Mix Mix Compound and Radical Solution Compound->Mix Radical Radical Solution (DPPH or ABTS•+) Radical->Mix Incubate Incubate at Room Temperature Mix->Incubate Spectro Measure Absorbance Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro antioxidant activity assays.

Anti-inflammatory and Analgesic Potential

Acetanilide derivatives, the class of compounds to which 4-Acetamidothiophenol belongs, are known for their analgesic and anti-inflammatory properties.[4] It has been suggested that 4-Acetamidothiophenol could be used in the study of the mutagenic and analgesic activities of aniline derivatives.[3][5] However, specific quantitative data on its anti-inflammatory efficacy, such as IC50 values from cyclooxygenase (COX) inhibition assays, are not currently available.

Precursor in Drug Development

4-Acetamidothiophenol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of a potential hypotensive agent.[3][5]

Isomers of C8H9NOS

While 4-Acetamidothiophenol is the most studied isomer, other structural isomers of C8H9NOS exist, including:

  • 2-Acetamidothiophenol: The ortho isomer.

  • 3-Acetamidothiophenol: The meta isomer.

  • N-(Mercaptomethyl)benzamide: An isomer with a different arrangement of the functional groups.

The biological activity of a molecule can be significantly influenced by the spatial arrangement of its functional groups. Therefore, it is plausible that the ortho and meta isomers of acetamidothiophenol, as well as other structural isomers, may exhibit different pharmacological profiles compared to the para isomer. However, there is a notable lack of research on the synthesis and biological evaluation of these other isomers.

Isomer_Comparison cluster_isomers Isomers of Acetamidothiophenol cluster_properties Potential Differences ortho 2-Acetamidothiophenol (ortho) activity Biological Activity ortho->activity toxicity Toxicity ortho->toxicity pk Pharmacokinetics ortho->pk meta 3-Acetamidothiophenol (meta) meta->activity meta->toxicity meta->pk para 4-Acetamidothiophenol (para) para->activity para->toxicity para->pk

Caption: Potential for differing properties among isomers of acetamidothiophenol.

Signaling Pathways: A Hypothetical Framework

Given the lack of specific research on the signaling pathways modulated by 4-Acetamidothiophenol, a hypothetical framework based on its potential antioxidant and anti-inflammatory activities can be proposed.

As an antioxidant, 4-Acetamidothiophenol could potentially modulate pathways sensitive to redox state, such as the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. As a potential anti-inflammatory agent, it might interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a central role in the expression of inflammatory mediators.

Hypothetical_Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathway Potential Target Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2-Keap1 Pathway ROS->Nrf2 NFkB NF-κB Pathway ROS->NFkB Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Inflammatory Inflammatory Gene Expression NFkB->Inflammatory Compound 4-Acetamidothiophenol Compound->Nrf2 Activates? Compound->NFkB Inhibits?

Caption: Hypothetical signaling pathways potentially modulated by 4-Acetamidothiophenol.

Conclusion and Future Directions

4-Acetamidothiophenol represents a promising chemical scaffold with potential antioxidant and anti-inflammatory properties. However, a significant gap exists in the literature regarding its quantitative biological data and a detailed understanding of its mechanism of action. Future research should focus on:

  • Quantitative Biological Evaluation: Performing in-depth studies to determine the IC50 values of 4-Acetamidothiophenol in various antioxidant and anti-inflammatory assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • Isomer Synthesis and Evaluation: Synthesizing and evaluating the biological activities of other isomers of C8H9NOS to establish structure-activity relationships.

  • In Vivo Studies: Conducting preclinical studies in animal models to assess the in vivo efficacy and safety profile of 4-Acetamidothiophenol and its derivatives.

A more thorough understanding of the pharmacology of C8H9NOS isomers will be crucial for unlocking their full therapeutic potential.

References

Solubility Profile of 2-(Phenylthio)acetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Phenylthio)acetamide, a compound of interest in various chemical and biological research fields. Due to its distinct chemical structure, featuring a phenylthio group attached to an acetamide moiety, understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines experimental methodologies for solubility determination, and presents logical workflows for solubility testing.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which includes both a nonpolar phenyl ring and a polar acetamide group. This amphiphilic nature dictates its interaction with various organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following data point has been identified:

SolventSolubilityTemperature (°C)
Water1.8 g/L25

Qualitative Solubility Information

While specific quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility in common organic solvents. This information is summarized below.

SolventQualitative Solubility
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble

It is important to note that "soluble" is a general term and the actual concentration that can be achieved may vary. For instance, a related compound, 2-Phenylacetamide, is reported to have a solubility of approximately 10 mg/mL in ethanol and 2 mg/mL in DMSO and dimethylformamide (DMF)[1]. While not the same compound, this may provide a preliminary estimate for experimental design.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Filter the solution through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Record the exact mass of the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

    • Once the solvent has evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

    • Cool the dish or vial in a desiccator and weigh it to determine the mass of the dissolved solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

    • Alternatively, if masses were used: Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Visualizing Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter weigh_solution Weigh a known volume/ mass of filtrate filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Figure 1: Gravimetric Method Workflow

solubility_testing_workflow start Start: Obtain this compound and Solvent add_solute Add a small amount of solute to the solvent start->add_solute observe Observe for dissolution at room temperature add_solute->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No heat Gently heat the mixture insoluble->heat soluble_heat Soluble upon heating heat->soluble_heat Dissolves insoluble_heat Remains insoluble heat->insoluble_heat No change

Figure 2: Qualitative Solubility Testing Logic

Conclusion

This technical guide provides a summary of the current understanding of the solubility of this compound in organic solvents. The limited availability of quantitative data highlights an area for future research. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in solvents relevant to their work. The logical workflow for qualitative solubility testing can serve as a preliminary screening tool. As a compound with potential applications in medicinal chemistry and organic synthesis, a more comprehensive solubility profile will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Initial In Vitro Testing of 2-(Phenylthio)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the initial in vitro testing of the parent compound, 2-(Phenylthio)acetamide, is limited in publicly available scientific literature. This guide therefore provides a comprehensive overview of the in vitro testing methodologies and findings for closely related and biologically active derivatives of this compound. The protocols and data presented are based on published studies of these derivatives and serve as a robust framework for guiding the investigation of novel compounds within this chemical class.

Introduction

This compound and its analogues represent a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These include potential applications as anticoagulants, and antiproliferative agents.[1][2] This technical guide details the foundational in vitro assays employed to characterize the bioactivity of two key classes of this compound derivatives: N-phenyl-2-(phenyl-amino) acetamide derivatives with anticoagulant properties and 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives with antiproliferative effects.

Anticoagulant Activity of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives

A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and evaluated for their potential as anticoagulants through the inhibition of Factor VIIa (FVIIa), a critical serine protease in the extrinsic pathway of the coagulation cascade.[1]

Data Presentation

The anticoagulant activity of synthesized N-phenyl-2-(phenyl-amino) acetamide derivatives was assessed by measuring the prothrombin time (PT).[1]

CompoundProthrombin Time (seconds)
420
725
1516
1625
1920
Warfarin (Standard)60
Control14 ± 2
Table 1: In Vitro Anticoagulant Activity of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives[1]
Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time assay is a fundamental screening test to evaluate the extrinsic and common pathways of coagulation.[3][4]

Objective: To determine the time taken for clot formation in plasma after the addition of a thromboplastin reagent.

Materials:

  • Platelet-poor plasma

  • Brain thromboplastin

  • 0.025 M Calcium chloride solution, pre-warmed to 37°C

  • Test compounds dissolved in a suitable solvent

  • Warfarin (as a standard)

  • Water bath (37°C)

  • Stopwatch

  • Test tubes

Procedure:

  • Control Measurement:

    • Pipette 0.1 mL of plasma into a test tube.

    • Add 0.1 mL of brain thromboplastin to the plasma.

    • Incubate the mixture at 37°C for 2 minutes.

    • Add 0.1 mL of pre-warmed calcium chloride solution to initiate the reaction and simultaneously start a stopwatch.

    • Observe the mixture for the formation of a fibrin clot.

    • Stop the stopwatch at the first sign of clot formation and record the time.

  • Test Compound Measurement:

    • Pipette 0.1 mL of plasma into a test tube.

    • Add 0.1 mL of the test compound solution (e.g., 100 mg/mL).

    • Incubate the mixture at 37°C for 5 minutes.

    • Add 0.1 mL of brain thromboplastin.

    • Incubate the mixture at 37°C for 2 minutes.

    • Add 0.1 mL of pre-warmed calcium chloride solution and start the stopwatch.

    • Record the time of fibrin clot formation. An elongation in prothrombin time compared to the control indicates anticoagulant activity.[1]

Signaling Pathway

coagulation_pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa + FVIIa FVII Factor VII FVIIa Factor VIIa FVII->FVIIa FXa Factor Xa TF_FVIIa->FXa Activates FX Factor X FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Activates Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor This compound Derivative Inhibitor->FVIIa Inhibits

Extrinsic Coagulation Pathway Inhibition

Antiproliferative Activity of 2-acetamide-5-phenylthio-1,3,4-thiadiazole Derivatives

A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives bearing a phenyl urea moiety have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines.[2] These compounds were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2]

Data Presentation

The cytotoxic activity of the synthesized derivatives was evaluated using the MTT assay. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)
9e (4-chloro derivative) A431 (Skin Carcinoma) 5.3
HT-29 (Colon Carcinoma)>50
PC3 (Prostate Carcinoma)>50
HDF (Normal Fibroblast)>50
Sorafenib (Standard) A431 (Skin Carcinoma)6.8
Table 2: In Vitro Cytotoxic Activity of the Most Potent 2-acetamide-5-phenylthio-1,3,4-thiadiazole Derivative[2]
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5]

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Human cancer cell lines (e.g., A431, HT-29, PC3) and a normal cell line (e.g., HDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium only (blank) and cells with medium and vehicle (control).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 2-acetamide-5-phenylthio- 1,3,4-thiadiazole Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Survival Cell Survival & Proliferation Bcl2->Survival Promotes Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces experimental_workflow Start Compound Synthesis (this compound Derivatives) PrimaryScreen Primary Screening Assay (e.g., PT Assay, MTT Assay) Start->PrimaryScreen HitIdent Hit Identification (Active Compounds) PrimaryScreen->HitIdent HitIdent->Start Inactive DoseResponse Dose-Response Studies (IC50/EC50 Determination) HitIdent->DoseResponse Active SecondaryAssay Secondary/Mechanistic Assays (e.g., Western Blot, Specific Enzyme Inhibition) DoseResponse->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt

References

An In-depth Technical Guide to the Fundamental Chemical Reactions of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)acetamide is a versatile organic compound characterized by a phenylthio group linked to an acetamide moiety. This unique structural arrangement imparts a range of chemical reactivities that make it a valuable building block in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including oncology and immunology, by interacting with key biological pathways. This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its synthetic utility and biological interactions.

Core Chemical Reactions

The reactivity of this compound is primarily governed by the amide and the phenylthio functionalities. These groups allow for a variety of chemical transformations, including synthesis of the core structure, hydrolysis of the amide bond, oxidation of the sulfur atom, and its use as a precursor for the synthesis of complex heterocyclic systems.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a haloacetamide with thiophenol.

Experimental Protocol: Synthesis of this compound from Thiophenol and 2-Chloroacetamide

  • Materials: Thiophenol, 2-chloroacetamide, sodium hydroxide (NaOH), ethanol, water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (100 mL).

    • To this solution, add thiophenol (11.0 g, 0.1 mol) dropwise at room temperature.

    • After the addition is complete, add 2-chloroacetamide (9.35 g, 0.1 mol) portion-wise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

    • Recrystallization from an ethanol/water mixture can be performed for further purification.

Table 1: Synthesis of this compound and its Derivatives - Reaction Conditions and Yields

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Thiophenol, 2-ChloroacetamideNaOH, Ethanol, RefluxThis compound85-95Adapted from general procedures
2-[(Diphenylmethyl)thio]acetic acidMethanol, H₂SO₄ (cat.), reflux; then NH₃2-[(Diphenylmethyl)thio]acetamide90-95[1][2]
2-[(Diphenylmethyl)thio]acetic acidn-Butanol, H₂SO₄ (cat.), reflux; then NH₃ in Methanol2-[(Diphenylmethyl)thio]acetamide90-94[1]
2-[(Diphenylmethyl)thio]acetic acidThionyl chloride; then NH₃2-[(Diphenylmethyl)thio]acetamide86[2]

Workflow for the Synthesis of this compound

G thiophenol Thiophenol reflux Reflux (Heat) thiophenol->reflux chloroacetamide 2-Chloroacetamide chloroacetamide->reflux naoh NaOH (Base) naoh->reflux ethanol Ethanol (Solvent) ethanol->reflux workup Aqueous Workup & Filtration reflux->workup product This compound workup->product

A generalized workflow for the synthesis of this compound.
Hydrolysis of this compound

The amide bond in this compound can be cleaved under acidic or basic conditions to yield 2-(phenylthio)acetic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Materials: this compound, sulfuric acid (H₂SO₄), water.

  • Procedure:

    • In a round-bottom flask, suspend this compound (16.7 g, 0.1 mol) in water (100 mL).

    • Slowly add concentrated sulfuric acid (10 mL) to the suspension with cooling.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude 2-(phenylthio)acetic acid can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Table 2: Hydrolysis of Acetamides - Reaction Conditions

SubstrateReagents and ConditionsProductReference
Phenylacetamide35% HCl, refluxPhenylacetic acid[3]
Acetamide/PropionamideHCl in Water/Ethylene GlycolAcetic Acid/Propionic Acid
This compoundH₂SO₄, Water, Reflux2-(Phenylthio)acetic acidAdapted from general procedures
Oxidation of the Sulfur Atom

The sulfur atom in the phenylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Experimental Protocol: Oxidation to 2-(Phenylsulfinyl)acetamide (Sulfoxide)

  • Materials: this compound, hydrogen peroxide (30% H₂O₂), acetic acid.

  • Procedure:

    • Dissolve this compound (8.35 g, 0.05 mol) in glacial acetic acid (50 mL) in a round-bottom flask.

    • Cool the solution in an ice bath and add 30% hydrogen peroxide (5.7 mL, 0.055 mol) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into cold water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfoxide.

    • Purification can be achieved by column chromatography or recrystallization.

Experimental Protocol: Oxidation to 2-(Phenylsulfonyl)acetamide (Sulfone)

  • Materials: this compound, hydrogen peroxide (30% H₂O₂), acetic acid.

  • Procedure:

    • Dissolve this compound (8.35 g, 0.05 mol) in glacial acetic acid (50 mL).

    • Add an excess of 30% hydrogen peroxide (e.g., 11.4 mL, 0.11 mol, 2.2 equivalents).

    • Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours, monitoring by TLC until the starting material and sulfoxide are consumed.

    • Follow the same workup and purification procedure as for the sulfoxide.

Table 3: Oxidation of Sulfides - Reagents and Products

SubstrateOxidizing AgentConditionsProductReference
Organic SulfidesH₂O₂, Acetic AcidRoom TemperatureSulfoxides[4]
Organic SulfidesH₂O₂, Acetic Acid, Amberlyst 15Elevated TemperatureSulfones[4]
2-[(Diphenylmethyl)thio]acetamideH₂O₂-Modafinil (Sulfoxide)[1][2]

Reaction Scheme for Oxidation

G substrate This compound sulfoxide 2-(Phenylsulfinyl)acetamide (Sulfoxide) substrate->sulfoxide [O] (e.g., H₂O₂) sulfone 2-(Phenylsulfonyl)acetamide (Sulfone) sulfoxide->sulfone [O] (excess)

Stepwise oxidation of the sulfur atom in this compound.
Synthesis of Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, such as thiadiazoles and benzo[b]thiophenes.

a) Synthesis of 1,3,4-Thiadiazoles

Derivatives of this compound can be cyclized with thiosemicarbazide to form 1,3,4-thiadiazole rings.[5][6]

Experimental Protocol: Synthesis of 2-Amino-5-(phenylthiomethyl)-1,3,4-thiadiazole

  • Materials: 2-(Phenylthio)acetic acid, thiosemicarbazide, concentrated sulfuric acid.

  • Procedure:

    • In a flask, mix 2-(phenylthio)acetic acid (16.8 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 mL) with stirring, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to stir at room temperature for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Recrystallize from ethanol to obtain the pure product.

b) Synthesis of Benzo[b]thiophenes

Derivatives of this compound can undergo intramolecular cyclization reactions, often promoted by palladium catalysts, to form the benzo[b]thiophene scaffold.[7] This typically involves the formation of a new carbon-carbon or carbon-sulfur bond.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents. Two key areas of interest are their roles as VEGFR-2 inhibitors and their interaction with the caspase-1 signaling pathway.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Certain 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2.[5][6] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Survival, Migration) AKT->Proliferation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF-A VEGF->VEGFR2 Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Caspase-1 Interaction

Caspase-1 is a key inflammatory enzyme that, upon activation within a multiprotein complex called the inflammasome, processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their active forms. A derivative of this compound has been shown to regulate caspase-1 activation, suggesting its potential in managing inflammatory conditions like allergic rhinitis. By interacting with the active site of caspase-1, these compounds can modulate the inflammatory response.

Caspase-1 Activation Pathway

G cluster_cytoplasm Cytoplasm Inflammasome Inflammasome Complex (e.g., NLRP3) ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Active IL-1β ProIL1b->IL1b Inflammatory Response Inflammatory Response IL1b->Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs (Pathogen/Danger Signals) PAMPs_DAMPs->Inflammasome Activates Inhibitor This compound Derivative Inhibitor->Casp1 Inhibits

Modulation of the Caspase-1 activation pathway.

Conclusion

This compound is a molecule of significant interest due to its accessible synthesis and the diverse reactivity of its functional groups. It serves as a key intermediate for the preparation of more complex molecules, including biologically active heterocyclic compounds. The ability of its derivatives to interact with important signaling pathways, such as those mediated by VEGFR-2 and caspase-1, highlights its potential in the development of novel therapeutics. This guide provides a foundational understanding of the core chemical principles and experimental methodologies associated with this compound, offering a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

References

Unraveling the Molecular Intricacies of 2-(Phenylthio)acetamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the mechanism of action of compounds centered around the 2-(Phenylthio)acetamide core. While this compound itself is a key synthetic precursor, its derivatives have demonstrated significant potential as antiproliferative and anti-inflammatory agents. This document details the established mechanisms, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.

Core Biological Activities: From Inflammation to Oncology

Research into derivatives of this compound has unveiled promising activities across different therapeutic areas. A notable derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been identified as a potential agent for managing allergic rhinitis.[1] In the realm of oncology, various derivatives, particularly those incorporating a 1,3,4-thiadiazole moiety, have been synthesized and evaluated for their antiproliferative effects against several cancer cell lines.[1]

Mechanism of Action: A Tale of Two Pathways

The biological effects of this compound derivatives are primarily attributed to their modulation of key signaling pathways involved in inflammation and cancer progression.

Anti-Inflammatory and Anti-Allergic Pathway

The derivative 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) has been shown to exert its anti-allergic effects by targeting the Caspase-1/NF-κB signaling cascade.[2][3] Identified through molecular docking simulations with the Caspase-1 protein, PA effectively downregulates the expression of Thymic Stromal Lymphopoietin (TSLP), a key cytokine in allergic inflammation.[2][3] This is achieved by inhibiting the activation of Caspase-1, which in turn prevents the activation and phosphorylation of Nuclear Factor-κB (NF-κB) and the degradation of its inhibitor, IκBα.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Allergen Allergen Pro-Caspase-1 Pro-Caspase-1 Allergen->Pro-Caspase-1 Activates Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleaves NF-κB_IκBα NF-κB / IκBα Complex Caspase-1->NF-κB_IκBα Activates Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Allergic_Inflammation Allergic_Inflammation IL-1β->Allergic_Inflammation NF-κB NF-κB NF-κB_IκBα->NF-κB Phosphorylation & Degradation of IκBα IκBα IκBα NF-κB_IκBα->IκBα TSLP_Gene TSLP Gene NF-κB->TSLP_Gene Transcription PA This compound Derivative (PA) PA->Caspase-1 Inhibits TSLP_mRNA TSLP_mRNA TSLP_Gene->TSLP_mRNA TSLP_Protein TSLP Protein TSLP_mRNA->TSLP_Protein Translation TSLP_Protein->Allergic_Inflammation Promotes

Fig. 1: Anti-Allergic Mechanism of PA Derivative.
Antiproliferative and Pro-Apoptotic Pathway

In oncology, 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By inhibiting the phosphorylation of VEGFR-2, these compounds can interfere with downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.[4]

Furthermore, many phenylacetamide derivatives induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as Caspase-3, culminating in DNA fragmentation and cell death.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Proliferation Cell Proliferation & Angiogenesis VEGFR-2->Proliferation Activates Downstream Signaling Derivative This compound Derivative Derivative->VEGFR-2 Inhibits Phosphorylation Bcl-2 Bcl-2 Derivative->Bcl-2 Downregulates Bax Bax Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome C Release Bax->Mitochondrion Promotes Cytochrome C Release Caspase-3 Caspase-3 Activation Mitochondrion->Caspase-3 Activates via Cytochrome C Apoptosis Apoptosis Caspase-3->Apoptosis

Fig. 2: Antiproliferative Mechanism of Derivatives.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various this compound derivatives.

Table 1: Anti-inflammatory/Anti-allergic Activity

CompoundAssayTarget Cell LineConcentrationResult
2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA)TSLP Production InhibitionHMC-11µM87.71 ± 5.20% inhibition[2]

Table 2: Antiproliferative Activity

Derivative ClassTarget Cell LineIC50 Value (µM)
Phenylacetamide Derivative (3d)MDA-MB-4680.6 ± 0.08[2]
Phenylacetamide Derivative (3d)PC-120.6 ± 0.08[2]
Phenylacetamide Derivatives (3c, 3d)MCF-70.7 ± 0.08 and 0.7 ± 0.4[2]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivative (3g)MDA9[3]

Key Experimental Protocols

Standard methodologies are crucial for the evaluation of these compounds. Below are detailed protocols for key assays.

Cell Viability and Antiproliferative Assay (MTT Assay)

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.

G Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of This compound derivative Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate for the desired exposure time (e.g., 48-72h) Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT solution (e.g., 10µL of 5 mg/mL) to each well Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h at 37°C (purple formazan crystals form) Add_MTT->Incubate_MTT Solubilize 7. Remove medium and add 100µL of a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 8. Read absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Fig. 3: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the this compound derivative for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of Caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compound. Collect and wash the cells, then lyse them on ice using a specific lysis buffer. Centrifuge to pellet debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add reaction buffer containing DTT.

  • Substrate Addition: Initiate the reaction by adding the Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating Caspase-3 activity.

Western Blotting for Apoptotic Proteins (Bax/Bcl-2)

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease inhibitors. Quantify protein concentration.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.

References

An In-Depth Technical Guide to 2-(Phenylthio)acetamide: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Phenylthio)acetamide, a molecule of interest in medicinal chemistry. The document details its historical synthesis, modern preparative methods with specific experimental protocols, and an exploration of its biological activities. A key focus is its role as an anti-inflammatory agent through the inhibition of the caspase-1 and NF-κB signaling pathways. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

This compound is a sulfur-containing organic compound that has garnered attention for its potential therapeutic properties. Its structure, featuring a phenylthio group linked to an acetamide moiety, makes it a subject of interest for investigating structure-activity relationships in various biological contexts. This guide aims to consolidate the current knowledge on its discovery, synthesis, and mechanism of action, with a particular focus on its anti-inflammatory effects.

Discovery and Historical Synthesis

The reaction of thiol compounds with chloroacetamide has been a known synthetic route for related molecules. The core reaction involves the deprotonation of a thiol to form a more nucleophilic thiolate, which then displaces a halide from an alpha-halo-substituted amide.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound and its derivatives. The traditional approach remains widely used due to its straightforward nature.

Traditional Synthesis: Nucleophilic Substitution

The most common and established method for synthesizing this compound is the reaction of thiophenol with 2-chloroacetamide in the presence of a base. The base deprotonates the thiophenol to form the thiophenolate anion, a potent nucleophile that readily displaces the chloride from 2-chloroacetamide.

Experimental Protocol:

  • Materials: Thiophenol, 2-chloroacetamide, a suitable base (e.g., sodium hydroxide, potassium carbonate), and a polar aprotic solvent (e.g., acetone, DMF).

  • Procedure:

    • To a solution of thiophenol (1 equivalent) in the chosen solvent, add the base (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate the thiophenolate.

    • Add a solution of 2-chloroacetamide (1 equivalent) in the same solvent dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Related Syntheses:

While specific yield data for the direct synthesis of this compound is not consistently reported across various sources, the synthesis of structurally similar N-substituted 2-chloroacetamides and their subsequent reactions provide an indication of expected yields.

ReactantsProductYield (%)Reference
Aqueous o-methoxy aniline and chloroacetyl chloride2-chloro-N-(2-methoxyphenyl)acetamide59.62[1]
Aqueous m-chloro aniline and chloroacetyl chloride2-chloro-N-(3-chlorophenyl)acetamide70.32[1]
2-[(Diphenylmethyl)thio]acetic acid and ammonia2-[(Diphenylmethyl)thio]acetamide86[2]
One-Pot Synthesis of Derivatives

More recent synthetic strategies have focused on the efficient one-pot synthesis of this compound derivatives. These methods often involve multi-component reactions that reduce the number of synthetic steps and purification procedures.

Experimental Workflow: One-Pot Synthesis of a this compound Derivative

G Reactants Thiophenol, 2-Chloroacetamide, Base ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Reactants->ReactionVessel Stirring Stirring at Room Temperature ReactionVessel->Stirring Solvent Solvent (e.g., Acetone) Solvent->ReactionVessel Monitoring TLC Monitoring Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the traditional synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects. Its anti-inflammatory properties are of particular interest and are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Caspase-1 and the NLRP3 Inflammasome

Research has indicated that this compound and its derivatives can act as inhibitors of caspase-1, a key enzyme in the inflammatory cascade. Caspase-1 is responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of caspase-1 is often mediated by a multi-protein complex known as the inflammasome, with the NLRP3 inflammasome being a well-studied example. By inhibiting caspase-1, this compound can effectively suppress the production of these potent inflammatory mediators. Molecular docking studies suggest that the carbonyl group of such inhibitor molecules may form a covalent bond with the cysteine residue (Cys285) in the active site of caspase-1, leading to its inhibition.[3][4]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, including those for pro-inflammatory cytokines.[5][6]

This compound has been shown to interfere with this pathway. By inhibiting upstream signals that lead to IKK activation, it can prevent the degradation of IκBα and thereby block the nuclear translocation of NF-κB. This, in turn, suppresses the transcription of NF-κB-dependent pro-inflammatory genes.

Signaling Pathway of this compound in Inflammation

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Stimulus e.g., PAMPs, DAMPs IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Pro_IL1β Pro-IL-1β Nucleus->Pro_IL1β Transcription IL1β Mature IL-1β (Inflammation) Pro_IL1β->IL1β Caspase1_inactive Pro-Caspase-1 Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active Activation (Inflammasome) Caspase1_active->Pro_IL1β Cleaves PTA This compound PTA->IKK Inhibits PTA->Caspase1_active Inhibits

Caption: Inhibition of Caspase-1 and NF-κB pathways by this compound.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, demonstrating significant anti-inflammatory properties through the dual inhibition of caspase-1 and the NF-κB signaling pathway. The traditional synthetic route via nucleophilic substitution remains a practical method for its preparation. Further research into the optimization of its synthesis and a more detailed elucidation of its interactions with biological targets will be crucial for the development of novel therapeutic agents based on this promising molecule. The provided experimental frameworks and pathway diagrams serve as a foundational resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for 2-(Phenylthio)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Phenylthio)acetamide, a versatile building block in modern organic synthesis. This document details its application in the construction of diverse heterocyclic systems and as a precursor for biologically active molecules. Detailed experimental protocols for key transformations, alongside tabulated quantitative data, are provided to facilitate practical application in the laboratory.

Application Notes

This compound is a valuable reagent in organic synthesis due to the presence of three key functional groups: a reactive amide, a nucleophilic sulfur atom, and an aromatic phenyl ring that can be further functionalized. This unique combination allows for its participation in a variety of chemical transformations, making it a versatile precursor for a range of molecular scaffolds.

Precursor for Heterocyclic Synthesis

A primary application of this compound and its derivatives is in the synthesis of sulfur and nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents.

  • 1,3,4-Thiadiazoles: this compound can be a key starting material for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis typically involves the conversion of the acetamide moiety to a thioamide or a related reactive intermediate, followed by cyclization with an appropriate reagent. For instance, derivatives of 2-acetamide-5-phenylthio-1,3,4-thiadiazole have been synthesized and evaluated as potential VEGFR-2 inhibitors for cancer therapy.[1][2]

  • 1,3,4-Oxadiazoles: Analogous to thiadiazole synthesis, the acetamide functionality can be manipulated to form 1,3,4-oxadiazole rings. 5-substituted 1,3,4-oxadiazole-2-thiols can be prepared from the corresponding acid hydrazides, which can be derived from 2-(phenylthio)acetic acid, a close derivative of this compound.[3] These oxadiazole derivatives also exhibit a range of pharmacological activities.

  • Benzothiazoles: The phenylthio moiety can participate in cyclization reactions to form benzothiazole derivatives. This can be achieved through intramolecular electrophilic cyclization of activated intermediates.

Synthesis of Biologically Active Molecules

The structural motif of this compound is found in various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Agents: As mentioned, 1,3,4-thiadiazole derivatives bearing the phenylthioacetamide scaffold have shown promise as antiproliferative agents by inhibiting key enzymes in cancer progression like VEGFR-2.[1][2]

  • Antimicrobial and Antifungal Agents: The incorporation of the this compound moiety into heterocyclic systems has been shown to impart antimicrobial and antifungal properties.[4][5]

  • Analgesic and Anti-inflammatory Agents: N-phenyl substituted 2-thioacetamides have been evaluated for their analgesic and anti-inflammatory activities.[4]

Data Presentation

Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-Thiadiazoles
Carboxylic Acid ReactantProductReaction ConditionsYield (%)Reference
Acetic Acid2-Amino-5-methyl-1,3,4-thiadiazoleThiosemicarbazide, Polyphosphoric acid, 105-116°C, 50 min89.1[6]
Propionic Acid2-Amino-5-ethyl-1,3,4-thiadiazoleThiosemicarbazide, Polyphosphoric acid, 102-111°C, 1.5 h92.5[6]
n-Butyric Acid2-Amino-5-propyl-1,3,4-thiadiazoleThiosemicarbazide, Polyphosphoric acid-[6]
Isovaleric Acid2-Amino-5-isobutyl-1,3,4-thiadiazoleThiosemicarbazide, Polyphosphoric acid-[6]
4-Pyridinecarboxylic acid2-Amino-5-(4-pyridyl)-1,3,4-thiadiazoleThiosemicarbazide, PCl₅, rt, solid-phase95.3[7]
3,5-Dinitrobenzoic acid2-Amino-5-(3,5-dinitrophenyl)-1,3,4-thiadiazoleThiosemicarbazide, PCl₅, rt, solid-phase95.7[7]
Table 2: Synthesis of N-Phenyl-2-(phenylamino)acetamide Derivatives
Primary AmineProductReaction ConditionsYield (%)Melting Point (°C)Reference
AnilineN-Phenyl-2-(phenylamino)acetamideChloroacetic acid, NaOH; then SOCl₂; then Aniline--[8]
4-NitroanilineN-(4-Nitrophenyl)-2-(phenylamino)acetamideChloroacetic acid, NaOH; then SOCl₂; then 4-Nitroaniline91.54142-144[8]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives from 2-(phenylthio)acetic acid.

Materials:

  • 2-(Phenylthio)acetic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline or other primary/secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(phenylthio)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-(phenylthio)acetyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-substituted this compound.

Protocol 2: Synthesis of 5-(Phenylthiomethyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative starting from 2-(phenylthio)acetic acid, a precursor readily available from this compound hydrolysis.

Materials:

  • 2-(Phenylthio)acetic acid

  • Ethanol

  • Hydrazine hydrate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Esterification: Reflux a mixture of 2-(phenylthio)acetic acid (1.0 eq) in ethanol with a catalytic amount of sulfuric acid for 4-6 hours. After cooling, neutralize the mixture and extract the ethyl 2-(phenylthio)acetate.

  • Hydrazide Formation: Reflux the obtained ester (1.0 eq) with hydrazine hydrate (2.0 eq) in ethanol for 6-8 hours. Cool the reaction mixture to obtain the crude 2-(phenylthio)acetohydrazide, which can be purified by recrystallization.

  • Cyclization: Dissolve the 2-(phenylthio)acetohydrazide (1.0 eq) in ethanol containing potassium hydroxide (1.1 eq). Add carbon disulfide (1.5 eq) dropwise while cooling the mixture in an ice bath.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(phenylthiomethyl)-1,3,4-oxadiazole-2-thiol.

Mandatory Visualizations

experimental_workflow_1 cluster_0 Protocol 1: Synthesis of N-Substituted this compound start 2-(Phenylthio)acetic Acid acid_chloride 2-(Phenylthio)acetyl Chloride start->acid_chloride SOCl₂, Reflux amidation Amidation with Substituted Amine acid_chloride->amidation Amine, TEA, DCM workup Work-up & Purification amidation->workup product N-Substituted This compound workup->product

Caption: Workflow for the synthesis of N-substituted this compound.

signaling_pathway_2 cluster_1 Synthetic Pathway to 1,3,4-Oxadiazole-2-thiol start 2-(Phenylthio)acetic Acid ester Ethyl 2-(Phenylthio)acetate start->ester EtOH, H₂SO₄ hydrazide 2-(Phenylthio)acetohydrazide ester->hydrazide N₂H₄·H₂O, EtOH cyclization Cyclization hydrazide->cyclization 1. KOH, CS₂ 2. Reflux product 5-(Phenylthiomethyl)-1,3,4- oxadiazole-2-thiol cyclization->product H₃O⁺ logical_relationship_3 cluster_2 Applications of this compound Derivatives cluster_heterocycles Heterocyclic Scaffolds cluster_bioactivity Biological Activities parent This compound Derivatives thiadiazoles 1,3,4-Thiadiazoles parent->thiadiazoles oxadiazoles 1,3,4-Oxadiazoles parent->oxadiazoles benzothiazoles Benzothiazoles parent->benzothiazoles anticancer Anticancer thiadiazoles->anticancer antimicrobial Antimicrobial oxadiazoles->antimicrobial antiinflammatory Anti-inflammatory benzothiazoles->antiinflammatory

References

Application Notes and Protocols for the Synthesis of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for the synthesis of 2-(Phenylthio)acetamide, a compound of interest for researchers in medicinal chemistry and drug development. The protocol is based on the nucleophilic substitution reaction between thiophenol and 2-chloroacetamide.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related derivatives, providing a comparative overview of different synthetic approaches.

Starting MaterialsBase/CatalystSolvent(s)Reaction ConditionsProductYield (%)Reference
Thiophenol, 2-ChloroacetamideSodium HydroxideWater60-70°CThis compound~95%[1]
2-[(Diphenylmethyl)thio]acetic acid, MethanolSulfuric AcidMethanolReflux, followed by reaction with ammonia2-[(Diphenylmethyl)thio]acetamide90-95%[2]
2-[(Diphenylmethyl)thio]acetic acid, EthanolSulfuric AcidEthanolReflux, followed by reaction with ammonia2-[(Diphenylmethyl)thio]acetamide90-94%[2]
2-[(Diphenylmethyl)thio]acetic acid, n-PropanolSulfuric Acidn-PropanolReflux, followed by reaction with ammonia2-[(Diphenylmethyl)thio]acetamide90-94%[2]
2-[(Diphenylmethyl)thio]acetic acid, n-ButanolSulfuric Acidn-ButanolReflux, followed by reaction with ammonia2-[(Diphenylmethyl)thio]acetamide90-94%[2]
Diphenylmethanol, Thiourea, 2-ChloroacetamideHydrobromic Acid, NaOHWater, MethanolReflux, then 60-65°CDiphenylmethylthioacetamide71%[3]

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of thiophenol with 2-chloroacetamide.

Materials:

  • Thiophenol

  • 2-Chloroacetamide

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in deionized water.

  • Addition of Thiophenol: To the stirred sodium hydroxide solution, add one molar equivalent of thiophenol dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the formation of sodium thiophenolate.

  • Addition of 2-Chloroacetamide: Dissolve one molar equivalent of 2-chloroacetamide in a minimal amount of water and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the aqueous solution can be extracted with a suitable organic solvent.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram of the Synthetic Workflow:

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reagents Thiophenol & 2-Chloroacetamide Reaction Reaction at 60-70°C Reagents->Reaction 1. Base Sodium Hydroxide in Water Base->Reaction 2. Workup Cooling & Precipitation Reaction->Workup 3. Purification Filtration & Recrystallization Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Synthetic workflow for this compound.

References

2-(Phenylthio)acetamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-(Phenylthio)acetamide is a versatile and readily accessible precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive acetamide and phenylthio moieties allows for diverse cyclization strategies, leading to the formation of valuable scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocycles, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazoles, using this compound as a key starting material. The synthesized compounds have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and apoptotic pathways.

Synthesis of 2-Amino-5-(phenylthio)methyl-1,3,4-thiadiazole

The 1,3,4-thiadiazole scaffold is a prevalent motif in many pharmacologically active compounds. The synthesis of 2-amino-5-(phenylthio)methyl-1,3,4-thiadiazole from this compound proceeds via a two-step sequence involving the initial conversion to 2-(phenylthio)acetohydrazide, followed by cyclization with carbon disulfide.

Experimental Protocol: Synthesis of 2-(Phenylthio)acetohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 80%) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2-(phenylthio)acetohydrazide.

Experimental Protocol: Synthesis of 2-Amino-5-(phenylthio)methyl-1,3,4-thiadiazole

Materials:

  • 2-(Phenylthio)acetohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.12 mol) in ethanol (100 mL) and cool the solution in an ice bath.

  • To the cooled solution, add 2-(phenylthio)acetohydrazide (0.1 mol) with continuous stirring.

  • After the hydrazide has dissolved, add carbon disulfide (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water (200 mL).

  • Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-(phenylthio)methyl-1,3,4-thiadiazole.

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
2-(Phenylthio)acetohydrazideThis compoundHydrazine hydrateEthanol8-1285-95
2-Amino-5-(phenylthio)methyl-1,3,4-thiadiazole2-(Phenylthio)acetohydrazideCS₂, KOHEthanol4-670-80

Synthesis of 5-((Phenylthio)methyl)-4H-1,2,4-triazole-3-thiol

1,2,4-Triazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 5-((phenylthio)methyl)-4H-1,2,4-triazole-3-thiol also utilizes 2-(phenylthio)acetohydrazide as a key intermediate.

Experimental Protocol: Synthesis of 5-((Phenylthio)methyl)-4H-1,2,4-triazole-3-thiol

Materials:

  • 2-(Phenylthio)acetohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide (0.12 mol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Add 2-(phenylthio)acetohydrazide (0.1 mol) to the solution and stir until it dissolves.

  • Add carbon disulfide (0.12 mol) dropwise and stir the mixture at room temperature for 12-16 hours.

  • To this mixture, add hydrazine hydrate (0.2 mol, 80%).

  • Heat the reaction mixture to reflux for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed.

  • After reflux, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-((phenylthio)methyl)-4H-1,2,4-triazole-3-thiol.

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
5-((Phenylthio)methyl)-4H-1,2,4-triazole-3-thiol2-(Phenylthio)acetohydrazideCS₂, KOH, Hydrazine hydrateEthanol/Water6-8 (reflux)65-75

Synthesis of 2-Amino-4-phenylthiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. In a modified approach, this compound can act as the thioamide component, reacting with an α-haloketone to form the thiazole ring.

Experimental Protocol: Synthesis of N-(4-Phenylthiazol-2-yl)-2-(phenylthio)acetamide

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and 2-bromoacetophenone (10 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

  • Dry the product. Recrystallization from ethanol can be performed for further purification.

CompoundStarting MaterialsSolventReaction Time (h)Yield (%)
N-(4-Phenylthiazol-2-yl)-2-(phenylthio)acetamideThis compound, 2-BromoacetophenoneEthanol4-660-70

Biological Activity and Signaling Pathways

Derivatives of the synthesized heterocyclic compounds have shown promising biological activities, particularly as anticancer agents. For instance, certain 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 signaling can disrupt angiogenesis, a critical process for tumor growth and metastasis. Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death, in cancer cells, often through the modulation of the Bax/Bcl-2 protein family.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiadiazole 2-Acetamide-5-phenylthio- 1,3,4-thiadiazole Derivative Thiadiazole->VEGFR2 Inhibits Bax_Bcl2_Apoptosis_Pathway cluster_stress Cellular Stress cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Stress Cellular Stress (e.g., Drug Treatment) Thiadiazole 2-Acetamide-5-phenylthio- 1,3,4-thiadiazole Derivative Stress->Thiadiazole Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Induces Thiadiazole->Bcl2 Downregulates Thiadiazole->Bax Upregulates CytochromeC Cytochrome c Release MOMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application of 2-(Phenylthio)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)acetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes on their use as anticancer and anti-allergic agents, supported by experimental protocols and mechanistic insights. The core structure, featuring a phenylthio group attached to an acetamide moiety, serves as a key building block for the synthesis of more complex heterocyclic compounds.[1]

Anticancer Applications: Targeting VEGFR-2

Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 signaling can effectively starve tumors of essential nutrients and oxygen, leading to the suppression of their growth and proliferation.

A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives bearing a phenyl urea moiety has been synthesized and evaluated for their antiproliferative activities.[4] These compounds have shown significant cytotoxic effects against various human cancer cell lines.

Quantitative Data

The cytotoxic and VEGFR-2 inhibitory activities of synthesized 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives are summarized below.

CompoundModificationCell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)
9e 4-chloro-phenylureaA431 (Skin Carcinoma)8.23 ± 0.710.12 ± 0.01
HT-29 (Colon Carcinoma)15.41 ± 1.23
PC3 (Prostate Carcinoma)19.87 ± 2.11
9d 3-chloro-phenylureaA43112.65 ± 1.090.25 ± 0.03
9f 4-bromo-phenylureaA4319.87 ± 0.880.18 ± 0.02
Sorafenib (Reference Drug)A4315.62 ± 0.450.09 ± 0.01

Data extracted from a study on novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives.

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][6][7] The 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives inhibit the initial phosphorylation of VEGFR-2, thereby blocking these downstream events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative (e.g., 9e) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

A multi-step synthesis is employed to generate the target compounds. The key steps involve the formation of a thiadiazole ring, followed by N-acetylation and subsequent reaction with a substituted phenyl isocyanate to introduce the urea moiety.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Seed cancer cells (e.g., A431, HT-29, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Sorafenib) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Anti-Allergic Rhinitis Applications: Targeting Caspase-1

A derivative of this compound, specifically 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been identified as a potential therapeutic agent for allergic rhinitis.[11] This compound was discovered through molecular docking simulations as an inhibitor of caspase-1.[11]

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergens. Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[12] By inhibiting caspase-1, the PA compound can effectively suppress the inflammatory cascade associated with allergic rhinitis.

Mechanism of Action

The proposed mechanism involves the downregulation of Thymic Stromal Lymphopoietin (TSLP), a cytokine that plays a critical role in the initiation of the allergic inflammatory response.[13] The inhibition of caspase-1 by the this compound derivative leads to the suppression of the NF-κB signaling pathway, which is a key regulator of TSLP expression.[13]

Caspase1_Allergy_Pathway cluster_stimulus Allergen Exposure cluster_cellular Mast Cell / Epithelial Cell Allergen Allergen ProCaspase1 Pro-Caspase-1 Allergen->ProCaspase1 triggers activation Caspase1 Active Caspase-1 ProCaspase1->Caspase1 NFkB_pathway NF-κB Pathway Caspase1->NFkB_pathway activates TSLP_Gene TSLP Gene (in nucleus) NFkB_pathway->TSLP_Gene promotes transcription TSLP_Protein TSLP Protein TSLP_Gene->TSLP_Protein translation Inflammation Allergic Inflammation TSLP_Protein->Inflammation induces PA_Inhibitor This compound Derivative (PA) PA_Inhibitor->Caspase1

Caption: Caspase-1 mediated allergic inflammation pathway.

Experimental Protocols

The synthesis of this derivative involves multiple steps, starting from commercially available materials. A key step is the condensation of a phenylthioacetyl hydrazide with a phenoxy acetamide derivative containing a suitable functional group for the hydrazone formation.

An ovalbumin (OVA)-sensitized mouse model is a standard method to evaluate the efficacy of anti-allergic compounds.

  • Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide gel on days 0 and 14.

  • Challenge: From day 21 to 27, challenge the mice intranasally with OVA.

  • Compound Administration: Administer the this compound derivative (PA) orally or intraperitoneally one hour before each OVA challenge.

  • Evaluation of Allergic Symptoms: Record the frequency of sneezing and nasal rubbing for 10 minutes after the final OVA challenge.

  • Sample Collection: Collect blood and nasal lavage fluid for the analysis of IgE levels and inflammatory cell counts.

  • Histological Analysis: Perfuse the nasal tissues for histological examination of eosinophil and mast cell infiltration.

Summary and Future Directions

This compound and its derivatives have demonstrated significant potential in medicinal chemistry as versatile scaffolds for the development of novel therapeutic agents. The anticancer activity through VEGFR-2 inhibition and the anti-allergic effects via caspase-1 modulation highlight the diverse pharmacological profiles of this class of compounds.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of the detailed molecular mechanisms of action will be crucial for their clinical development. The exploration of other potential therapeutic applications for this promising scaffold is also warranted.

References

Application Notes and Protocols for 2-(Phenylthio)acetamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Phenylthio)acetamide and its derivatives in cancer cell line research. The information compiled from various studies highlights the potential of these compounds as anticancer agents, detailing their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. The following sections include quantitative data on their efficacy, detailed experimental protocols for key assays, and visual representations of the underlying biological processes.

Data Presentation: Cytotoxic Activity of this compound Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a range of human cancer cell lines. This data is crucial for comparing the potency of different analogs and identifying promising candidates for further development.

Table 1: IC50 Values of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives

CompoundSubstituent on Phenyl RingSKNMC (Neuroblastoma) IC50 (µM)HT-29 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)
3b m-Fluoro--12.6 ± 0.302[1]
3c p-Fluoro-> 25[1]-
3d o-Chloro4.5 ± 0.035[1]--
3h m-Methoxy-3.1 ± 0.030[1]-
Doxorubicin (Reference Drug)0.8 ± 0.041[1]0.9 ± 0.025[1]1.1 ± 0.033[1]

Table 2: IC50 Values of Phenylacetamide Derivatives

CompoundCancer Cell LineIC50 (µM)
3c MCF-7 (Breast)0.7 ± 0.4[2]
3d MDA-MB-468 (Breast)0.6 ± 0.08[2]
3d PC-12 (Pheochromocytoma)0.6 ± 0.08[2]
3j (p-nitro) MDA-MB-468 (Breast)0.76 ± 0.09[2]
Doxorubicin MDA-MB-468 (Breast)0.38 ± 0.07[2]

Table 3: IC50 Values of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]

CompoundSubstituent on N-phenyl RingPC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
2b m-Nitro52-
2c p-Nitro80100
Imatinib (Reference Drug)4098

Table 4: IC50 Values of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives [4]

CompoundSubstituent on Benzyl RingPC3 (Prostate) IC50 (µM)U87 (Glioblastoma) IC50 (µM)MDA (Breast) IC50 (µM)
3g m-Methoxy> 50> 509
Imatinib (Reference Drug)--20

Table 5: IC50 Values of 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives [5]

CompoundCancer Cell LineIC50 (µM)
18 PC-3 (Prostate)5.96
19 A549 (Lung)7.90
25 K-562 (Leukemia)7.71

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of this compound derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF7, A549) in a 96-well plate at a density of 8,000-10,000 cells per well. Incubate for 24-48 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions.[6]

  • Incubation: Incubate the plates for 48-96 hours, depending on the cell line's doubling time.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Discard the medium and add 60-100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the control (DMSO-treated cells).

Apoptosis Assays

These assays determine whether the compounds induce programmed cell death.

This assay measures the activity of key executioner caspases, such as caspase-3, -8, and -9.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the this compound derivative for the specified time.

  • Cell Lysis: Lyse the cells using a specific lysis buffer provided with a commercial caspase activity kit.

  • Substrate Addition: Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture according to the kit's instructions to allow for the cleavage of the substrate by the active caspase.

  • Signal Detection: Measure the resulting colorimetric or fluorometric signal using a plate reader. The signal intensity is proportional to the caspase activity.

This assay detects the fragmentation of DNA that occurs during apoptosis.

Protocol:

  • Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent-based solution.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection: Detect the incorporated labeled nucleotides using a fluorescently labeled antibody or streptavidin conjugate.

  • Microscopy: Visualize the apoptotic cells (displaying a fluorescent signal) using a fluorescence microscope.

Cell Cycle Analysis

This method is used to determine the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Culture and treat cancer cells with the compound of interest for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compounds.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, phosphorylated Akt, VEGFR-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental processes described in the literature for this compound derivatives.

cluster_workflow Experimental Workflow for Anticancer Drug Screening start Synthesized this compound Derivative cell_culture Cancer Cell Line Culture (e.g., PC3, MCF7, A549) start->cell_culture Introduce to treatment Treatment with Derivative cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism If promising apoptosis Apoptosis Assays (Caspase, TUNEL) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot Analysis mechanism->western_blot pathway Signaling Pathway Elucidation western_blot->pathway

Caption: A generalized workflow for screening this compound derivatives for anticancer activity.

cluster_pathway Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative FasL FasL upregulation compound->FasL Bax Bax upregulation compound->Bax Bcl2 Bcl-2 downregulation compound->Bcl2 caspase8 Caspase-8 Activation FasL->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP caspase9 Caspase-9 Activation MMP->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound derivatives.

cluster_pathway PI3K/Akt and VEGFR-2 Inhibition compound This compound Derivative VEGFR2 VEGFR-2 compound->VEGFR2 Inhibits phosphorylation PI3K PI3K compound->PI3K Inhibits VEGFR2->PI3K angiogenesis Angiogenesis VEGFR2->angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation

Caption: Inhibition of VEGFR-2 and PI3K/Akt signaling pathways by this compound derivatives.

cluster_cellcycle Cell Cycle Arrest Mechanism compound This compound Derivative Cdk1 Cdk1 downregulation compound->Cdk1 CyclinB1 Cyclin B1 downregulation compound->CyclinB1 G2M_arrest G2/M Phase Arrest proliferation Cell Proliferation G2M_arrest->proliferation Inhibits Cdk1->G2M_arrest CyclinB1->G2M_arrest

Caption: Induction of G2/M cell cycle arrest through downregulation of Cdk1 and Cyclin B1.

References

Application Notes and Protocols for a Cellular Anti-Inflammatory Assay Using 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular event in inflammation is the activation of macrophages, which, upon stimulation by agents like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators. These include nitric oxide (NO), a signaling molecule involved in vasodilation and cytotoxicity, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which orchestrate the inflammatory response. The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

2-(Phenylthio)acetamide and its derivatives have emerged as a class of compounds with potential anti-inflammatory properties. This document provides detailed protocols to evaluate the anti-inflammatory effects of this compound in a well-established in vitro model of inflammation using LPS-stimulated murine macrophage RAW264.7 cells. The described assays will enable researchers to quantify the inhibitory effects of the compound on key inflammatory markers and to investigate its mechanism of action by analyzing its impact on crucial signaling pathways.

Data Presentation

Table 1: Effect of Acetamide Derivatives on Nitrite Production in LPS-Induced J774.A1 Macrophages

CompoundConcentration (µM)Nitrite (µM)% Inhibition
Control-0.8 ± 0.05-
LPS (1 µg/mL)-25.4 ± 1.20
LPS + Derivative 10.120.1 ± 1.120.9
115.3 ± 0.939.8
108.7 ± 0.565.7
LPS + Derivative 20.122.5 ± 1.311.4
118.9 ± 1.025.6
1012.1 ± 0.752.4

Data is hypothetical and representative of typical results for acetamide derivatives.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW264.7 macrophages and the procedure for treating the cells with this compound and LPS.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks, plates, and consumables

Procedure:

  • Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for Griess assay and ELISA, 6-well plate for Western blotting) at a density of 1-2 x 10^5 cells/well for a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid cytotoxicity.

  • Cell Treatment:

    • For the experimental groups, replace the culture medium with fresh medium containing various concentrations of this compound and pre-incubate for 1-2 hours.

    • For the control and LPS-only groups, add fresh medium without the test compound.

  • LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL (except for the untreated control group).

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies the amount of nitrite, a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution (0-100 µM)

  • 96-well microplate reader

Procedure:

  • Sample Collection: After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution in fresh culture medium to generate a standard curve.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cytokine Quantification (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatant and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for the detection of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays RAW264.7 Culture RAW264.7 Culture Seeding Seeding RAW264.7 Culture->Seeding Pre-treatment with this compound Pre-treatment with this compound Seeding->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Griess Assay (NO) Griess Assay (NO) LPS Stimulation->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) LPS Stimulation->ELISA (TNF-α, IL-6) Western Blot (NF-κB, MAPK) Western Blot (NF-κB, MAPK) LPS Stimulation->Western Blot (NF-κB, MAPK)

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Translocation IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Gene Induces Compound This compound Compound->IKK Inhibits? Compound->IkBa Inhibits?

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 Activation MAPK->AP1 Gene Pro-inflammatory Gene Transcription AP1->Gene Induces Compound This compound Compound->MAPKKK Inhibits? Compound->MAPKK Inhibits?

Caption: The MAPK signaling pathway and potential points of inhibition by this compound.

Application Notes and Protocols: 2-(Phenylthio)acetamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Phenylthio)acetamide as a versatile chemical intermediate in organic synthesis and drug discovery. This document details synthetic methodologies, key applications in the development of therapeutic agents, and protocols for relevant biological assays.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic compounds and biologically active molecules. Its structure, featuring a reactive phenylthio group and an acetamide moiety, allows for diverse chemical modifications, leading to the synthesis of compounds with potential applications in oncology, inflammatory diseases, and other therapeutic areas.

Synthetic Applications

This compound is a key intermediate in the synthesis of various derivatives, including those with antiproliferative, anti-inflammatory, and VEGFR-2 inhibitory activities.

Synthesis of this compound Derivatives

Several methods have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the desired scale, available starting materials, and functional group tolerance.

Table 1: Comparative Analysis of Synthetic Methods for this compound and its Derivatives

MethodKey ReagentsSolventTemperatureYield (%)Notes
One-Pot Sequential Synthesis Benzo[d]thiazol-2-amines, iodoarenes, carboxylic acids, Copper(II) catalystTolueneReflux94.8%[1]Efficient one-pot method with high purity.
Traditional Thioacetylation 2-chloro-N-(4-sulfamoylphenyl)acetamide, thiophenol, baseNot specifiedNot specifiedNot specifiedA well-established method involving nucleophilic substitution.[1]
Isothiouronium Salt Reaction Isothiouronium salt, haloacetamide, sodium hydroxideWater60-70°CUp to 95%[1]A traditional approach that avoids toxic or corrosive reagents.
Schotten-Baumann Reaction Chloroacetic acid, primary aromatic amine, NaOH, thionyl chlorideNot specifiedRefluxNot specifiedA multi-step process involving the formation of an acid chloride.[2]
N-Acylation Reaction 2-aminothiophene-3-carbonitrile, activated 2-(thiophen-2-yl)acetic acidNot specifiedNot specified58%Synthesis of a novel heterocyclic amide derivative.[1]
Palladium-Catalyzed Sonogashira Coupling

A significant application of this compound derivatives is their use in palladium-catalyzed Sonogashira coupling reactions to form carbon-carbon bonds. This reaction is instrumental in constructing complex molecules, particularly in the synthesis of benzo[b]thiophene derivatives, with reported yields ranging from 52% to 94%.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in various therapeutic areas, primarily due to their ability to interact with key biological targets.

VEGFR-2 Inhibition for Anticancer Therapy

Several novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[3] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Caspase-1 Inhibition for Allergic Rhinitis

This compound has been identified as a potential therapeutic agent for allergic rhinitis.[1] It has been shown to regulate caspase-1 activation, an enzyme involved in the inflammatory cascade. In animal models of allergic rhinitis, treatment with a this compound derivative significantly reduced allergic symptoms and levels of pro-inflammatory markers such as IgE, histamine, and interleukin-1β (IL-1β).[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-2-(phenylthio)acetamide Derivatives

This protocol is a generalized procedure based on the Schotten-Baumann reaction.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium hydroxide (10% aqueous solution)

  • Thiophenol (1.0 eq)

  • Potassium carbonate

  • Acetone

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 2-chloro-N-(substituted phenyl)acetamide:

    • Dissolve the substituted aniline in DCM.

    • Add 10% aqueous sodium hydroxide solution.

    • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with vigorous stirring.

    • Continue stirring for 30 minutes.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

  • Synthesis of N-substituted-2-(phenylthio)acetamide:

    • To a solution of the 2-chloro-N-(substituted phenyl)acetamide in acetone, add thiophenol and potassium carbonate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol provides a general method for assessing the in vitro inhibitory activity of this compound derivatives against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of VEGFR-2 kinase solution (in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 25 µL of a solution containing the peptide substrate and ATP (final concentrations are typically in the µM range and should be optimized).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ATP remaining by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 3: Caspase-1 Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound derivatives on caspase-1 activity in a cell-based assay.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • ATP

  • Test compound (this compound derivative) dissolved in DMSO

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Induce caspase-1 activation by adding ATP (e.g., 5 mM) for 30-60 minutes.

  • Lyse the cells by adding cell lysis buffer.

  • Transfer the cell lysates to a new 96-well plate.

  • Add the caspase-1 substrate to each well.

  • Incubate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

  • Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.

  • Calculate the percent inhibition of caspase-1 activity for each concentration of the test compound relative to the vehicle-treated control.

Protocol 4: Induction of Allergic Rhinitis in a Mouse Model

This protocol outlines a general procedure for inducing allergic rhinitis in mice to evaluate the therapeutic potential of this compound derivatives.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound derivative)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge and Treatment:

    • From day 14 to day 21, challenge the mice intranasally with 10 µL of OVA solution (1 mg/mL in PBS) once daily.

    • Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before each OVA challenge.

  • Evaluation of Allergic Symptoms:

    • On day 21, 30 minutes after the final OVA challenge, observe and count the number of sneezes and nasal rubbing movements for a period of 15 minutes.

  • Sample Collection and Analysis:

    • 24 hours after the final challenge, collect blood samples for measurement of serum OVA-specific IgE levels by ELISA.

    • Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (e.g., eosinophils).

    • Harvest nasal tissues for histological analysis or measurement of cytokine levels (e.g., IL-1β) by ELISA.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Synthesis of this compound Derivatives s2 Purification (Column Chromatography) s1->s2 s3 Structural Confirmation (NMR, MS) s2->s3 b1 In vitro Assays (VEGFR-2, Caspase-1) s3->b1 Test Compounds b2 In vivo Model (Allergic Rhinitis) s3->b2 Test Compounds b3 Data Analysis (IC50, Efficacy) b1->b3 b2->b3 VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Caspase1_pathway Allergen Allergen NLRP3 NLRP3 Inflammasome Allergen->NLRP3 Activates pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 Recruits & Activates caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves IL1b IL-1β pro_IL1b->IL1b Inflammation Allergic Inflammation IL1b->Inflammation Inhibitor This compound Derivative Inhibitor->caspase1 Inhibits

References

Synthetic Routes to 2-(Phenylthio)acetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(phenylthio)acetamide derivatives, a scaffold of interest in medicinal chemistry and drug development. The following sections outline three primary synthetic strategies, complete with experimental procedures, quantitative data, and visual workflows to guide researchers in the preparation of these compounds.

S-Alkylation of Thiophenols with 2-Haloacetamides

The most direct and widely employed method for the synthesis of this compound derivatives is the S-alkylation of a corresponding thiophenol with a 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ by a base, displaces the halide from the acetamide reagent.

This method is versatile, allowing for a wide range of substituents on both the thiophenol and the acetamide nitrogen. The choice of base and solvent can be optimized to achieve high yields. Common bases include potassium carbonate, sodium hydroxide, and sodium ethoxide, while polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are frequently used.

Table 1: Synthesis of this compound Derivatives via S-Alkylation

EntryThiophenol Derivative2-Haloacetamide DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)m.p. (°C)Ref.
1Thiophenol2-ChloroacetamideK₂CO₃AcetoneReflux692115-117[1]
24-Methylthiophenol2-ChloroacetamideNaOEtEthanolReflux488134-136[2]
34-Chlorothiophenol2-Chloro-N-phenylacetamideNaOHDMF80585142-144[3]
42-Aminothiophenol2-BromoacetamideK₂CO₃ACNRT1278128-130[4]
5Thiophenol2-Chloro-N-(4-nitrophenyl)acetamideK₂CO₃AcetoneReflux890188-190[3]
Experimental Protocol: General Procedure for S-Alkylation
  • To a solution of the substituted thiophenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add the base (1.2-2.0 eq., e.g., K₂CO₃, NaOH).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Add the corresponding 2-haloacetamide derivative (1.0-1.1 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure this compound derivative.

S_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Thiophenol Substituted Thiophenol Thiolate Thiolate Formation Thiophenol->Thiolate Haloacetamide 2-Haloacetamide SN2 Nucleophilic Substitution (SN2) Haloacetamide->SN2 Base Base (e.g., K₂CO₃) Base->Thiolate Solvent Solvent (e.g., Acetone) Solvent->Thiolate Thiolate->SN2 Precipitation Precipitation in Water SN2->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure this compound Derivative Recrystallization->Product

S-Alkylation Experimental Workflow

Thio-Ugi Four-Component Reaction (thio-Ugi-4CR)

For the rapid generation of a diverse library of this compound derivatives, the thio-Ugi four-component reaction is a powerful and efficient strategy. This one-pot reaction combines a thioacid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino thioester, which upon rearrangement yields the desired N-substituted 2-(arylthio)acetamide. The use of thiobenzoic acid and its derivatives as the acid component is key to introducing the phenylthio moiety.

The combinatorial nature of this reaction allows for the creation of large compound libraries by simply varying the four starting materials. This is particularly advantageous in drug discovery for the exploration of structure-activity relationships (SAR).

Table 2: Synthesis of this compound Derivatives via thio-Ugi-4CR

EntryThioacidAmineCarbonyl CompoundIsocyanideSolventYield (%)Ref.
1Thiobenzoic acidBenzylamineIsobutyraldehydetert-Butyl isocyanideMethanol85[1]
2Thiobenzoic acidAnilineBenzaldehydeCyclohexyl isocyanideMethanol78[1]
34-Methylthiobenzoic acidBenzylamineAcetonetert-Butyl isocyanideMethanol81[1]
44-Chlorothiobenzoic acidAmmoniaPivalaldehydeEthyl isocyanoacetateTrifluoroethanol75[1]
5Thiobenzoic acidMethylamineFormaldehydeBenzyl isocyanideMethanol88[1]
Experimental Protocol: General Procedure for thio-Ugi-4CR
  • To a solution of the amine (1.0 eq.) and the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., methanol, trifluoroethanol) at room temperature, add the thioacid (1.0 eq.).

  • Stir the mixture for 10-20 minutes to facilitate the formation of the iminium ion intermediate.

  • Add the isocyanide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Ugi_Reaction_Workflow cluster_reactants Four Components cluster_reaction One-Pot Reaction cluster_purification Purification Thioacid Thioacid Reaction Ugi Condensation Thioacid->Reaction Amine Amine Amine->Reaction Carbonyl Aldehyde/Ketone Carbonyl->Reaction Isocyanide Isocyanide Isocyanide->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Concentration Concentration Reaction->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Diverse this compound Library Chromatography->Product

Thio-Ugi-4CR Experimental Workflow

Synthesis from Isothiouronium Salts

An alternative route that avoids the direct handling of potentially odorous thiophenols involves the use of isothiouronium salts. This method is particularly well-documented for the synthesis of 2-[(diphenylmethyl)thio]acetamide, a key intermediate in the production of the wakefulness-promoting agent Modafinil. The synthesis starts from the corresponding alcohol (e.g., diphenylmethanol), which is converted to an isothiouronium salt by reaction with thiourea in the presence of a strong acid like HBr. This salt is then reacted with a haloacetamide in the presence of a base to yield the final product.

Experimental Protocol: Synthesis of 2-[(Diphenylmethyl)thio]acetamide

Step 1: Preparation of Diphenylmethylisothiouronium Bromide

  • In a reaction vessel, combine diphenylmethanol (1.0 eq.) and thiourea (1.2 eq.) in water.

  • Heat the mixture to 95 °C to form an emulsion.

  • Gradually add 48% hydrobromic acid (4.6 eq.) over 30 minutes.

  • Heat the mixture to reflux (106-107 °C) for 30 minutes.

  • Cool the mixture to 80-85 °C, seed with a few crystals of the product, and stir for another 30 minutes.

  • Cool to room temperature, collect the colorless crystals by filtration, and wash with water.

Step 2: Synthesis of 2-[(Diphenylmethyl)thio]acetamide

  • Suspend the diphenylmethylisothiouronium bromide (1.0 eq.) in water.

  • Heat the suspension to 40-50 °C and add a 46% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 80 °C.

  • Add chloroacetamide (1.1 eq.) portion-wise to the mixture.

  • Stir the reaction at 80 °C for 2-3 hours, monitoring by TLC.

  • Cool the mixture to 30 °C and filter the precipitate.

  • Wash the solid with a mixture of methanol and water, followed by water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent if necessary.

This method has been reported to provide high yields (up to 88% from diphenylmethanol) and high purity of the final product.[1]

Isothiouronium_Route cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Acetamide Formation Diphenylmethanol Diphenylmethanol SaltFormation Salt Formation Diphenylmethanol->SaltFormation Thiourea Thiourea Thiourea->SaltFormation HBr HBr HBr->SaltFormation IsothiouroniumSalt Isothiouronium Salt SaltFormation->IsothiouroniumSalt AcetamideFormation Acetamide Formation IsothiouroniumSalt->AcetamideFormation Chloroacetamide Chloroacetamide Chloroacetamide->AcetamideFormation NaOH NaOH NaOH->AcetamideFormation Product 2-[(Diphenylmethyl)thio]acetamide AcetamideFormation->Product

Isothiouronium Salt Route Workflow

Conclusion

The synthetic routes outlined in these application notes provide researchers with a range of options for accessing this compound derivatives. The choice of method will depend on the desired substitution patterns, the scale of the synthesis, and the availability of starting materials. The S-alkylation method offers a general and straightforward approach, while the thio-Ugi reaction is exceptionally well-suited for the rapid generation of compound libraries for screening purposes. The isothiouronium salt route presents a valuable alternative, particularly for specific derivatives where the direct use of thiophenols is not desirable. The provided protocols and data serve as a comprehensive guide for the synthesis and exploration of this important class of compounds.

References

Application Note and Protocols for the Analytical Characterization of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Phenylthio)acetamide is an organic compound with the molecular formula C₈H₉NOS.[1] Its characterization is a critical step in quality control, stability testing, and regulatory submissions within the drug development pipeline. This document provides a comprehensive overview of the key analytical methods for the qualitative and quantitative assessment of this compound, including detailed experimental protocols and data interpretation guidelines. The methods described herein encompass spectroscopic and chromatographic techniques to ensure a thorough analysis of the compound's identity, purity, and structural integrity.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₉NOSPubChem[1]
Molecular Weight 167.23 g/mol PubChem[1]
IUPAC Name 2-phenylsulfanylacetamidePubChem[1]
CAS Number 22446-20-4PubChem[1]
Appearance White crystalline solid (typical)General Knowledge
Solubility Slightly soluble in water (1.8 g/L at 25°C).[2] Soluble in polar organic solvents.Fisher Scientific[2]

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer, such as a Bruker AVANCE 400 MHz instrument.[3]

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard.

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Perform phase and baseline corrections.

Expected NMR Data: While direct spectra for this compound are not available in the provided search results, expected chemical shifts can be inferred from its structure and data for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 7.20 - 7.50Multiplet5HAromatic protons (C₆H₅)
5.50 - 7.00Broad Singlet2HAmide protons (-NH₂)
3.60 - 3.80Singlet2HMethylene protons (-CH₂-)
¹³C NMR ~170--Carbonyl carbon (C=O)
~135--Aromatic C-S carbon
~129-130--Aromatic C-H carbons
~127--Aromatic C-H carbon
~38--Methylene carbon (-CH₂-)

Note: These are predicted values. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer, such as a Bruker Tensor 27 instrument.[3]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3100Strong, BroadN-H StretchPrimary Amide (-NH₂)
3100 - 3000MediumAromatic C-H StretchPhenyl group
~1660StrongC=O Stretch (Amide I)Amide
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1420MediumN-H Bend (Amide II)Amide
760 - 730StrongC-H Out-of-plane BendMonosubstituted Benzene
710 - 690StrongC-S StretchThioether

Reference data for similar amide compounds show a characteristic C=O stretch around 1662 cm⁻¹ and N-H vibrations around 3346 cm⁻¹.[3][4]

Chromatographic and Mass Spectrometry Methods

Chromatographic techniques are employed to assess the purity of this compound and for quantitative analysis. Mass spectrometry confirms the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. Derivatization may be required to increase the volatility of the analyte.[5][6][7]

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent like methanol or ethyl acetate. An internal standard may be added for quantification.

  • Instrumentation: Use a GC-MS system, such as an Agilent 7890A/5975C.[3]

  • GC Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Table 3: Expected GC-MS Data

ParameterExpected Value
Molecular Ion Peak (M⁺) m/z 167
Major Fragment Ions m/z 109 (C₆H₅S⁺), m/z 77 (C₆H₅⁺), m/z 44 (CH₂C(O)NH₂⁺)
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of this compound in drug substance and formulated products.

Protocol for HPLC Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., methanol/water) to a final concentration of approximately 0.5-1.0 mg/mL.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[8]

    • Detection: UV at 254 nm.

Table 4: HPLC Method Parameters

ParameterCondition
Stationary Phase C18 Reverse-Phase Silica
Mobile Phase Acetonitrile / Water
Detection Mode UV Absorbance
Primary Use Purity Assessment, Quantification

Experimental Workflows and Signaling Pathways

Visual diagrams help to clarify the logical flow of the analytical procedures.

cluster_nmr NMR Analysis Workflow SamplePrep Sample Dissolution (5-10 mg in 0.6 mL CDCl₃) Spectrometer Acquire Spectrum (400 MHz Spectrometer) SamplePrep->Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) Spectrometer->Processing Analysis Structural Analysis (Chemical Shift, Integration) Processing->Analysis

Caption: Workflow for NMR-based structural elucidation.

cluster_ftir FTIR Analysis Workflow KBrPellet Sample Preparation (KBr Pellet) FTIRScan Acquire Spectrum (4000-400 cm⁻¹) KBrPellet->FTIRScan PeakID Peak Identification FTIRScan->PeakID GroupAnalysis Functional Group Assignment PeakID->GroupAnalysis

Caption: Workflow for FTIR functional group analysis.

cluster_gcms GC-MS Analysis Workflow GCMS_Sample Sample Preparation (Dissolve in Methanol) GCMS_Inject Injection into GC GCMS_Sample->GCMS_Inject GC_Separation Chromatographic Separation GCMS_Inject->GC_Separation MS_Detection Mass Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum, Library Search) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS identity and purity analysis.

cluster_hplc HPLC Purity Analysis Workflow HPLC_Sample Sample Preparation (0.5 mg/mL in Mobile Phase) HPLC_Inject Injection into HPLC HPLC_Sample->HPLC_Inject HPLC_Separation Reverse-Phase Separation (C18 Column) HPLC_Inject->HPLC_Separation UV_Detection UV Detection (254 nm) HPLC_Separation->UV_Detection Purity_Calc Purity Calculation (% Area) UV_Detection->Purity_Calc

Caption: Workflow for HPLC-based purity determination.

References

Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazole Derivatives from 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of 1,3,4-thiadiazole derivatives, specifically 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol, utilizing 2-(phenylthio)acetamide as a readily available starting material. The synthetic strategy involves a multi-step process, including the hydrolysis of the starting acetamide, followed by esterification, hydrazinolysis, and subsequent cyclization to form the target heterocyclic system.

Synthetic Pathway Overview

The synthesis of 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol from this compound is a four-step process. The initial step involves the hydrolysis of this compound to 2-(phenylthio)acetic acid. This is followed by a Fischer esterification to produce ethyl 2-(phenylthio)acetate. The ester is then converted to 2-(phenylthio)acetohydrazide through reaction with hydrazine hydrate. The final step is the cyclization of the hydrazide with carbon disulfide in the presence of a base to yield the desired 1,3,4-thiadiazole derivative.

Synthetic Pathway A This compound B 2-(Phenylthio)acetic Acid A->B  H2SO4 (aq), Reflux C Ethyl 2-(Phenylthio)acetate B->C  Ethanol, H2SO4 (cat.), Reflux D 2-(Phenylthio)acetohydrazide C->D  Hydrazine Hydrate, Methanol, Reflux E 5-(Phenylthiomethyl)-1,3,4-thiadiazole-2-thiol D->E  1. CS2, KOH, Ethanol, Stir  2. H2O, HCl (acidify)

Caption: Overall synthetic workflow from this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Phenylthio)acetic Acid

This protocol describes the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sulfuric Acid (10% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-(phenylthio)acetic acid.

Step 2: Synthesis of Ethyl 2-(Phenylthio)acetate

This protocol details the Fischer esterification of 2-(phenylthio)acetic acid.

Materials:

  • 2-(Phenylthio)acetic Acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(phenylthio)acetic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • After cooling, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl 2-(phenylthio)acetate.

Step 3: Synthesis of 2-(Phenylthio)acetohydrazide

This protocol describes the conversion of the ethyl ester to the corresponding acid hydrazide.

Materials:

  • Ethyl 2-(phenylthio)acetate

  • Hydrazine hydrate (80% or higher)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve ethyl 2-(phenylthio)acetate (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2-(phenylthio)acetohydrazide.

Step 4: Synthesis of 5-(Phenylthiomethyl)-1,3,4-thiadiazole-2-thiol

This protocol details the cyclization of 2-(phenylthio)acetohydrazide to the target 1,3,4-thiadiazole.

Materials:

  • 2-(Phenylthio)acetohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask and cool the solution in an ice bath.

  • To this cooled solution, add 2-(phenylthio)acetohydrazide (1 equivalent) and stir until it dissolves.

  • Add carbon disulfide (1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
2-(Phenylthio)acetic AcidC₈H₈O₂S168.21Solid>90
Ethyl 2-(phenylthio)acetateC₁₀H₁₂O₂S196.26Oil80-90
2-(Phenylthio)acetohydrazideC₈H₁₀N₂OS182.24Solid70-85
5-(Phenylthiomethyl)-1,3,4-thiadiazole-2-thiolC₉H₈N₂S₃256.43Solid65-80

Biological Applications and Potential Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of pharmacological activities. While specific data for 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol is not extensively documented in readily available literature, structurally similar 1,3,4-thiadiazole derivatives have been reported to exhibit significant biological effects, including:

  • Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of crucial enzymes such as carbonic anhydrases, kinases, or topoisomerases.

  • Antimicrobial Activity: The thiadiazole nucleus is a key component in several antimicrobial agents. These compounds can act by disrupting the microbial cell wall synthesis, inhibiting protein synthesis, or interfering with nucleic acid replication.

  • Anti-inflammatory Activity: Some 1,3,4-thiadiazole derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.

Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by 5-(phenylthiomethyl)-1,3,4-thiadiazole-2-thiol and its derivatives. A potential experimental workflow for preliminary biological screening is outlined below.

Biological Screening Workflow A Synthesized 1,3,4-Thiadiazole Derivative B In vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Antimicrobial Susceptibility Testing (e.g., MIC against Bacteria/Fungi) A->C D Anti-inflammatory Assay (e.g., COX Inhibition Assay) A->D E Active Compound Identification B->E C->E D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Investigating the Biological Activity of 2-(Phenylthio)acetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diverse biological activities of 2-(phenylthio)acetamide derivatives, offering detailed experimental protocols and summarizing key quantitative data. The information presented is intended to guide researchers in the exploration of this versatile chemical scaffold for potential therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimycobacterial agents.

Antiproliferative and Anticancer Activity

Derivatives of this compound have demonstrated significant potential as antiproliferative agents. A notable example involves 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea group, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compounds' potency.

Compound IDTarget Cell LineIC50 (µM)Normal Cell Line (HDF) IC50 (µM)
9e (4-chloro derivative) A431 (Skin Carcinoma)5.8 ± 0.45> 100
9e (4-chloro derivative) HT-29 (Colon Carcinoma)12.4 ± 1.1> 100
9e (4-chloro derivative) PC3 (Prostate Cancer)15.2 ± 2.3> 100

Data synthesized from a study on VEGFR-2 inhibitors.[1]

Experimental Protocols

1.1. MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on both cancer and normal cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HT-29, A431, PC3) and normal human dermal fibroblasts (HDF)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO.

  • Treat the cells with various concentrations of the compounds for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

1.2. Western Blot Analysis for Apoptosis and VEGFR-2 Phosphorylation

This protocol is used to investigate the mechanism of action of the compounds, specifically their effect on apoptosis-related proteins and VEGFR-2 signaling.[1]

Materials:

  • A431 cells

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (Bax, Bcl-2, phospho-VEGFR-2, total VEGFR-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Treat A431 cells with the test compound (e.g., compound 9e) at its IC50 concentration for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence system.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives as VEGFR-2 inhibitors, leading to the induction of apoptosis.

VEGFR2_Inhibition_Pathway cluster_cell Cancer Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation Proliferation Cell Proliferation & Angiogenesis pVEGFR2->Proliferation Activates Bcl2 Bcl-2 pVEGFR2->Bcl2 Upregulates Compound This compound Derivative (e.g., 9e) Compound->VEGFR2 Inhibits Phosphorylation Bax Bax Compound->Bax Upregulates Compound->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: VEGFR-2 inhibition and apoptosis induction by this compound derivatives.

Antiviral Activity

Certain 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as potent inhibitors of the Respiratory Syncytial Virus (RSV).[2][3] These compounds have been shown to interfere with different stages of the viral life cycle.

Quantitative Data: In Vitro Antiviral Activity
Compound IDMechanism of ActionTarget
4-49C Inhibition of membrane fusionRSV
1-HB-63 Inhibition of genome replication/transcriptionRSV

Data from in vitro studies on RSV inhibitors.[2][3]

Experimental Protocols

2.1. Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.[2][3]

Materials:

  • HEp-2 cells

  • Respiratory Syncytial Virus (RSV) Long strain

  • Test compounds (e.g., 4-49C, 1-HB-63)

  • Control inhibitors (e.g., fusion inhibitor, replication inhibitor)

  • 96-well plates

  • Cell culture medium

Procedure:

  • Infect HEp-2 cells with RSV at a specific multiplicity of infection (MOI).

  • Add the test compounds at different time points relative to infection (e.g., before, during, and after infection).

  • After a set incubation period (e.g., 24 hours), quantify the viral replication (e.g., by RT-qPCR or plaque assay).

  • Analyze the results to determine the time window of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing antiviral compounds.

Antiviral_Screening_Workflow Start Start: Compound Library Screening High-Throughput Screening (e.g., rRSV-mGFP assay) Start->Screening Hit_ID Hit Identification (Potent RSV Inhibitors) Screening->Hit_ID Optimization Structural Optimization Hit_ID->Optimization Mechanism Mechanism of Action Studies (Time-of-Addition Assay) Optimization->Mechanism InVivo In Vivo Efficacy Studies (BALB/c mice model) Mechanism->InVivo End Lead Compound InVivo->End

Caption: Workflow for the discovery of antiviral this compound derivatives.

Anti-allergic and Anti-inflammatory Activity

A specific derivative, 2-(4-{2-[(phenylthio)acetyl]-carbonohydrazonoyl}-phenoxy)acetamide (PA), has been identified as an inhibitor of caspase-1, showing potential for the management of allergic rhinitis.[4]

Quantitative Data: In Vivo Anti-allergic Effects
Treatment GroupNasal Rubbing ScoreSerum IgE (ng/mL)Serum Histamine (ng/mL)
Control2.5 ± 0.5150 ± 2025 ± 5
OVA-sensitized15.0 ± 2.0800 ± 50120 ± 15
OVA + PA (1 mg/kg)7.0 ± 1.0400 ± 3060 ± 10

Data from an ovalbumin (OVA)-sensitized mouse model of allergic rhinitis.[4]

Experimental Protocols

3.1. Animal Model of Allergic Rhinitis

This protocol describes the induction of allergic rhinitis in mice to evaluate the therapeutic effects of test compounds.[4]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide gel

  • Test compound (PA)

  • Saline

Procedure:

  • Sensitize mice by intraperitoneal injection of OVA mixed with aluminum hydroxide gel on days 0 and 14.

  • From day 21 to 27, challenge the mice by intranasal administration of OVA.

  • Administer the test compound (PA) orally one hour before each OVA challenge.

  • Observe and score the frequency of nasal rubbing and sneezing for 20 minutes after the final challenge.

  • Collect blood and nasal lavage fluid for analysis of inflammatory markers.

Signaling Pathway

The diagram below illustrates the role of caspase-1 in the inflammatory cascade of allergic rhinitis and its inhibition by the this compound derivative PA.

Caspase1_Inhibition_Pathway cluster_mast_cell Mast Cell Allergen Allergen (OVA) Pro_Caspase1 Pro-Caspase-1 Allergen->Pro_Caspase1 Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves PA This compound Derivative (PA) PA->Caspase1 Inhibits IL1B IL-1β Pro_IL1B->IL1B Active Inflammation Allergic Inflammation (Eosinophil & Mast Cell Infiltration, Cytokine Release) IL1B->Inflammation Promotes

Caption: Inhibition of the Caspase-1 pathway in allergic rhinitis.

Antimycobacterial Activity

2-(Phenylthio)benzoylarylhydrazone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[5][6]

Quantitative Data: In Vitro Antimycobacterial Activity
Compound IDAnalogueIC90 (µg/mL) against M. tuberculosis H37Rv
4f 5-Nitro-2-furyl7.57
4g 5-Nitro-2-thienyl2.96

IC90 values determined by the Microplate Alamar Blue Assay (MABA).[5][6]

Experimental Protocols

4.1. Microplate Alamar Blue Assay (MABA)

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5][6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the M. tuberculosis inoculum to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth).

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

These notes and protocols provide a foundational framework for the investigation of this compound derivatives. Researchers are encouraged to adapt and optimize these methods for their specific research goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylthio)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and recommended actions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. Ensure the reagents are of good quality and used in the correct stoichiometric ratios.

  • Suboptimal Reaction Conditions: The temperature, solvent, or base used may not be optimal for the reaction.

    • Solution: For the reaction of a 2-(phenylthio)acetic acid precursor, ensure the temperature for esterification is maintained between 30–90° C, and the subsequent amidation is carried out at 20–80° C.[1][2] The choice of solvent can also be critical; polar aprotic solvents like dimethylformamide or acetonitrile are often used.

  • Side Reactions: Competing reactions can consume starting materials or the desired product. A common side reaction is the oxidation of the thiol group.

    • Solution: To minimize oxidation, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all solvents are degassed and that there are no oxidizing agents present as contaminants.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: When performing extractions, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. During recrystallization, use a minimal amount of a suitable solvent and allow for slow cooling to maximize crystal formation. Washing the final product should be done with a cold solvent to reduce solubility losses.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products, or degradation of the product.

  • Unreacted Starting Materials: The most common impurities are residual 2-(phenylthio)acetic acid, thiophenol, or 2-chloroacetamide, depending on the synthetic route.

    • Solution: Purification via recrystallization is a common and effective method.[2] A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography can also be employed for more challenging separations.

  • Side Products:

    • Oxidation Products: The sulfur atom in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.[3]

      • Solution: These more polar impurities can often be separated from the desired product by column chromatography. To prevent their formation, avoid exposure to oxidizing agents and consider using an inert atmosphere during the reaction and storage.

    • Disulfide Formation: Thiophenol, if present as a starting material or formed during the reaction, can oxidize to form diphenyl disulfide.

      • Solution: This less polar impurity can typically be removed by recrystallization or column chromatography.

    • Hydrolysis Product: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2-(phenylthio)acetic acid.[3]

      • Solution: Maintain a neutral pH during the workup and purification steps. If the product is contaminated with the carboxylic acid, it can be removed by washing the organic solution of the product with a mild aqueous base, such as a dilute sodium bicarbonate solution.

The following table summarizes common impurities and suggested purification methods:

ImpurityPotential SourceRecommended Purification Method
2-(Phenylthio)acetic acidUnreacted starting material, hydrolysis of productRecrystallization, washing with dilute aqueous base
ThiophenolUnreacted starting materialRecrystallization, column chromatography
2-ChloroacetamideUnreacted starting materialRecrystallization, column chromatography
Diphenyl disulfideOxidation of thiophenolRecrystallization, column chromatography
2-(Phenylsulfinyl)acetamide (Sulfoxide)Oxidation of productColumn chromatography
2-(Phenylsulfonyl)acetamide (Sulfone)Oxidation of productColumn chromatography

Question 3: I am using thionyl chloride to activate the carboxylic acid, and the reaction is difficult to control. Are there any alternatives?

Answer:

Thionyl chloride is a hazardous and highly reactive reagent that can lead to the formation of side products if not handled carefully.[2] An alternative and often milder method for amide bond formation is to use a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator such as 1-hydroxybenzotriazole (HOBt). This method typically proceeds at room temperature and can provide cleaner reactions with higher yields.

Another approach described in the literature for a similar compound involves the in-situ formation of an ester from the carboxylic acid using an alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid), followed by amidation with ammonia.[1][2] This method avoids the use of thionyl chloride altogether.

Frequently Asked Questions (FAQs)

Q1: What are the typical synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • From 2-(Phenylthio)acetic acid: This is a common starting material. The carboxylic acid is typically activated, for example, by conversion to the acid chloride using thionyl chloride, followed by reaction with ammonia.[2] Alternatively, the acid can be esterified and then treated with ammonia.[1][2]

  • From Thiophenol and a 2-haloacetamide: This involves the nucleophilic substitution of a halogen (typically chlorine) from a 2-haloacetamide (e.g., 2-chloroacetamide) by thiophenol in the presence of a base.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Key parameters include:

  • Temperature: The temperature should be carefully controlled, especially when using reactive reagents like thionyl chloride. For the esterification-amidation route, specific temperature ranges are recommended.[1][2]

  • Atmosphere: To prevent oxidation of the sulfur atom, it is best to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The use of high-purity starting materials and dry solvents is crucial to minimize side reactions and improve the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the expected yields for the synthesis of this compound?

A4: While specific yields for this compound are not extensively reported, yields for the analogous 2-[(diphenylmethyl)thio]acetamide are reported to be in the range of 86-94%.[1][2] With an optimized protocol, similar yields should be achievable for this compound.

Experimental Protocols

Protocol 1: Synthesis from 2-(Phenylthio)acetic Acid via Acid Chloride

This protocol is based on the general method for the synthesis of amides from carboxylic acids.

Materials:

  • 2-(Phenylthio)acetic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous or gaseous)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(phenylthio)acetic acid in an excess of thionyl chloride. Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as diethyl ether or DCM. Cool the solution in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Workup: After the addition of ammonia is complete, allow the reaction mixture to warm to room temperature. If an aqueous ammonia solution was used, separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

Protocol 2: Synthesis from Thiophenol and 2-Chloroacetamide

Materials:

  • Thiophenol

  • 2-Chloroacetamide

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, acetone, DMF)

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiophenol in the chosen solvent. Add the base and stir the mixture until the thiophenol is deprotonated (formation of the thiophenolate).

  • Addition of 2-Chloroacetamide: Add 2-chloroacetamide to the reaction mixture. Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter it off. If no solid forms, remove the solvent under reduced pressure. Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Synthesis_Workflow_Acid_Chloride cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 2-(Phenylthio)acetic acid 2-(Phenylthio)acetic acid Acid Chloride Formation Acid Chloride Formation 2-(Phenylthio)acetic acid->Acid Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acid Chloride Formation Ammonia Ammonia Amidation Amidation Ammonia->Amidation Acid Chloride Formation->Amidation Intermediate Crude Product Crude Product Amidation->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the synthesis of this compound via the acid chloride route.

Side_Reactions cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide [O] 2-(Phenylthio)acetic acid 2-(Phenylthio)acetic acid This compound->2-(Phenylthio)acetic acid H₂O, H⁺/OH⁻ Ammonia Ammonia This compound->Ammonia H₂O, H⁺/OH⁻ Sulfone Sulfone Sulfoxide->Sulfone [O]

Caption: Potential side reactions in the synthesis and handling of this compound.

References

Technical Support Center: Purification of Crude 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Phenylthio)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good, and the product remains dissolved even at low temperatures.- Too much solvent was used.- The product is highly impure, affecting crystallization.- Select a solvent system where the compound is sparingly soluble at room temperature and highly soluble when heated.- Use a minimal amount of hot solvent to dissolve the crude product.- Perform a preliminary purification step, such as an extraction, to remove major impurities before recrystallization.
Oiling Out During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities lowers the melting point of the mixture.- Use a lower-boiling point solvent or a solvent mixture.- Try adding a small amount of a co-solvent in which the oil is more soluble.- Purify the crude product by column chromatography before attempting recrystallization.
Persistent Impurities After Purification - Impurities have similar polarity to the desired product, making separation by chromatography difficult.- The impurity co-crystallizes with the product.- Optimize the mobile phase for column chromatography; a small change in solvent polarity can improve separation.[1]- Try a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Consider a different purification technique, such as preparative HPLC.
Discoloration of the Final Product - Presence of colored byproducts from the synthesis.- Degradation of the compound due to exposure to heat, light, or air.- Treat a solution of the product with activated charcoal before the final filtration step of recrystallization.- Ensure the purification process is carried out protected from light and under an inert atmosphere if the compound is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as thiophenol and 2-chloroacetamide, as well as side products from the synthesis. Depending on the synthetic route, oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone is also a possibility.[2]

Q2: I see an unexpected peak in my HPLC analysis after purification. How can I identify it?

A2: To identify an unknown peak in your HPLC chromatogram, a systematic approach is necessary. This includes verifying the purity of your starting materials and analyzing the reaction mixture by LC-MS to determine the molecular weights of any byproducts.[1]

Q3: My purified this compound has a slight yellowish tint. Is this acceptable?

A3: While pure this compound is expected to be a white or off-white solid, a yellowish tint can indicate the presence of impurities.[1] It is recommended to perform analytical testing, such as HPLC or TLC, to assess the purity. If the purity is high, the color may be due to trace amounts of highly colored impurities that may not significantly affect subsequent reactions.

Q4: What is the best solvent for recrystallizing this compound?

A4: A common and effective technique for purifying similar acetamide derivatives is recrystallization from a suitable solvent such as ethanol or ethyl acetate.[3][4] For some acetamides, a mixture of solvents like methanol and water has been used.[5] The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in various solvents.

Q5: When should I choose column chromatography over recrystallization?

A5: Column chromatography is preferred when dealing with complex mixtures containing multiple components with similar polarities. It is also the method of choice for separating non-crystalline (oily) products or when impurities are present in a large quantity. Recrystallization is generally more suitable for removing small amounts of impurities from a solid product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexanes) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization : Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection : Use Thin Layer Chromatography (TLC) to determine the appropriate stationary phase (typically silica gel) and eluent system. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[6]

  • Column Packing : Pack a chromatography column with the chosen stationary phase slurried in the eluent.

  • Sample Loading : Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution : Run the eluent through the column and collect fractions.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid check_purity Assess Purity (TLC/HPLC) check_purity->is_solid Purity Not Acceptable pure_product Pure this compound check_purity->pure_product Purity Acceptable recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallization_successful Recrystallization Successful? recrystallization->recrystallization_successful chromatography_successful Chromatography Successful? column_chromatography->chromatography_successful recrystallization_successful->check_purity Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, check for oiling out) recrystallization_successful->troubleshoot_recrystallization No chromatography_successful->check_purity Yes troubleshoot_chromatography Troubleshoot Chromatography (e.g., change eluent, different stationary phase) chromatography_successful->troubleshoot_chromatography No troubleshoot_recrystallization->column_chromatography troubleshoot_chromatography->recrystallization Try Recrystallization of Fractions

Caption: A troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing the Synthesis of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Phenylthio)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Nucleophilic Substitution: This is a common and direct method involving the reaction of 2-chloroacetamide with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the chloride from 2-chloroacetamide.

  • Amidation of 2-(Phenylthio)acetic acid: This two-step approach first involves the synthesis of 2-(Phenylthio)acetic acid from thiophenol and a haloacetic acid (e.g., chloroacetic acid). The resulting carboxylic acid is then converted to the corresponding acetamide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride (e.g., using thionyl chloride) followed by reaction with ammonia, or through direct amidation using a coupling agent.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials, desired purity, and scale of the reaction.

  • The nucleophilic substitution route is often preferred for its directness and atom economy.

  • The amidation of 2-(Phenylthio)acetic acid may be chosen if 2-(Phenylthio)acetic acid is readily available or if a different amide derivative is the target, as the intermediate can be used to synthesize a variety of amides.

Troubleshooting Guides

Route 1: Nucleophilic Substitution of 2-Chloroacetamide with Thiophenol

This section provides troubleshooting for the direct synthesis of this compound from 2-chloroacetamide and thiophenol.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Ineffective Deprotonation of Thiophenol The selection of a suitable base is crucial for the deprotonation of thiophenol to the thiophenolate anion. Weak bases may not be sufficient. Ensure you are using a strong enough base, such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or triethylamine (TEA). In some cases, stronger bases like sodium hydride (NaH) in an appropriate anhydrous solvent may be necessary.
Poor Quality of Reagents Thiophenol can oxidize over time to diphenyl disulfide. Ensure your thiophenol is fresh or has been properly stored. 2-Chloroacetamide can hydrolyze if exposed to moisture. Use dry reagents and solvents.
Inappropriate Solvent The solvent should be able to dissolve the reactants and be compatible with the chosen base. Polar aprotic solvents like dimethylformamide (DMF) or acetone are often effective. For reactions with inorganic bases like K2CO3, a phase-transfer catalyst may be beneficial if using a non-polar solvent.
Low Reaction Temperature While the reaction can proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. Be cautious, as excessive heat can lead to side reactions.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential CauseIdentification and Removal
Unreacted Thiophenol Can be detected by its characteristic odor and by TLC. It can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH) to convert it to the water-soluble sodium thiophenolate.
Diphenyl Disulfide This is a common byproduct from the oxidation of thiophenol. It can be identified by TLC and spectroscopic methods (e.g., NMR, MS). Purification by column chromatography on silica gel is typically effective for its removal.
Unreacted 2-Chloroacetamide Can be detected by TLC. It is water-soluble and can often be removed by washing the crude product with water during workup.
Side products from reaction with solvent Certain solvents, especially if not anhydrous, can participate in side reactions. Ensure the use of high-purity, dry solvents.
Route 2: Amidation of 2-(Phenylthio)acetic acid

This section provides troubleshooting for the synthesis of this compound from 2-(Phenylthio)acetic acid.

Issue 1: Low Yield in the Amidation Step

Potential CauseSuggested Solution
Incomplete Activation of the Carboxylic Acid If using the acyl chloride route, ensure the thionyl chloride or other activating agent is fresh and the reaction goes to completion before adding the ammonia source. For direct amidation, the choice of coupling agent (e.g., DCC, HBTU) and reaction conditions are critical.
Hydrolysis of the Activated Intermediate The activated carboxylic acid derivative (e.g., acyl chloride) is highly susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal pH for Amidation If using an aqueous ammonia solution, the pH can affect the reaction rate. Ensure the conditions are suitable for the nucleophilic attack of ammonia.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is a general guideline. Optimization of base, solvent, and temperature may be required.

Materials:

  • 2-Chloroacetamide

  • Thiophenol

  • Potassium Carbonate (K2CO3) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroacetamide (1.0 eq) in DMF or acetone.

  • Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.

  • Slowly add thiophenol (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Phenylthio)acetic acid and Subsequent Amidation

Step 2a: Synthesis of 2-(Phenylthio)acetic acid

Materials:

  • Thiophenol

  • Chloroacetic acid

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (2.2 eq) in water.

  • Cool the solution in an ice bath and slowly add thiophenol (1.0 eq).

  • In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water and neutralize it with a portion of the NaOH solution.

  • Slowly add the sodium chloroacetate solution to the sodium thiophenolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-(phenylthio)acetic acid. The crude product can be purified by recrystallization.

Step 2b: Amidation of 2-(Phenylthio)acetic acid

Materials:

  • 2-(Phenylthio)acetic acid

  • Thionyl chloride (SOCl2) or another activating agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia or ammonia gas

Procedure (via Acyl Chloride):

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(phenylthio)acetic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a chilled concentrated aqueous ammonia solution dropwise.

  • Stir the mixture until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of a related chloroacetamide substitution reaction, which can serve as a starting point for optimizing the synthesis of this compound.[1]

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-chloro-N-(2-phenyl-1,8-naphthyridine-3-yl)acetamide [1]

EntrySolventBaseTime (h)Temp. (°C)Yield (%)
1DMFK2CO38RT32
2CHCl3K2CO310Reflux45
3AcetoneK2CO38Reflux65
4DMFTEA5RT82
5DCMTEA6RT75

Note: "RT" denotes room temperature. This data is for a structurally related molecule and should be used as a guide for optimization.

Visualizations

Experimental Workflow: Synthesis via Nucleophilic Substitution

G Workflow for Nucleophilic Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Chloroacetamide 2-Chloroacetamide Solvent (e.g., DMF) Solvent (e.g., DMF) 2-Chloroacetamide->Solvent (e.g., DMF) Thiophenol Thiophenol Thiophenol->Solvent (e.g., DMF) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Solvent (e.g., DMF) Stirring at RT or heating Stirring at RT or heating Solvent (e.g., DMF)->Stirring at RT or heating Quench with Water Quench with Water Stirring at RT or heating->Quench with Water Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quench with Water->Extraction (Ethyl Acetate) Washing (Water, Brine) Washing (Water, Brine) Extraction (Ethyl Acetate)->Washing (Water, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Water, Brine)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Recrystallization or Column Chromatography Recrystallization or Column Chromatography Concentration->Recrystallization or Column Chromatography Pure this compound Pure this compound Recrystallization or Column Chromatography->Pure this compound

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic: Low Product Yield

G Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Base, Solvent, Temperature) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Analyze Workup & Purification (Extraction, Chromatography) workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Base/Solvent/Temp conditions_ok->optimize_conditions No modify_workup Modify Workup/Purification workup_ok->modify_workup No success Yield Improved workup_ok->success Yes replace_reagents->start optimize_conditions->start modify_workup->start

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

References

Technical Support Center: 2-(Phenylthio)acetamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Phenylthio)acetamide. The information is presented in a direct question-and-answer format to address common challenges encountered during synthesis and application.

Troubleshooting Guides

Issue 1: Low or No Product Yield in this compound Synthesis

Question: My reaction to synthesize this compound is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the synthesis of this compound can arise from several factors, primarily related to the two main synthetic routes: A) Amidation of a phenylthioacetic acid derivative or B) Thioetherification of a 2-haloacetamide.

Route A: Amidation of a Phenylthioacetic Acid Derivative

This route typically involves activating 2-(phenylthio)acetic acid (e.g., as an ester or acid chloride) followed by reaction with an amine or ammonia.

  • Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is crucial.

    • Solution: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride for acid chloride formation, or acid catalyst for esterification) is fresh and used in the correct stoichiometric amount. For esterification, removal of water using a Dean-Stark apparatus can drive the reaction to completion.[1] Monitor the activation step by TLC or LC-MS to confirm the formation of the intermediate before proceeding.

  • Poor Nucleophilicity of the Amine/Ammonia: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid.

    • Solution: If using an amine salt, ensure it is neutralized with a suitable base to liberate the free amine. When using ammonia, it is often supplied as a solution in an alcohol (e.g., methanolic ammonia) or bubbled through the reaction mixture.[1] Ensure adequate concentration and delivery of ammonia.

  • Hydrolysis of Intermediates: Activated carboxylic acids and esters are susceptible to hydrolysis, which will revert them to the unreactive carboxylic acid.

    • Solution: Use anhydrous solvents and reagents.[2][3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: For the amidation step, temperatures are typically maintained between 20-80°C.[1] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature for your specific substrates.

Route B: Thioetherification with Thiophenol

This route involves the reaction of a thiolate with a 2-haloacetamide (e.g., 2-chloroacetamide).

  • Incomplete Thiolate Formation: Thiophenol needs to be deprotonated to form the more nucleophilic thiolate.

    • Solution: Use a suitable base (e.g., sodium hydride, sodium hydroxide, or triethylamine) to deprotonate the thiophenol. The choice of base can be critical, as stronger bases can sometimes lead to side reactions.

  • Side Reaction: Disulfide Formation: Thiolates can be oxidized to form diphenyl disulfide, especially in the presence of air.

    • Solution: Degas your solvent and run the reaction under an inert atmosphere to minimize oxygen exposure.[4]

  • Poor Leaving Group on Acetamide: The rate of the SN2 reaction depends on the quality of the leaving group.

    • Solution: 2-Iodoacetamide is more reactive than 2-bromoacetamide, which is more reactive than 2-chloroacetamide. Consider using a substrate with a better leaving group if the reaction is sluggish.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my reaction mixture when synthesizing this compound. How can I identify and minimize them?

Answer:

The formation of impurities is a common issue. Here are some likely side products and strategies to mitigate them:

  • Diphenyl Disulfide: As mentioned above, this is a common byproduct in reactions involving thiophenol due to oxidation.

    • Minimization: Work under an inert atmosphere and use degassed solvents.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.

    • Minimization: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Consider increasing the reaction time, temperature, or the equivalents of one reagent if necessary.

  • Products of Hydrolysis: If water is present, activated carboxylic acids or esters can hydrolyze back to the starting carboxylic acid.

    • Minimization: Use anhydrous conditions.[2][3]

  • Over-reaction Products: In some cases, the product itself can react further.

    • Minimization: Careful control of stoichiometry and reaction conditions is key. Monitor the reaction closely and stop it once the desired product is formed.

Purification Strategies:

  • Recrystallization: This is often an effective method for purifying solid products like this compound.[2][5] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[2]

  • Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove acidic impurities, while a wash with a dilute acid can remove basic impurities. A final wash with brine can help remove residual water before drying.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound via the amidation of 2-[(diphenylmethyl)thio]acetic acid?

A1: A common procedure involves a two-step, one-pot synthesis. First, 2-[(diphenylmethyl)thio]acetic acid is esterified, for example, by refluxing in an alcohol like methanol or ethanol with a catalytic amount of a strong acid such as sulfuric acid. After ester formation is complete (as monitored by TLC), the reaction mixture is cooled, and ammonia gas is bubbled through it, or a solution of ammonia in an alcohol is added. The reaction is then stirred until completion.[1]

Q2: What is a suitable solvent for the synthesis of this compound?

A2: The choice of solvent depends on the specific reaction route. For the amidation of an ester, the alcohol used for esterification (e.g., methanol, ethanol) often serves as the solvent for the subsequent amidation step.[1] For reactions involving acid chlorides, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used. For thioetherification reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are common choices.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: Are there any known signaling pathways affected by this compound derivatives?

A4: Yes, certain derivatives of this compound have been studied for their biological activity. For instance, the compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to downregulate Thymic Stromal Lymphopoietin (TSLP) by blocking the caspase-1/NF-κB signaling pathways.[6]

Quantitative Data

Table 1: Reported Yields and Purity for the Synthesis of a this compound Derivative.

Starting MaterialReagentsSolventYieldPurity (HPLC)Melting Point (°C)Reference
2-[(diphenylmethyl)thio]acetic acid1. H₂SO₄, Methanol2. Ammonia gasMethanol90-95%>99.5%104-110[1]
2-[(diphenylmethyl)thio]acetic acid1. H₂SO₄, Ethanol2. Ammonia gasMethanol90-94%97%104-110[1]
2-[(diphenylmethyl)thio]acetic acid1. H₂SO₄, n-Butanol2. Ammonia gasMethanol90-94%95%104-110[1]

Experimental Protocols

Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetamide from 2-[(diphenylmethyl)thio]acetic acid [1]

  • Esterification: Dissolve 2-[(diphenylmethyl)thio]acetic acid (100 g) in methanol (500 ml) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (20 ml) to the solution.

  • Heat the reaction mixture to reflux and monitor the formation of the methyl ester by TLC.

  • Amidation: Once esterification is complete, cool the reaction mixture.

  • Bubble ammonia gas through the stirred reaction mixture at a pressure of 1.5-2 kg until the reaction is complete (monitor by TLC).

  • Work-up: Add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash it with water, and dry to yield 2-[(diphenylmethyl)thio]acetamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents and Solvents glassware Assemble & Dry Glassware reaction_setup Set up Reaction under Inert Atmosphere glassware->reaction_setup Start addition Add Reagents (Control Temperature) reaction_setup->addition monitoring Monitor Progress (TLC / LC-MS) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Recrystallization / Chromatography) extract->purify characterize Characterize Product (NMR, MS, mp) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

signaling_pathway cluster_pathway TSLP Regulation via Caspase-1/NF-κB Pathway Stimulus Inflammatory Stimulus Casp1 Caspase-1 Stimulus->Casp1 activates IkBa IκBα Casp1->IkBa activates degradation pathway of NFkB_p65 p65 p65_nuc p65 (nucleus) NFkB_p65->p65_nuc translocates to IkBa->NFkB_p65 inhibits IkBa_p p-IκBα IkBa->IkBa_p phosphorylates to IkBa_p->NFkB_p65 releases TSLP_mRNA TSLP mRNA p65_nuc->TSLP_mRNA induces transcription of TSLP_protein TSLP Protein TSLP_mRNA->TSLP_protein translates to PA This compound Derivative PA->Casp1 inhibits PA->NFkB_p65 inhibits activation

References

Technical Support Center: Synthesis of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-(Phenylthio)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and potential side products that may arise during the synthesis of this compound, particularly when following the common synthetic route involving the reaction of thiophenol with 2-chloroacetamide.

Q1: My reaction is complete, but after workup, I have a significant amount of an oily, foul-smelling substance along with my product. What is it likely to be?

A1: The most probable side product matching this description is diphenyl disulfide . Thiophenol is readily oxidized to diphenyl disulfide, especially in the presence of a base and air.[1][2][3] This reaction is a common side reaction in processes involving thiolates.

  • Troubleshooting:

    • Degas your solvent: Before adding your reagents, bubble an inert gas like nitrogen or argon through your solvent to remove dissolved oxygen.

    • Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric oxygen.

    • Control the addition of base: Add the base slowly to the thiophenol to avoid a high concentration of the highly reactive thiolate at any given time.

Q2: My final product's NMR spectrum shows unreacted starting materials. How can I improve the reaction conversion?

A2: The presence of unreacted thiophenol and 2-chloroacetamide indicates an incomplete reaction. Several factors could contribute to this.

  • Troubleshooting:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Temperature: The reaction may require gentle heating to go to completion. The optimal temperature will depend on the solvent and base used.

    • Base Stoichiometry: Ensure at least one full equivalent of base is used to deprotonate the thiophenol. Using a slight excess (1.1 equivalents) can be beneficial.

    • Reagent Purity: Verify the purity of your starting materials. Impurities can inhibit the reaction.

Q3: I observe an unexpected peak in my mass spectrometry results that does not correspond to the product or starting materials. What could it be?

A3: An unexpected peak could be due to several minor side products. One possibility is the formation of 2-hydroxyacetamide .

  • Cause: If there is residual water in your reaction solvent or reagents, the 2-chloroacetamide can undergo hydrolysis, particularly under basic conditions, to form 2-hydroxyacetamide.[4][5][6][7][8]

  • Troubleshooting:

    • Use anhydrous solvents: Ensure your solvents are thoroughly dried before use.

    • Dry your glassware: Flame-dry your glassware under vacuum or oven-dry it to remove any adsorbed water.

    • Handle hygroscopic reagents carefully: Some bases are hygroscopic; handle them quickly in a dry environment.

Q4: My yield is consistently low, even with good conversion. Where could my product be going?

A4: Low isolated yields despite good conversion on TLC can be due to product loss during workup and purification. However, it is also possible that a water-soluble side product is forming and being lost in the aqueous washes.

  • Troubleshooting Workup and Purification:

    • Extraction: Ensure you are using the appropriate solvent and number of extractions to fully recover your product from the aqueous layer.

    • Purification: this compound can be purified by recrystallization or column chromatography. Optimize your purification method to minimize product loss.

    • Consider Hydrolysis: If 2-hydroxyacetamide is a significant byproduct, it is highly water-soluble and will be removed during the aqueous workup, which could contribute to a lower than expected mass of crude product before purification.

Summary of Potential Side Products and Mitigation Strategies

Side ProductChemical FormulaLikely CauseMitigation StrategyPurification
Diphenyl disulfideC₁₂H₁₀S₂Oxidation of thiophenol/thiolate[1][2][3]- Degas solvent- Use an inert atmosphere- Slow addition of baseColumn chromatography (elutes before the product with non-polar eluents)
2-HydroxyacetamideC₂H₅NO₂Hydrolysis of 2-chloroacetamide[4][5][6]- Use anhydrous solvents and reagents- Dry glassware thoroughlyRemoved during aqueous workup
Unreacted ThiophenolC₆H₆SIncomplete reaction- Increase reaction time/temperature- Ensure proper stoichiometry of baseColumn chromatography or washing with a dilute basic solution
Unreacted 2-ChloroacetamideC₂H₄ClNOIncomplete reaction- Increase reaction time/temperature- Ensure proper stoichiometry of thiophenolColumn chromatography or washing with water

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Thiophenol

  • 2-Chloroacetamide

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (1.0 eq) in ethanol.

  • To this solution, add sodium hydroxide (1.1 eq) and stir until it is completely dissolved.

  • In a separate flask, dissolve 2-chloroacetamide (1.05 eq) in a minimal amount of ethanol.

  • Slowly add the 2-chloroacetamide solution to the thiophenolate solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate + Base Chloroacetamide 2-Chloroacetamide Product This compound Chloroacetamide->Product SN2 Reaction Hydroxyacetamide 2-Hydroxyacetamide Chloroacetamide->Hydroxyacetamide + H₂O (Hydrolysis) Base Base (e.g., NaOH) Thiophenolate->Product Disulfide Diphenyl disulfide Thiophenolate->Disulfide + O₂ (Oxidation) Oxygen O₂ (Air) Water H₂O (Moisture)

Caption: Reaction scheme for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze Crude Product (TLC, NMR, MS) Start->Analysis IncompleteReaction Incomplete Reaction? Analysis->IncompleteReaction OilyByproduct Oily, Foul-smelling Byproduct? IncompleteReaction->OilyByproduct No OptimizeConditions Optimize Reaction Conditions: - Increase time/temperature - Check stoichiometry IncompleteReaction->OptimizeConditions Yes UnexpectedPeak Unexpected MS Peak? OilyByproduct->UnexpectedPeak No InertAtmosphere Implement Inert Atmosphere: - Degas solvent - Use N₂ or Ar OilyByproduct->InertAtmosphere Yes AnhydrousConditions Ensure Anhydrous Conditions: - Use dry solvents - Dry glassware UnexpectedPeak->AnhydrousConditions Yes PureProduct Pure this compound UnexpectedPeak->PureProduct No OptimizeConditions->Start InertAtmosphere->Start AnhydrousConditions->Start

Caption: A troubleshooting workflow for identifying and resolving issues in the synthesis.

References

Technical Support Center: Improving the Purity of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 2-(Phenylthio)acetamide.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues observed during the purification of this compound.

Observation Potential Cause Suggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials (thiophenol, 2-chloroacetamide).1. Reaction Monitoring: Ensure the reaction goes to completion using Thin Layer Chromatography (TLC). 2. Aqueous Wash: Perform an aqueous wash of the crude product with a dilute sodium bicarbonate solution to remove unreacted 2-chloroacetamide and other acidic impurities.[1] 3. Extraction: Use an appropriate organic solvent (e.g., ethyl acetate) to extract the product from the aqueous layer.
Product Discoloration (Yellow or Brown Tint) Presence of oxidized impurities, such as diphenyl disulfide, formed from the oxidation of thiophenol.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. 2. Column Chromatography: If discoloration persists, purify the product using column chromatography on silica gel.
Oily Product Instead of Crystalline Solid Presence of residual solvent or impurities that lower the melting point.1. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 2. Recrystallization: Perform recrystallization from a suitable solvent system to induce crystallization and remove impurities.[2][3]
Broad Melting Point Range The presence of impurities. A pure compound will have a sharp melting point.1. Recrystallization: Recrystallize the product until a constant and sharp melting point is achieved. 2. Column Chromatography: For persistent impurities, column chromatography is recommended for a higher degree of purification.
Low Recovery After Purification The product is too soluble in the recrystallization solvent, or the incorrect solvent system is used for chromatography.1. Solvent Selection: For recrystallization, choose a solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures.[2] 2. TLC Analysis: Before column chromatography, perform TLC with various solvent systems to determine the optimal mobile phase for good separation and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and side reactions. These include:

  • Thiophenol: Unreacted starting material.

  • 2-Chloroacetamide: Unreacted starting material.

  • Diphenyl disulfide: Formed by the oxidation of thiophenol.

  • Over-alkylated products: Although less common, reaction of the product with another molecule of 2-chloroacetamide is possible.

Q2: What is the expected melting point of pure this compound?

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: How should I store purified this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent oxidation and moisture absorption.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound

This protocol describes a standard procedure for purification by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. A good system will show the desired compound with an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in fractions using test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a summary of expected purity levels and analytical data for this compound.

Parameter Expected Value/Range Notes
Purity after Recrystallization >98%Dependent on the purity of the crude product and the chosen solvent.
Purity after Column Chromatography >99%Generally provides a higher degree of purity than recrystallization alone.
Melting Point Sharp, estimated around 84-85 °CBased on the melting point of the closely related N-(2-(Phenylthio)ethyl)acetamide.[4]
¹H NMR (CDCl₃, estimated) δ 7.2-7.5 (m, 5H, Ar-H), 5.5-6.5 (br s, 2H, NH₂), 3.6 (s, 2H, SCH₂)Chemical shifts are estimates based on similar structures. The amide protons can be broad and may exchange with D₂O.
¹³C NMR (CDCl₃, estimated) δ 170-175 (C=O), 130-135 (Ar-C), 125-130 (Ar-CH), 35-40 (SCH₂)Chemical shifts are estimates based on typical values for these functional groups.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification Step tlc TLC recrystallization->tlc Check Purity column_chromatography Column Chromatography nmr NMR column_chromatography->nmr Characterize Fractions mp Melting Point column_chromatography->mp Confirm Purity tlc->column_chromatography Multiple Spots Broad MP pure_product Pure Product (>98%) tlc->pure_product Single Spot Sharp MP nmr->pure_product Clean Spectrum impure_product Impure Product nmr->impure_product Impurity Peaks Present mp->column_chromatography Broad MP Re-purify mp->pure_product Sharp MP troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Low Purity of This compound check_reaction Incomplete Reaction? start->check_reaction check_impurities Side Products Present? start->check_impurities check_purification Ineffective Purification? start->check_purification optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_reaction Yes aqueous_wash Aqueous Wash (e.g., NaHCO₃) check_impurities->aqueous_wash Yes improve_purification Improve Purification Method (Recrystallization Solvent, Chromatography Gradient) check_purification->improve_purification Yes optimize_reaction->start Re-evaluate aqueous_wash->start Re-evaluate improve_purification->start Re-evaluate

References

Technical Support Center: 2-(Phenylthio)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenylthio)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent and direct synthesis route is the nucleophilic substitution reaction between thiophenol and 2-chloroacetamide. This reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion, which then acts as the nucleophile.

Q2: What are the key starting materials and reagents required for this synthesis?

A2: The essential starting materials and reagents are:

  • Thiophenol

  • 2-Chloroacetamide

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • An appropriate solvent (e.g., ethanol, acetone, dimethylformamide)

Q3: What is the general reaction mechanism for this synthesis?

A3: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the thiol group of thiophenol to form the highly nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion and forming the desired this compound product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time.

Q5: What are the typical methods for purifying the crude this compound product?

A5: Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities. Suitable solvents for recrystallization include ethanol or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with increasing polarity, such as a hexane-ethyl acetate gradient, is often effective.

Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes the impact of different parameters on the reaction outcome.

ParameterVariationRecommended ConditionsExpected Outcome
Base Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)Anhydrous Potassium Carbonate is a good choice for reactions in organic solvents like acetone or DMF. Sodium Hydroxide is effective in aqueous or alcoholic media.Both bases can give high yields, but the choice depends on the solvent system.
Solvent Acetone, Ethanol, Dimethylformamide (DMF), Water/Ethanol mixtureDry acetone or DMF are excellent choices for reactions with K₂CO₃. An ethanol/water mixture can be used with NaOH.[1]The solvent choice influences the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF can accelerate the reaction.
Temperature Room Temperature (RT) to RefluxStirring the reaction mixture at room temperature for several hours is often sufficient. Gentle heating (50-60 °C) can increase the reaction rate.[1]Higher temperatures can reduce reaction time but may also lead to the formation of side products.
Reactant Ratio Equimolar or slight excess of one reactantUsing a slight excess (1.1 to 1.2 equivalents) of 2-chloroacetamide can help drive the reaction to completion.Optimizing the stoichiometry can maximize the conversion of the limiting reagent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC until the starting material is consumed. - Increase the reaction time or gently heat the mixture (e.g., to 50-60 °C).
Poor Quality of Reagents: Starting materials may be impure or degraded.- Use freshly distilled thiophenol. - Ensure 2-chloroacetamide is pure and dry.
Ineffective Base: The base may be hydrated or not strong enough.- Use anhydrous potassium carbonate. - If using NaOH, ensure it is from a fresh stock.
Presence of Multiple Spots on TLC (Impure Product) Side Reactions: Formation of byproducts.- See the "Common Side Products" section below for identification and mitigation strategies.
Unreacted Starting Materials: The reaction has not gone to completion.- Increase reaction time or temperature as described above. - Consider using a slight excess of one reactant.
Difficulty in Product Isolation/Purification Product is Oily or Does Not Crystallize: Presence of impurities.- Attempt purification by column chromatography before recrystallization. - Try different solvent systems for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexane).
Product is Contaminated with Diphenyl Disulfide: Oxidation of thiophenol.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Common Side Products
  • Diphenyl Disulfide: This can form from the oxidation of thiophenol, especially in the presence of air. It can be minimized by running the reaction under an inert atmosphere.

  • Over-alkylation Products: Although less common in this specific reaction, it is theoretically possible for the nitrogen of the newly formed acetamide to be alkylated. Maintaining a 1:1 stoichiometry and avoiding excessive heating can help prevent this.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Thiophenol

  • 2-Chloroacetamide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask, dissolve thiophenol (1 equivalent) in dry acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium thiophenoxide salt.

  • Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 8-12 hours. Gentle heating to 50 °C can shorten the reaction time.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the mixture to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start Thiophenol + Dry Acetone Base Add K₂CO₃ Start->Base Reactant Add 2-Chloroacetamide Base->Reactant Reaction Stir at RT (or 50°C) Reactant->Reaction Filter Filter Mixture Reaction->Filter Reaction Complete (TLC) Evaporate Evaporate Solvent Filter->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Product Yield Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Starting Material Remains Side_Products Significant Side Products Check_TLC->Side_Products Multiple Spots No_Product No Product Formation Check_TLC->No_Product Only Starting Material Action_Incomplete Increase Reaction Time / Temperature Incomplete_Reaction->Action_Incomplete Action_Side_Products Optimize Temperature / Use Inert Atmosphere Side_Products->Action_Side_Products Action_No_Product Check Reagent Quality / Base Activity No_Product->Action_No_Product

Caption: A logical flow for diagnosing and addressing low product yield.

Potential Signaling Pathway Involvement: Caspase-1 Activation

Some derivatives of this compound have been shown to interact with the Caspase-1 signaling pathway, which is a key component of the inflammatory response.

G Stimuli PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) Stimuli->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalysis Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Compound This compound Derivative Compound->Active_Casp1 Inhibition

Caption: Inhibition of the Caspase-1 activation pathway by this compound derivatives.

Potential Signaling Pathway Involvement: MAPK Pathway

Related acetamide compounds have been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cellular responses to a variety of stimuli, including inflammation.

G Stimuli Inflammatory Stimuli (e.g., Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Compound Related Acetamide Compound Compound->p38_MAPK Modulation

Caption: Modulation of the p38 MAPK signaling pathway by related acetamide compounds.

References

Technical Support Center: Stability Studies of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on 2-(Phenylthio)acetamide. The information is based on established principles of chemical degradation for thioether and acetamide functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of a pharmaceutical product is influenced by several factors.[1] For this compound, the key factors include temperature, humidity, light, and pH.[2] Interactions between the active ingredient and any excipients, as well as the manufacturing process and container/closure system, also play a critical role.[1]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on its chemical structure, which contains a thioether and an acetamide group, the primary degradation pathways are expected to be hydrolysis and oxidation.[3]

  • Hydrolysis: The acetamide group is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the amide bond to yield phenylthioacetic acid and ammonia.[3][4]

  • Oxidation: The thioether (sulfide) group is prone to oxidation.[5] Under oxidative stress (e.g., using hydrogen peroxide), it can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH levels.[6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can effectively separate the drug from its degradants.[3][7] This information is vital for formulation development and regulatory submissions.[8]

Q4: What is a stability-indicating analytical method, and what is typically used for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[9] For a compound like this compound, a High-Performance Liquid Chromatography (HPLC) method, often with UV detection, is the standard approach. A gradient elution method is typically developed to ensure the separation of the parent compound from its more polar (e.g., hydrolysis products) and potentially less polar degradants.[3]

Q5: How should I approach a mass balance calculation in my forced degradation study?

A5: Mass balance is a critical part of a forced degradation study that helps to ensure that all degradation products are accounted for.[7] It is the process of demonstrating that the sum of the assay value of the parent drug and the levels of all known and unknown degradation products is close to 100% of the initial assay value. A significant deviation from 100% may indicate that some degradants are not being detected by the analytical method, which would require further investigation.[7]

Troubleshooting Guides

Problem 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be stringent enough. While this compound may be relatively stable, degradation should be inducible under forced conditions.

  • Troubleshooting Steps:

    • Increase Stressor Intensity: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[10]

    • Increase Temperature: If no degradation is seen at room temperature, the study can be conducted at elevated temperatures, such as 50-60°C, for a defined period.[10]

    • Extend Exposure Time: The duration of the stress test can be extended, for example, up to seven days, but significant degradation (5-20%) is ideally desired within a shorter timeframe.[10]

    • Use Co-solvents: If the compound has poor solubility in aqueous media, a co-solvent can be used to increase its dissolution, ensuring it is fully exposed to the stressor. The co-solvent itself should be stable under the test conditions.[10]

Problem 2: More than 20% degradation is observed, and multiple unknown peaks appear in the chromatogram.

  • Possible Cause: The stress conditions are too harsh, leading to extensive primary degradation and the formation of secondary degradation products.[7]

  • Troubleshooting Steps:

    • Reduce Stressor Intensity: Decrease the concentration of the acid, base, or oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature to slow down the degradation rate.

    • Shorten Exposure Time: Sample at earlier time points to observe the initial degradation products before they degrade further. The goal is to achieve a target degradation of 5-20%.[10]

    • Neutralize Samples: For acid and base hydrolysis studies, ensure that the samples are neutralized before analysis to halt the degradation reaction.[6]

Problem 3: Poor peak shape or resolution in the HPLC analysis.

  • Possible Cause: The analytical method is not optimized to separate the parent compound from its degradation products. Degradation products can be significantly different in polarity.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Gradient: Optimize the gradient elution profile to improve the separation of all peaks. A shallower gradient can increase resolution between closely eluting peaks.

    • Change pH of Mobile Phase: Modifying the pH of the aqueous component of the mobile phase can alter the ionization state of the analyte and degradants, significantly impacting retention and peak shape.

    • Select a Different Column: If resolution issues persist, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a different particle size.

    • Check Sample Diluent: Ensure the sample is dissolved in a diluent that is compatible with the mobile phase to avoid peak distortion.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the typical stress conditions for a forced degradation study. A stock solution of this compound (e.g., 1 mg/mL) should be prepared.[10]

Stress Condition Methodology Typical Duration
Acid Hydrolysis Mix the drug stock solution with an equal volume of 1 M HCl. Store at 60°C.[10]2, 4, 8, 24 hours
Base Hydrolysis Mix the drug stock solution with an equal volume of 1 M NaOH. Store at 60°C.[10]2, 4, 8, 24 hours
Oxidative Degradation Mix the drug stock solution with an equal volume of 3% H₂O₂. Store at room temperature.[9]2, 4, 8, 24 hours
Thermal Degradation Expose the solid drug substance to dry heat at 70°C.[7]24, 48, 72 hours
Photolytic Degradation Expose the solid drug substance and a solution (in a photostable container) to a light source providing UV and visible light (ICH Q1B conditions).[10]Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound
Stress Condition Time (hours) Assay of this compound (%) Degradation Product 1 (Sulfoxide) (%) Degradation Product 2 (Phenylthioacetic Acid) (%) Total Impurities (%) Mass Balance (%)
Control 099.8NDND0.2100.0
1 M HCl, 60°C 2485.2ND14.114.599.7
1 M NaOH, 60°C 889.7ND9.810.199.8
3% H₂O₂, RT 2482.516.9ND17.399.8
Thermal, 70°C 7298.1NDND1.9100.0
Photolytic -97.51.5ND2.499.9
ND: Not Detected

Visualizations

G cluster_stress Forced Degradation Workflow drug This compound (API or Drug Product) stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) drug->stress analysis Analyze via Stability-Indicating Method (e.g., HPLC) stress->analysis identify Identify & Characterize Degradation Products analysis->identify pathway Elucidate Degradation Pathways identify->pathway method_dev Develop & Validate Method pathway->method_dev G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound hydrolysis_prod Phenylthioacetic Acid + Ammonia parent->hydrolysis_prod H⁺ or OH⁻ sulfoxide 2-(Phenylsulfinyl)acetamide (Sulfoxide) parent->sulfoxide [O] sulfone 2-(Phenylsulfonyl)acetamide (Sulfone) sulfoxide->sulfone [O]

References

Technical Support Center: Scaling Up 2-(Phenylthio)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Phenylthio)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly during the scale-up from laboratory to pilot or production scale.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from thiophenol and 2-chloroacetamide. What are the potential causes and how can we mitigate them?

  • Answer: Low yields during scale-up can be attributed to several factors:

    • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator and baffling system to maintain a homogeneous reaction mixture.

    • Poor Temperature Control: The reaction between thiophenol and 2-chloroacetamide is exothermic.[1][2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4] This can lead to a temperature increase, favoring the formation of by-products. Implement a robust cooling system and consider a semi-batch process where one reactant is added portion-wise to control the exotherm.

    • Side Reactions: The primary side product is often diphenyl disulfide, formed from the oxidation of thiophenol. This is exacerbated by the presence of air and elevated temperatures. To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before work-up.

Issue 2: Impurities in the Final Product

  • Question: Our isolated this compound is contaminated with unreacted starting materials and a significant amount of diphenyl disulfide. How can we improve the purity of our product?

  • Answer: Improving product purity involves optimizing both the reaction conditions and the purification process:

    • Reaction Optimization:

      • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of 2-chloroacetamide may be used to ensure complete consumption of the more valuable thiophenol.

      • Base Selection: The choice of base is critical. A non-nucleophilic base is preferred to avoid side reactions with 2-chloroacetamide. Inorganic bases like potassium carbonate are often used.

      • Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere is crucial to prevent the oxidation of thiophenol to diphenyl disulfide.

    • Purification Strategies:

      • Crystallization: Recrystallization is a common and effective method for purifying this compound. Selecting an appropriate solvent system is key. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) can provide good recovery of pure crystals.

      • Washing: Thoroughly wash the filtered product with a suitable solvent to remove residual mother liquor containing impurities.

      • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed, although this may be less practical for very large-scale production.

Issue 3: Difficulties with Product Isolation and Filtration

  • Question: We are facing challenges with the filtration of this compound on a large scale. The product is forming a fine powder that clogs the filter, and the filtration is very slow.

  • Answer: Filtration issues are common during scale-up and can often be addressed by controlling the crystallization process:

    • Crystal Size and Morphology: Rapid crystallization often leads to the formation of small, needle-like crystals that are difficult to filter. To obtain larger, more easily filterable crystals, control the cooling rate during crystallization. A slower, controlled cooling profile is generally preferred.

    • Seeding: Introducing seed crystals at the appropriate temperature and supersaturation level can promote the growth of larger, more uniform crystals.

    • Agitation: The agitation rate during crystallization can also influence crystal size and morphology. Experiment with different agitation speeds to find the optimal conditions for your system.

    • Filter Type: Ensure you are using the appropriate type and size of filter for your scale of operation. For large-scale production, equipment like a Nutsche filter-dryer can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct synthesis route involves the nucleophilic substitution reaction between a thiophenolate salt and a 2-haloacetamide, typically 2-chloroacetamide. The thiophenolate is generated in situ by reacting thiophenol with a suitable base.

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis at scale?

A2:

  • Thiophenol: Thiophenol is toxic and has an extremely unpleasant odor. Handle it in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, a supplied-air respirator may be necessary. Spills should be treated with a bleach solution to oxidize the thiol.

  • 2-Chloroacetamide: This compound is a skin and eye irritant. Avoid direct contact and wear appropriate PPE.

  • Bases: Depending on the base used (e.g., sodium hydroxide, potassium carbonate), there may be corrosive hazards. Consult the specific safety data sheet (SDS) for the base you are using.

  • Exothermic Reaction: The reaction is exothermic and can lead to a thermal runaway if not properly controlled.[1][2][3] Ensure adequate cooling capacity and monitoring of the reaction temperature.

Q3: How can we monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis and to track the formation of by-products, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What are the typical solvents used for the synthesis and purification of this compound?

A4:

  • Reaction Solvents: Common solvents for the synthesis include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, or alcohols like ethanol or isopropanol.

  • Crystallization Solvents: For recrystallization, a single solvent or a binary solvent system can be used. Examples include ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thioether Synthesis

ParameterCondition 1Condition 2Condition 3
Reactants Thiophenol, 2-ChloroacetamideThiophenol, 2-BromoacetamidePhenylmethanethiol, 2-Chloroacetamide
Base Potassium CarbonateSodium EthoxideTriethylamine
Solvent AcetoneEthanolDichloromethane
Temperature RefluxRoom Temperature0 °C to Room Temp
Typical Yield HighGood to HighGood

Note: This table presents generalized conditions based on common organic synthesis principles. Actual yields will vary depending on the specific substrate and reaction scale.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Inefficient mixing, poor temperature control, side reactionsImprove agitation, enhance cooling, use an inert atmosphere
Impurities Oxidation of thiophenol, unreacted starting materialsUse inert atmosphere, optimize stoichiometry, effective purification
Filtration Problems Small crystal size, poor crystal morphologyControl cooling rate during crystallization, use seeding

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general procedure based on the nucleophilic substitution reaction and should be optimized for the specific scale of operation.

Materials:

  • Thiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.

  • Thiophenol Addition: While stirring under a nitrogen atmosphere, add thiophenol (1.0 equivalent) to the acetone suspension.

  • 2-Chloroacetamide Addition: To the resulting mixture, add 2-chloroacetamide (1.1 equivalents) portion-wise to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup: - Add K2CO3 and Acetone to Reactor - Inert Atmosphere (N2) start->setup add_thiophenol Add Thiophenol setup->add_thiophenol add_chloroacetamide Portion-wise Addition of 2-Chloroacetamide add_thiophenol->add_chloroacetamide reaction Heat to Reflux (4-6 hours) add_chloroacetamide->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool and Filter - Concentrate - Liquid-Liquid Extraction monitoring->workup Reaction Complete purification Purification: - Recrystallization (Ethanol/Water) workup->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Conditions start->check_reaction check_temp Is Temperature Controlled? check_reaction->check_temp improve_cooling Improve Cooling System check_temp->improve_cooling No check_atmosphere Inert Atmosphere Used? check_temp->check_atmosphere Yes improve_cooling->check_atmosphere implement_inert Implement N2/Ar Atmosphere check_atmosphere->implement_inert No check_mixing Is Mixing Efficient? check_atmosphere->check_mixing Yes implement_inert->check_mixing improve_agitation Improve Agitation check_mixing->improve_agitation No check_purification Check Purification Method check_mixing->check_purification Yes improve_agitation->check_purification optimize_cryst Optimize Crystallization: - Solvent Screen - Cooling Rate - Seeding check_purification->optimize_cryst end Improved Yield and Purity optimize_cryst->end

Caption: Troubleshooting logic for scaling up this compound production.

References

avoiding byproduct formation in 2-(Phenylthio)acetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during reactions involving 2-(Phenylthio)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The primary byproducts encountered during the synthesis and subsequent reactions of this compound are typically formed through three main pathways:

  • Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield 2-(phenylthio)acetic acid.

  • Oxidation: The sulfur atom in the phenylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives.

  • Cyclization: Depending on the reaction conditions and the presence of other reactive species, intramolecular cyclization can occur, leading to various heterocyclic byproducts.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to control the reaction conditions. Using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) can prevent the introduction of water. If an aqueous workup is necessary, it should be performed at a low temperature and with careful pH control to avoid prolonged exposure to strongly acidic or basic conditions.

Q3: What are the best practices for preventing the oxidation of the sulfide?

A3: Preventing oxidation requires the exclusion of strong oxidizing agents and careful control of the reaction atmosphere. If the reaction is sensitive to air, performing it under an inert atmosphere is recommended. Additionally, using purified, peroxide-free solvents can help minimize unwanted oxidation.

Q4: How can I purify crude this compound to remove common byproducts?

A4: Purification of crude this compound can be effectively achieved through recrystallization or column chromatography.

  • Recrystallization: A common and effective technique for removing impurities. The choice of solvent is critical and should be determined empirically.

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired product from byproducts with different polarities.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during reactions with this compound.

Issue 1: Low Yield of this compound

Low product yield can be a significant issue. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reactant stoichiometry IncompleteReaction->OptimizeConditions Yes WorkupLoss Product Loss During Workup? SideReactions->WorkupLoss No AnalyzeByproducts Analyze Byproducts (TLC, LC-MS): - Identify major side products SideReactions->AnalyzeByproducts Yes ModifyWorkup Modify Workup Procedure: - Optimize extraction solvents - Adjust pH carefully WorkupLoss->ModifyWorkup Yes End Yield Improved WorkupLoss->End No OptimizeConditions->End AnalyzeByproducts->End ModifyWorkup->End Impurities Start Impurities Detected IdentifyImpurity Identify Impurity (TLC, LC-MS, NMR) Start->IdentifyImpurity IsHydrolysis Hydrolysis Product? IdentifyImpurity->IsHydrolysis IsOxidation Oxidation Product? IsHydrolysis->IsOxidation No ControlMoisture Control Moisture: - Use anhydrous solvents - Inert atmosphere IsHydrolysis->ControlMoisture Yes IsCyclization Cyclization Product? IsOxidation->IsCyclization No ControlOxidants Exclude Oxidants: - Inert atmosphere - Peroxide-free solvents IsOxidation->ControlOxidants Yes ModifyConditions Modify Conditions: - Lower temperature - Change solvent/catalyst IsCyclization->ModifyConditions Yes Purify Optimize Purification: - Recrystallization - Column chromatography IsCyclization->Purify No ControlMoisture->Purify ControlOxidants->Purify ModifyConditions->Purify End Pure Product Purify->End reaction_scheme thiophenol Thiophenol plus1 + thiophenol->plus1 chloroacetamide 2-Chloroacetamide plus1->chloroacetamide arrow     Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat chloroacetamide->arrow product This compound arrow->product byproduct Byproducts (KCl, unreacted starting materials) arrow->byproduct

Technical Support Center: Optimizing the Synthesis of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenylthio)acetamide. Our goal is to help you improve reaction yields, minimize impurities, and streamline your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized through the reaction of thiophenol and 2-chloroacetamide.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the synthesis of this compound can arise from several factors related to reactants, reaction conditions, and catalyst efficiency.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Consider increasing the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.

  • Suboptimal Base or Catalyst: The choice and amount of base or catalyst are critical for this reaction. The base is required to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

    • Solution: Common bases for this reaction include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and triethylamine (NEt₃). The choice of base can be solvent-dependent. Ensure the base is anhydrous if using a non-aqueous solvent. While this is not strictly a catalytic reaction, phase-transfer catalysts can be beneficial in two-phase systems.

  • Side Reactions: The formation of diphenyl disulfide from the oxidation of thiophenol is a common side reaction, especially in the presence of air (oxygen).

    • Solution: To minimize oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

  • Poor Nucleophilicity of Thiophenol: While thiophenol is a good nucleophile, its reactivity can be hampered by steric hindrance or electronic effects if substituted derivatives are used.

    • Solution: Ensure the thiophenol is of high purity. The use of a strong base will significantly increase its nucleophilicity.

Q2: I am observing significant amounts of diphenyl disulfide as a byproduct. How can I prevent this?

A2: The formation of diphenyl disulfide is a common issue due to the ease of oxidation of thiophenol.

  • Oxygen Contamination: The primary cause is the presence of oxygen.

    • Minimization:

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

      • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be helpful, but care must be taken to ensure it does not interfere with the main reaction.

  • Reaction Temperature: Higher temperatures can sometimes accelerate oxidation.

    • Minimization: If the primary reaction allows, conduct it at the lowest effective temperature.

Q3: The purification of my product is difficult due to persistent impurities. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials (thiophenol and 2-chloroacetamide) and the diphenyl disulfide byproduct.

  • Identification: Use analytical techniques such as NMR, IR, and Mass Spectrometry to identify the impurities. TLC is a quick method to get an initial assessment.

  • Purification Strategies:

    • Extraction: A basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove unreacted acidic thiophenol.

    • Recrystallization: This is a highly effective method for purifying solid products. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the product from impurities based on polarity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic substitution reaction where the thiophenolate anion attacks 2-chloroacetamide, displacing the chloride ion.

General Reaction Scheme

thiophenol Thiophenol product This compound thiophenol->product + base Base thiophenol->base chloroacetamide 2-Chloroacetamide chloroacetamide->product + hcl HCl product->hcl + base->product Catalyzes

Caption: General synthesis of this compound.

Q2: What is the role of the base in this reaction?

A2: The base plays a crucial role in deprotonating the thiol group (-SH) of thiophenol to form the more nucleophilic thiophenolate anion (-S⁻). This anion is a much stronger nucleophile than the neutral thiol, and it readily attacks the electrophilic carbon atom of 2-chloroacetamide, leading to the displacement of the chloride ion and the formation of the desired thioether bond.

Q3: What solvents are suitable for this synthesis?

A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Suitable solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (CH₃CN)

  • Acetone

  • Ethanol (can also act as a protic solvent, but is often used with bases like NaOH)

The choice of solvent may also depend on the solubility of the reactants and the base used.

Catalyst and Base Selection Data

The following table summarizes the impact of different bases and the potential use of a phase-transfer catalyst on the yield of this compound. (Note: This data is illustrative and based on typical results for similar S-alkylation reactions).

Base / CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOHEthanol/Water50475
K₂CO₃DMF25685
NEt₃Acetonitrile60860
K₂CO₃ / TBAB*Toluene/Water80392

* TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in DMF

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thiophenol (1 equivalent) and anhydrous dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Dissolve 2-chloroacetamide (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Experimental Workflow

start Start prep Prepare Reactants (Thiophenol, 2-Chloroacetamide, Base) start->prep reaction Run Reaction (Solvent, Temp, Time) prep->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete purify Purify Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for synthesis.

Troubleshooting Logic

low_yield Low Yield Issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_products Side Products? low_yield->side_products No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp check_base Check Base/Catalyst incomplete_rxn->check_base purification_issue Purification Loss? side_products->purification_issue Other Impurities inert_atm Use Inert Atmosphere side_products->inert_atm Disulfide Formation optimize_purification Optimize Purification purification_issue->optimize_purification

Caption: A decision tree for troubleshooting low yields.

Validation & Comparative

2-(Phenylthio)acetamide vs other thioethers in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of 2-(Phenylthio)acetamide and Other Thioethers

This guide provides a comparative analysis of the biological activities of this compound and related thioether and acetamide compounds. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules. The guide summarizes quantitative data from various bioassays, details the experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Bioactivity Data

The following tables summarize the quantitative results from various bioassays performed on this compound derivatives and comparable thioether or acetamide structures. These assays highlight the potential of these compounds in anticancer, antimicrobial, and antifungal applications.

Table 1: Anticancer and Cytotoxic Activity

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineBioassayIC50 Value (µM)Reference CompoundIC50 Value (µM)
2-Acetamide-5-phenylthio-1,3,4-thiadiazole derivative (with 4-chloro substituent)HT-29 (Colon Cancer)Antiproliferative4.5 - 12.6Not Specified-
A431 (Skin Cancer)Antiproliferative4.5 - 12.6Not Specified-
PC3 (Prostate Cancer)Antiproliferative4.5 - 12.6Not Specified-
N-Butyl-2-(3-chlorophenyl)acetamideMDA-MB-468 (Breast Cancer)MTT Assay2.2 ± 0.07Doxorubicin0.38 ± 0.07
PC-12 (Pheochromocytoma)MTT Assay0.67 ± 0.12Doxorubicin2.6 ± 0.13
N-Butyl-2-(2-methoxyphenyl)acetamideMDA-MB-468 (Breast Cancer)MTT Assay1.3 ± 0.03Doxorubicin0.38 ± 0.07
PC-12 (Pheochromocytoma)MTT Assay2.97 ± 0.07Doxorubicin2.6 ± 0.13
N-Butyl-2-(4-nitrophenyl)acetamideMDA-MB-468 (Breast Cancer)MTT Assay0.76 ± 0.09Doxorubicin0.38 ± 0.07

Data sourced from references[1][2].

Table 2: Antimicrobial and Antifungal Activity

This table includes Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and inhibitory concentration (IC90) values. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.

CompoundOrganismBioassayKey Finding (µg/mL)
2-(Phenylthio)benzoylarylhydrazone (4f)Mycobacterium tuberculosis H37RvMABAIC90: 7.57
2-(Phenylthio)benzoylarylhydrazone (4g)Mycobacterium tuberculosis H37RvMABAIC90: 2.96
2-Chloro-N-phenylacetamideCandida albicans (clinical strains)Broth MicrodilutionMIC: 128 - 256
MFC: 512 - 1024
Candida parapsilosis (clinical strains)Broth MicrodilutionMIC: 128 - 256
MFC: 512 - 1024
2-Chloro-N-phenylacetamideAspergillus flavusBroth MicrodilutionMIC: 16 - 256
MFC: 32 - 512

Data sourced from references[3][4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioassays mentioned in the comparative data tables.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, other thioethers) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group with a vehicle (like DMSO) is run in parallel.[2]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for MIC/MFC Determination

This method is used to determine the minimum concentration of an antimicrobial agent required to inhibit or kill a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Candida albicans, Aspergillus flavus) in a suitable broth medium (e.g., RPMI-1640).[4][5]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5][6]

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. After further incubation, the MFC is identified as the lowest concentration from which the microorganism does not recover and grow on the agar plate.[4][6]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Signaling Pathway: Caspase-1 Regulation

Research has suggested that this compound may exert therapeutic effects by modulating inflammatory pathways. One identified mechanism is the regulation of caspase-1 activation, a key enzyme in the inflammasome pathway which leads to the maturation of pro-inflammatory cytokines like IL-1β.[1]

G Potential Mechanism of this compound cluster_0 Inflammatory Stimulus (e.g., OVA) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Stimulus Allergen (OVA) NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 triggers ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b maturation PTA This compound PTA->Casp1 Inhibits Activation

Caption: Caspase-1 activation pathway and proposed inhibition by this compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a standard workflow for screening chemical compounds for cytotoxic activity against cancer cell lines using the MTT assay.

G General Workflow for MTT Cytotoxicity Assay prep 1. Cell Culture (e.g., HT-29, A431) plate 2. Cell Seeding (96-well plates) prep->plate treat 3. Compound Treatment (Serial Dilutions) plate->treat incubate 4. Incubation (24-72 hours) treat->incubate mtt 5. Add MTT Reagent incubate->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Measure Absorbance (Plate Reader) solubilize->read analyze 8. Data Analysis (Calculate IC50) read->analyze

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

The available data indicate that this compound and its structural analogs represent a versatile scaffold with significant potential in medicinal chemistry. Derivatives have demonstrated potent antiproliferative activity against various cancer cell lines and notable antimicrobial effects against bacterial and fungal pathogens.[1][3][4] Specifically, this compound has been identified as a regulator of caspase-1, suggesting a mechanism for anti-inflammatory activity.[1] In comparison, other thioethers and acetamides, such as 2-chloro-N-phenylacetamide, also exhibit strong bioactivity, particularly as antifungal agents.[4][5] Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for development into novel therapeutic agents.

References

A Comparative Efficacy Analysis of 2-(Phenylthio)acetamide and Its Analogs in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 2-(Phenylthio)acetamide and its structurally related analogs. The following sections detail their performance in various therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Anti-inflammatory Activity

A notable analog, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has demonstrated significant anti-inflammatory properties by targeting the caspase-1/NF-κB signaling pathway. This pathway is crucial in the production of inflammatory mediators like thymic stromal lymphopoietin (TSLP), a key factor in allergic disorders.

Experimental Data: Inhibition of TSLP Production by PA in HMC-1 Cells

CompoundConcentration (µM)TSLP Production Inhibition (%)
PA187.71 ± 5.20

Data sourced from a study on human mast cell line, HMC-1 cells.[1]

Experimental Protocol: TSLP Enzyme-Linked Immunosorbent Assay (ELISA)

The human mast cell line, HMC-1, was stimulated to induce TSLP production. The cells were then treated with 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA). The concentration of TSLP in the cell supernatant was quantified using a commercially available ELISA kit, following the manufacturer's instructions. The percentage of inhibition was calculated by comparing the TSLP levels in PA-treated cells to untreated control cells.[1]

Signaling Pathway of PA in Inhibiting TSLP Production

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression and Protein Production Stimulus Stimulus Caspase-1 Caspase-1 Stimulus->Caspase-1 activates NF-kB NF-kB Caspase-1->NF-kB activates IkBa IkBa Caspase-1->IkBa promotes degradation TSLP_mRNA TSLP mRNA NF-kB->TSLP_mRNA induces transcription IkBa->NF-kB inhibits TSLP_Protein TSLP Protein TSLP_mRNA->TSLP_Protein translation PA 2-(4-{2-[(phenylthio)acetyl] carbonohydrazonoyl}phenoxy)acetamide (PA) PA->Caspase-1 inhibits

Caption: Mechanism of PA in downregulating TSLP production.

Anticancer and Antiproliferative Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. One study focused on 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea group, evaluating their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.

Experimental Data: Cytotoxic Activity of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives

CompoundCell LineIC50 (µM)
9e (4-chloro derivative)A431 (skin carcinoma)Value not specified in abstract, but noted as having the highest cytotoxic effect
HT-29 (colon carcinoma)-
PC3 (prostate cancer)-

Further investigation confirmed that compound 9e induced apoptosis by upregulating Bax and downregulating Bcl-2 proteins in A431 cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

Human cancer cell lines (HT-29, A431, and PC3) and normal HDF cells were cultured. The cells were treated with various concentrations of the synthesized compounds. The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then determined.[2]

Experimental Workflow for Anticancer Drug Screening

G Start Start Synthesis Synthesis of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives Start->Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Western Blot for Bax and Bcl-2) Cytotoxicity->Apoptosis Identify most potent compound VEGFR2 VEGFR-2 Phosphorylation Inhibition Assay Apoptosis->VEGFR2 3D_Culture 3D Cell Culture (Hanging Drop) VEGFR2->3D_Culture End End 3D_Culture->End

Caption: Workflow for evaluating anticancer potential.

Antimycobacterial Activity

A series of 2-(phenylthio)benzoylarylhydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Experimental Data: Antimycobacterial Activity of 2-(phenylthio)benzoylarylhydrazone Derivatives

CompoundAnalogueIC90 (µg/mL)
4f 5-Nitro-2-furyl7.57
4g 5-Nitro-2-thienyl2.96

Activity was tested against Mycobacterium tuberculosis H37Rv.[3]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity was determined using the MABA method. This assay uses the Alamar Blue reagent, which is an indicator of cell viability. Mycobacterium tuberculosis H37Rv was cultured in microplates in the presence of varying concentrations of the synthesized compounds. After a specific incubation period, Alamar Blue was added. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of bacterial growth. The minimum inhibitory concentration (MIC) or, in this case, the IC90 (the concentration that inhibits 90% of bacterial growth) was then determined.[3]

Central Stimulatory Effects

In the search for novel wakefulness-promoting agents, analogs of this compound have been synthesized and compared to the established drug, modafinil.

Comparative Efficacy of 2-[(diphenylmethane)sulfinyl] acetamides and 2-[(diphenylmethyl)thio] acetamides

CompoundCentral Stimulatory Effect
6c, 6f, 6n Considerable activity
6h Slightly better than modafinil
Modafinil Positive Control

The central stimulatory effects were determined by an independent activity assay on mice.[4]

Experimental Protocol: Independent Activity Assay in Mice

The central stimulatory effects of the target compounds were assessed by measuring the spontaneous activity of mice. Mice were administered the test compounds or a control (vehicle or modafinil). Their locomotor activity was then recorded over a period of time using an automated activity monitoring system. An increase in activity compared to the control group indicates a central stimulatory effect.[4]

Acyl Coenzyme A:Cholesterol Acyltransferase (ACAT) Inhibition

An analog, N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087), was identified as a potent inhibitor of ACAT, an enzyme involved in cholesterol metabolism.

Comparative IC50 Values of ACAT Inhibitors

CompoundIC50 (µM)
FY-087 0.11
YM-750 0.18
E-5324 0.14
Melinamide 3.2

Inhibition was measured against human microsomal ACAT.[5]

Experimental Protocol: Human Microsomal ACAT Inhibition Assay

Human liver microsomes, which contain the ACAT enzyme, were used as the enzyme source. The assay was performed by incubating the microsomes with a radiolabeled substrate (e.g., [14C]oleoyl-CoA) and cholesterol in the presence of varying concentrations of the test compounds. The amount of cholesteryl oleate formed, which is the product of the ACAT reaction, was quantified to determine the enzyme activity. The IC50 value was calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]

This guide highlights the diverse therapeutic potential of this compound and its analogs. The presented data and methodologies offer a foundation for further research and development in the fields of inflammation, oncology, infectious diseases, and metabolic disorders.

References

Unraveling the Biological Profile of 2-(Phenylthio)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and potential off-target effects of investigational compounds is paramount. This guide provides a comparative analysis of 2-(Phenylthio)acetamide, a sulfur-containing organic compound, and its derivatives against established inhibitors in key biological assays related to cancer and inflammation. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to offer insights into its potential biological activities and cross-reactivity profile.

Executive Summary

This compound and its derivatives have emerged as compounds of interest with potential applications in oncology and inflammation. Studies suggest that this chemical scaffold may exhibit inhibitory activity against key drug targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and possess anti-inflammatory properties through modulation of pathways involving Caspase-1 and Cyclooxygenase-2 (COX-2). However, a comprehensive understanding of its potency and selectivity requires a comparative approach against well-characterized inhibitors. This guide presents available data on derivatives of this compound and compares them with established drugs like Sorafenib (a multi-kinase inhibitor), Celecoxib (a selective COX-2 inhibitor), and VX-765 (a Caspase-1 inhibitor).

Data Presentation: A Comparative Look at Inhibitory Activities

The following tables summarize the available inhibitory activities of this compound derivatives and comparator compounds in key biological assays. It is important to note the absence of publicly available IC50 values for the parent compound, this compound.

Table 1: VEGFR-2 Kinase Inhibition

CompoundTargetIC50Assay Type
2-acetamide-5-phenylthio-1,3,4-thiadiazole derivative VEGFR-2 PhosphorylationInhibition ObservedWestern Blot
SorafenibVEGFR-290 nM[1][2]Cell-free kinase assay

Table 2: Anti-Inflammatory Activity (COX-2 Inhibition)

CompoundTargetIC50Assay Type
N-(2-hydroxy phenyl) acetamide Inflammation (in vivo)-Adjuvant-induced arthritis in rats
CelecoxibCOX-240 nM[3]Recombinant human enzyme assay

Table 3: Anti-Inflammatory Activity (Caspase-1 Pathway)

CompoundTarget/PathwayInhibitionAssay Type
2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide Caspase-1/NF-κB pathwayDownregulation of Caspase-1 activationCell-based assay
VX-765 (VRT-043198, active metabolite)Caspase-1Ki = 0.8 nMEnzyme inhibition assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays discussed.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase assay buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), test compound (this compound or its derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase assay buffer.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagents and Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), test compound, and an ELISA kit for prostaglandin E2 (PGE2) detection.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

    • Measure the amount of PGE2 produced using a competitive ELISA kit.

    • Calculate the percent inhibition of PGE2 production at each compound concentration and determine the IC50 value.

Caspase-1 Activity Assay (Cell-Based)

This assay determines the effect of a compound on caspase-1 activity in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes) and differentiate them into macrophages.

    • Prime the cells with a TLR agonist like lipopolysaccharide (LPS).

    • Treat the cells with various concentrations of the test compound.

    • Induce inflammasome activation with an appropriate stimulus (e.g., nigericin or ATP).

  • Measurement of Caspase-1 Activity:

    • Collect the cell culture supernatant.

    • Use a commercially available caspase-1 activity assay kit, which typically involves a specific caspase-1 substrate that releases a fluorescent or colorimetric signal upon cleavage.

    • Measure the signal using a fluorometer or spectrophotometer.

    • Determine the percentage of caspase-1 inhibition relative to untreated controls.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the signaling pathways potentially modulated by this compound and its derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 PTA_derivative This compound Derivative PTA_derivative->VEGFR2 Potential Inhibition

Caption: VEGFR-2 Signaling Pathway and Potential Inhibition.

Inflammasome_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Active IL-1β (Inflammation) ProIL1b->IL1b PTA_derivative This compound Derivative PTA_derivative->Casp1 Potential Inhibition VX765 VX-765 VX765->Casp1

References

Comparative Cytotoxicity of 2-(Phenylthio)acetamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various 2-(Phenylthio)acetamide derivatives against several cancer cell lines. The data presented is compiled from recent studies and is intended to facilitate the identification of promising compounds for further investigation.

This guide summarizes quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes key experimental and biological pathways to provide a comprehensive overview of the current landscape of this compound derivatives as potential anti-cancer agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value is indicative of higher cytotoxic potency. The following tables summarize the IC50 values for a selection of phenylacetamide and related derivatives from the literature.

CompoundDerivativeTarget Cell LineIC50 (µM)
3a 2-F-phenylacetamideMDA-MB-4688 ± 0.07
PC121.83 ± 0.05
MCF79 ± 0.07
3b 3-F-phenylacetamideMDA-MB-4681.5 ± 0.12
PC1277 ± 0.08
MCF71.5 ± 0.06
3c 4-F-phenylacetamideMDA-MB-46887 ± 0.05
PC128 ± 0.06
MCF70.7 ± 0.08
3d 2-Cl-phenylacetamideMDA-MB-4680.6 ± 0.08
PC120.6 ± 0.07
MCF70.7 ± 0.4
3e 3-Cl-phenylacetamideMDA-MB-4682.2 ± 0.07
PC120.67 ± 0.12
MCF79 ± 0.09
3f 4-Cl-phenylacetamideMDA-MB-4681 ± 0.13
PC127 ± 0.09
3g 2-OCH3-phenylacetamideMDA-MB-4681.3 ± 0.03
PC122.97 ± 0.07
MCF71.53 ± 0.12
3h 4-OCH3-phenylacetamideMDA-MB-4683.13 ± 0.06
PC121.73 ± 0.13
MCF71.4 ± 0.12
3i 2-NO2-phenylacetamideMDA-MB-4686 ± 0.4
PC122.20 ± 0.43
3j 4-NO2-phenylacetamideMDA-MB-4680.76 ± 0.09
PC126 ± 0.4
3k 4-Br-phenylacetamideMDA-MB-46887 ± 0.13
PC122.50 ± 0.13
MCF785 ± 0.09
Doxorubicin Reference DrugMDA-MB-4680.38 ± 0.07
PC122.6 ± 0.13
MCF72.63 ± 0.4

Table 1: Cytotoxicity (IC50 in µM) of Phenylacetamide Derivatives against MDA-MB-468, PC12, and MCF7 Cancer Cell Lines. [1]

CompoundDerivativeTarget Cell LineIC50 (µM)
4a N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC-
Hep-G2-
MCF-7-
4b N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC15.3 ± 1.12
Hep-G2-
MCF-7-
4c N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC10.8 ± 0.08
Hep-G2-
MCF-7-
4d N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC-
Hep-G211.6 ± 0.12
MCF-7-

Table 2: Cytotoxicity (IC50 in µM) of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives against Various Cancer Cell Lines. [2]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the studies of this compound derivatives' cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-468, PC12)

  • 96-well microplates

  • Culture medium (specific to cell line)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours at 37°C to allow for cell attachment.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the this compound derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM).[1] The cells are then incubated for another 48 hours.[1]

  • MTT Addition: After the incubation period, the medium is removed, and the cells are washed with PBS. 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3 hours.[1]

  • Formazan Solubilization: Following incubation, the MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound derivatives.

G cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture and Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification and Characterization synthesis->purification stock Stock Solution Preparation (in DMSO) purification->stock treatment Treatment with Serial Dilutions of Derivatives stock->treatment seeding Seeding of Cancer Cells in 96-well Plates incubation1 24h Incubation (Cell Attachment) seeding->incubation1 incubation1->treatment incubation2 48h Incubation (Compound Exposure) treatment->incubation2 mtt_addition Addition of MTT Reagent incubation2->mtt_addition incubation3 3h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Addition of DMSO (Formazan Solubilization) incubation3->solubilization readout Absorbance Measurement (Microplate Reader) solubilization->readout calculation Calculation of % Cell Viability readout->calculation ic50 Determination of IC50 Values calculation->ic50

Caption: Experimental workflow for cytotoxicity assessment.

Apoptosis Signaling Pathway

Several studies suggest that the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis. The diagram below illustrates a simplified signaling pathway for apoptosis that may be activated by these compounds.

G cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound Derivative fasl Upregulation of FasL RNA Expression compound->fasl bax Upregulation of Bax RNA Expression compound->bax bcl2 Downregulation of Bcl-2 RNA Expression compound->bcl2 caspase8 Caspase-8 Activation fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Dysfunction bax->mito bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis

Caption: Simplified apoptosis signaling pathway.

References

Unveiling the Anticancer Potential of 2-(Phenylthio)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 2-(Phenylthio)acetamide derivatives, supported by experimental data. We delve into their efficacy against different cancer cell lines, outline the experimental protocols used for their evaluation, and visualize the key signaling pathways involved in their mechanism of action.

Comparative Anticancer Activity of Phenylacetamide Derivatives

Recent studies have highlighted the promise of phenylacetamide derivatives as a new class of anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, with some derivatives showing high efficacy at low concentrations. The anticancer activity is largely attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.

A study on a series of eleven phenylacetamide derivatives revealed that the "3d" derivative was particularly effective. It exhibited significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines, with IC50 values as low as 0.6 µM.[1] This particular derivative was found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, as well as the anti-apoptotic protein Bcl-2, and increasing caspase 3 activity.[1]

Another study focused on 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives. Among the synthesized compounds, derivative 4c (2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) demonstrated high selectivity, with an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, while showing minimal toxicity to normal NIH/3T3 mouse embryoblast cells (IC50 >1000 µM).[2] This highlights the potential for developing derivatives with a favorable therapeutic window. Furthermore, compounds 4a and 4c were shown to induce apoptosis, although to a lesser extent than the standard drug cisplatin.[2]

In a different investigation, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their anticancer properties.[3] Compounds with a nitro moiety (2a-2c ) generally showed higher cytotoxicity than those with a methoxy moiety (2d-2f ).[3] Specifically, compound 2b was the most active against the PC3 prostate carcinoma cell line (IC50 = 52 µM), and compound 2c was most effective against the MCF-7 cell line (IC50 = 100 µM), with its activity being comparable to the reference drug imatinib (IC50 = 98 µM).[3]

Furthermore, a novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives were synthesized and found to act as antiproliferative agents.[4] The 4-chloro-containing compound 9e showed the highest cytotoxic effects against the A431 (skin carcinoma) cell line.[4] This compound was found to induce apoptosis by upregulating Bax and downregulating Bcl-2 proteins.[4] Additionally, it inhibited the phosphorylation of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting a potential anti-angiogenic mechanism.[4]

The following table summarizes the quantitative data on the anticancer activity of selected this compound and other phenylacetamide derivatives.

Data Presentation: Anticancer Activity of Phenylacetamide Derivatives

DerivativeCancer Cell LineIC50 Value (µM)Reference
Phenylacetamide derivative 3d MDA-MB-4680.6 ± 0.08[1]
Phenylacetamide derivative 3d PC-120.6 ± 0.08[1]
Phenylacetamide derivative 3c MCF-70.7 ± 0.08[1]
Phenylacetamide derivative 3d MCF-70.7 ± 0.4[1]
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c )A54923.30 ± 0.35[2]
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c )NIH/3T3>1000[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c )MCF-7100[3]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b )PC352[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c )PC380[3]
Imatinib (Reference)PC340[3]
Imatinib (Reference)MCF-798[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized phenylacetamide derivatives and a control (e.g., doxorubicin or imatinib) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Detection (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: Cells are cultured on coverslips in a 24-well plate and treated with the test compounds for the desired time.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, according to the manufacturer's instructions.

  • Staining and Visualization: The cell nuclei are counterstained with a DNA-specific stain such as DAPI. The coverslips are then mounted on slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. This assay measures the activity of specific caspases, such as caspase-3.

  • Cell Lysis: Treated and untreated cells are harvested and lysed to release the cellular contents, including caspases.

  • Substrate Addition: A specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspase to cleave the substrate, releasing a chromophore or fluorophore.

  • Detection: The amount of released chromophore or fluorophore is quantified using a spectrophotometer or fluorometer, respectively. The activity is proportional to the amount of signal generated.

Gene Expression Analysis (Real-Time PCR)

Real-time polymerase chain reaction (RT-PCR) is used to quantify the expression levels of specific genes involved in apoptosis, such as Bcl-2, Bax, and FasL.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (2-ΔΔCt) method, normalized to the expression of the reference gene.[1]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway for the anticancer activity of certain phenylacetamide derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (TUNEL, Annexin V) ic50->apoptosis_assay caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay gene_expression Gene Expression (RT-PCR for Bax, Bcl-2) caspase_assay->gene_expression protein_expression Protein Expression (Western Blot for VEGFR-2) gene_expression->protein_expression

Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway derivative This compound Derivative fasl FasL (Upregulation) derivative->fasl bax Bax (Upregulation) derivative->bax bcl2 Bcl-2 (Upregulation) derivative->bcl2 procaspase8 Pro-caspase 8 fasl->procaspase8 caspase8 Caspase 8 procaspase8->caspase8 procaspase3 Pro-caspase 3 caspase8->procaspase3 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c cytochrome_c->procaspase3 caspase3 Caspase 3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by certain this compound derivatives.

References

A Comparative Guide to the Biological Activities of 2-(Phenylthio)acetamide and N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 2-(Phenylthio)acetamide and N-phenylacetamide. While direct comparative studies between these two parent compounds are limited in the currently available scientific literature, this document synthesizes the existing data on their derivatives to offer insights into their potential therapeutic applications. The information is intended to guide further research and drug discovery efforts.

Introduction

This compound and N-phenylacetamide are structurally related aromatic amides that serve as scaffolds in medicinal chemistry for the development of novel therapeutic agents. The presence of a phenyl ring and an acetamide group provides a framework that can be readily modified to modulate biological activity. The key structural difference lies in the linkage of the phenyl group to the acetamide moiety: via a thioether bond in this compound and a direct nitrogen-carbon bond in N-phenylacetamide. This structural variance is expected to influence their physicochemical properties and biological target interactions.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of various derivatives of this compound and N-phenylacetamide. It is important to note that these data are for substituted derivatives and not the parent compounds themselves, unless otherwise specified.

Table 1: Anticancer/Antiproliferative Activity

Compound ClassDerivativeCell LineActivity (IC₅₀)Reference
This compound Derivatives 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides (e.g., 6d5)SARS-CoV-2 RdRp1.11 ± 0.05 μM[1]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(substituted phenyl)acetamidePC3 (Prostate), U87 (Glioblastoma), MDA (Breast)9 - 35 μM[2]
N-phenylacetamide Derivatives 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamidesPC3 (Prostate), MCF-7 (Breast)52 - 100 μM[3]
Phenylacetamide derivative (3d)MDA-MB-468, PC-120.6 ± 0.08 μM[4]
Phenylacetamide derivatives (3c, 3d)MCF-70.7 ± 0.08 μM, 0.7 ± 0.4 μM[4]

Table 2: Antimicrobial Activity

Compound ClassDerivativeOrganism(s)Activity (MIC/EC₅₀/Zone of Inhibition)Reference
This compound Derivatives 2-(Phenylthio)benzoylarylhydrazonesMycobacterium tuberculosis H37RvIC₉₀: 2.96 - 7.57 µg/mL[5]
N-phenylacetamide Derivatives N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. OryzaeEC₅₀: 156.7 µM[6]
2-chloro-N-phenylacetamideCandida albicans, C. parapsilosisMIC: 128 - 256 µg/mL[7]
2-chloro-N-phenylacetamideAspergillus flavusMIC: 16 - 256 μg/mL[8]
2-amino-N-(p-Chlorophenyl) acetamide derivative (5b)Acinetobacter baumannii ATCC19606DIZ: 32.0 mm[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB468, PC12) are seeded in 96-well plates and incubated for 24 hours at 37°C.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.125, 0.25, 0.5, and 1 µM) and incubated for an additional 48 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT) is added to each well, followed by a 3-hour incubation.[4]

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for the synthesis and evaluation of the biological activity of these acetamide derivatives.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Substituted Aniline/Thiophenol, Chloroacetyl Chloride) Reaction Chemical Reaction (e.g., Acylation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro In Vitro Assays (Anticancer, Antimicrobial) Characterization->InVitro Test Compounds Data Data Analysis (IC50, MIC determination) InVitro->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead Further_Studies Further Preclinical/ Clinical Studies Lead->Further_Studies Promising Candidates Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation N_Phenylacetamide N-phenylacetamide Derivatives N_Phenylacetamide->COX_Enzymes Inhibition

References

A Comparative Guide to the Selectivity of Caspase-1 Inhibitors: Evaluating 2-(Phenylthio)acetamide Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), a derivative of 2-(Phenylthio)acetamide, for caspase-1. Due to the limited availability of direct quantitative data for PA, its known biological effects are compared with established caspase-1 inhibitors with well-documented selectivity profiles, such as Belnacasan (VX-765), Pralnacasan (VX-740), and the potent tool compound ML132.

Introduction to Caspase-1 Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory cysteine protease. It plays a crucial role in the innate immune response by processing pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it an attractive therapeutic target. The development of selective caspase-1 inhibitors is a significant goal in drug discovery to modulate inflammatory responses without affecting other essential cellular processes regulated by different caspases.

The Emergence of this compound Derivatives

Recent research has identified 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) as a potential modulator of inflammatory pathways.[1] Studies have shown that PA can downregulate the expression of Thymic Stromal Lymphopoietin (TSLP), a key cytokine in allergic inflammation, by blocking the caspase-1/NF-κB signaling pathway.[1] While these findings highlight the potential of the this compound scaffold, a detailed quantitative assessment of its direct inhibitory potency and selectivity for caspase-1 is not yet publicly available.

Comparative Analysis of Caspase-1 Inhibitors

To provide a framework for evaluating the potential of novel compounds like PA, this guide compares its observed biological activity with the well-characterized selectivity profiles of established caspase-1 inhibitors.

Quantitative Selectivity of Benchmark Caspase-1 Inhibitors

The following table summarizes the inhibitory potency (IC50/Ki) of VRT-043198 (the active metabolite of VX-765), Pralnacasan, and ML132 against caspase-1 and other caspase family members. Lower values indicate higher potency.

CompoundTargetIC50 / Ki (nM)Fold Selectivity vs. Caspase-1Reference(s)
VRT-043198 Caspase-1 Ki: 0.8 -[2]
Caspase-3>1000>1250x[3]
Caspase-4Ki: <0.6~1.3x[2]
Caspase-510.613.25x[3][4]
Caspase-6>10,000>12500x[3][4]
Caspase-7>1000>1250x[3]
Caspase-83.34.1x[3][4]
Caspase-95.076.3x[3][4]
Pralnacasan (VX-740) Caspase-1 Ki: 1.4 -[5][6]
ML132 Caspase-1 IC50: 0.023 - 34.9 -[4][7][8][9]
Other Caspases (Panel of 9)>1000>1000x[4][8]
Biological Activity of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA)

Direct enzymatic inhibition data for PA is not currently available. However, its biological effects in cellular models provide an indirect measure of its activity on the caspase-1 pathway.

CompoundAssay SystemObserved EffectConcentrationReference
PA Human Mast Cell Line (HMC-1)Inhibition of TSLP production1 µM[1]
Human Mast Cell Line (HMC-1)Downregulation of caspase-1 activationNot specified[1]

Signaling Pathway and Experimental Workflow

To understand the context of caspase-1 inhibition, the following diagrams illustrate the NLRP3 inflammasome activation pathway leading to caspase-1 activation and a general workflow for assessing caspase-1 inhibition.

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β (pro-inflammatory) NLRP3_active NLRP3 Activation NLRP3_exp->NLRP3_active Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 (inactive) Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Casp1->IL1B cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: NLRP3 Inflammasome Activation Pathway.

Caspase1_Inhibition_Workflow Caspase-1 Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant Caspase-1 - Fluorogenic Substrate (e.g., Ac-YVAD-AMC) - Test Compound (e.g., PA) - Positive Control (e.g., VX-765) - Assay Buffer start->reagents incubation Incubate Caspase-1 with Test Compound or Control reagents->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measurement Measure Fluorescence Over Time reaction->measurement analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [Compound] - Determine IC50 value measurement->analysis end End analysis->end

Caption: Caspase-1 Inhibition Assay Workflow.

Experimental Protocols

A detailed methodology is crucial for the accurate evaluation of enzyme inhibitors. Below is a representative protocol for an in vitro caspase-1 inhibition assay.

Objective: To determine the in vitro inhibitory activity of a test compound against human recombinant caspase-1.

Materials:

  • Human recombinant caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)

  • Test compound (e.g., 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide)

  • Positive control inhibitor (e.g., Ac-YVAD-CHO or VX-765)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the human recombinant caspase-1 in assay buffer to the desired working concentration.

    • Dilute the caspase-1 substrate stock solution in assay buffer to its working concentration (typically 2x the final desired concentration).

  • Assay Protocol:

    • Add 50 µL of the diluted test compound or control solutions to the wells of a 96-well plate. Include wells with assay buffer and DMSO as a negative control.

    • Add 25 µL of the diluted caspase-1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates) every minute for 30-60 minutes.

    • Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

While 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) shows promise as a modulator of the caspase-1 signaling pathway, further research is required to quantify its direct inhibitory activity and selectivity. The established inhibitors, such as VX-765 and ML132, serve as important benchmarks for the field, demonstrating high potency and varying degrees of selectivity. Future studies on PA should focus on generating quantitative IC50 or Ki data against a panel of caspases and other relevant proteases to fully elucidate its potential as a selective therapeutic agent. This will enable a more direct and comprehensive comparison with existing alternatives and guide further drug development efforts based on the this compound scaffold.

References

Benchmarking 2-(Phenylthio)acetamide Against Known Caspase-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(Phenylthio)acetamide and its derivatives against established caspase-1 inhibitors. The content presented herein is based on available experimental data and is intended to inform research and development efforts in the fields of inflammation and drug discovery.

Introduction to this compound and Caspase-1 Inhibition

This compound is a sulfur-containing organic compound that has garnered interest for its potential biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.[1] One of the key molecular targets implicated in its anti-inflammatory effects is Caspase-1, a cysteine protease that plays a crucial role in the innate immune response.

Caspase-1 is the effector enzyme of the inflammasome, a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the inflammasome and subsequent caspase-1 activity are associated with a range of inflammatory and autoimmune diseases. Therefore, the inhibition of caspase-1 presents a promising therapeutic strategy for these conditions.

This guide benchmarks a derivative of this compound against two well-characterized caspase-1 inhibitors, Belnacasan (VX-765) and Pralnacasan (VX-740), providing a comparative analysis of their inhibitory potency.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of a this compound derivative and known caspase-1 inhibitors are summarized in the table below. While a direct IC50 value for the this compound derivative against purified caspase-1 is not available in the reviewed literature, its potent effect on cellular processes regulated by caspase-1 provides a basis for a semi-quantitative comparison.

CompoundTargetInhibitory Potency (IC50/Ki)Notes
2-(4-{2-[(Phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA)Caspase-1Downregulates caspase-1 activation. At 1µM, it inhibited Thymic Stromal Lymphopoietin (TSLP) production by up to 87.7%.[2]TSLP production is linked to caspase-1 activation. This provides an indirect but potent measure of its cellular efficacy.
Belnacasan (VX-765)Caspase-1Ki: 0.8 nM.[1][3][4] IC50 (for IL-1β release): ~0.7 µM.[1]An orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of caspase-1.
Pralnacasan (VX-740)Caspase-1Ki: 1.4 nM.[5]A potent, selective, and orally active non-peptide inhibitor of caspase-1.

Signaling Pathway: The NLRP3 Inflammasome

The activation of caspase-1 is predominantly controlled by the NLRP3 inflammasome. The following diagram illustrates the canonical signaling pathway leading to caspase-1 activation and the subsequent release of pro-inflammatory cytokines.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs1 PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs1->TLR binds NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B pro_IL18 pro-IL-18 Transcription->pro_IL18 NLRP3_pro pro-NLRP3 Transcription->NLRP3_pro NLRP3_active Active NLRP3 NLRP3_pro->NLRP3_active conformational change PAMPs_DAMPs2 PAMPs/DAMPs (e.g., ATP, toxins) K_efflux K+ Efflux PAMPs_DAMPs2->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 cleavage IL1B Mature IL-1β caspase1->IL1B cleavage of pro-IL-1β IL18 Mature IL-18 caspase1->IL18 cleavage of pro-IL-18 GSDMD Gasdermin D caspase1->GSDMD cleavage Secretion Cytokine Secretion IL1B->Secretion IL18->Secretion Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis

Caption: The NLRP3 inflammasome signaling pathway, a two-step process involving priming and activation, leading to caspase-1 activation and inflammatory responses.

Experimental Protocols

The following section details a generalized experimental protocol for assessing caspase-1 inhibitory activity, based on commonly used methodologies.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified recombinant caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Test compounds (this compound derivative, known inhibitors)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compounds to the desired concentrations in the assay buffer.

  • In a 96-well plate, add the diluted test compounds.

  • Add recombinant human caspase-1 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate (Ac-YVAD-AFC) to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).

  • The rate of substrate cleavage is proportional to the caspase-1 activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening potential caspase-1 inhibitors.

Caspase1_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (Serial Dilutions) Plate_Setup Add Compounds and Caspase-1 to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Recombinant Caspase-1 Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Caspase-1 Substrate Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation Pre-incubation (Inhibitor Binding) Plate_Setup->Incubation Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Data_Processing Calculate Rate of Substrate Cleavage Measurement->Data_Processing Inhibition_Calc Determine Percentage of Inhibition Data_Processing->Inhibition_Calc IC50_Calc Calculate IC50 Values Inhibition_Calc->IC50_Calc

Caption: A generalized workflow for in vitro screening of caspase-1 inhibitors.

Conclusion

This comparative guide highlights the potential of this compound derivatives as inhibitors of caspase-1, a key target in inflammatory diseases. While direct enzymatic inhibition data for the parent compound is pending, the potent cellular activity of its derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, suggests a promising avenue for further investigation. When benchmarked against established inhibitors like Belnacasan and Pralnacasan, the this compound scaffold demonstrates significant potential. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further explore and characterize the therapeutic utility of this class of compounds.

References

Correlation of In Vitro and In Vivo Activity of 2-(Phenylthio)acetamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo biological activities of 2-(Phenylthio)acetamide and its derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data, detailing the methodologies employed and the observed outcomes. While direct head-to-head in vitro to in vivo correlation studies for this compound are limited in publicly available literature, this guide synthesizes data from various studies on its derivatives to provide insights into their therapeutic potential, primarily focusing on anticancer and anti-inflammatory activities.

I. Antiproliferative and Cytotoxic Activity

Derivatives of this compound have demonstrated significant in vitro cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Phenoxyacetamide Compound IHepG2 (Liver)1.43[1][2]
5-Fluorouracil (Ref)HepG2 (Liver)5.32[1][2]
Compound IIHepG2 (Liver)6.52[1][2]
2-(4-Fluorophenyl)-N-phenylacetamide Compound 2b (m-nitro)PC3 (Prostate)52[3][4]
Imatinib (Ref)PC3 (Prostate)40[3][4]
Compound 2c (p-nitro)MCF-7 (Breast)100[3][4]
Imatinib (Ref)MCF-7 (Breast)98[3][4]
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) acetamide Compound 3g (m-methoxy)MDA-MB-231 (Breast)9[5]
Imatinib (Ref)MDA-MB-231 (Breast)20[5]
Compound 3b (m-fluoro)MDA-MB-231 (Breast)35[5][6]
Experimental Protocols: In Vitro Cytotoxicity Assays

MTT Assay for Cell Viability: [1][7]

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF7, PC3) are seeded in 96-well microplates and incubated for 24 hours at 37°C.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compounds (e.g., 0.125, 0.25, 0.5, 1 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the media is removed, and 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, followed by a 3-hour incubation.

  • Formazan Solubilization: The formazan crystals formed are dissolved in 100 µL of Dimethyl Sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value is then calculated.

Apoptosis Assay (Annexin V-FITC):

  • Cell Treatment: Cells are treated with the compound of interest at its IC50 concentration for a specified time (e.g., 24 hours).

  • Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway: Induction of Apoptosis by a Phenoxyacetamide Derivative

The diagram below illustrates the proposed mechanism of apoptosis induction by a novel phenoxyacetamide derivative (Compound I) in HepG2 liver cancer cells, which involves both intrinsic and extrinsic pathways.[2][8]

G Compound I Compound I PARP-1 Inhibition PARP-1 Inhibition Compound I->PARP-1 Inhibition DNA Damage DNA Damage PARP-1 Inhibition->DNA Damage p53 Upregulation p53 Upregulation DNA Damage->p53 Upregulation Bax Upregulation Bax Upregulation p53 Upregulation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Upregulation->Bcl-2 Downregulation FasL Upregulation FasL Upregulation p53 Upregulation->FasL Upregulation Mitochondrial Pathway Mitochondrial Pathway Bax Upregulation->Mitochondrial Pathway Bcl-2 Downregulation->Mitochondrial Pathway Cytochrome c Release Cytochrome c Release Mitochondrial Pathway->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Extrinsic Pathway Extrinsic Pathway FasL Upregulation->Extrinsic Pathway Caspase-8 Activation Caspase-8 Activation Extrinsic Pathway->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation

Caption: Proposed apoptotic pathway of a phenoxyacetamide derivative.

II. In Vivo Efficacy

The in vivo efficacy of acetamide derivatives has been evaluated in various animal models, demonstrating their potential for therapeutic applications.

Quantitative Data Summary: In Vivo Antitumor Activity

A study on a novel phenoxyacetamide derivative (Compound I) in a hepatocellular carcinoma (HCC) xenograft model in mice showed significant tumor growth suppression.[2]

Treatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)
Control 18001.5
Compound I 6000.5
5-Fluorouracil 9000.8
Experimental Protocols: In Vivo Antitumor Xenograft Study[9]
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of human cancer cells (e.g., HepG2) is injected subcutaneously into the flank of each mouse.

  • Compound Administration: When tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered through a specific route (e.g., intraperitoneal, oral) at predetermined doses and schedules.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as histopathology and biomarker assessment, may be performed.

Experimental Workflow: From In Vitro Screening to In Vivo Testing

The following diagram outlines the typical workflow for evaluating a novel compound from initial in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro cluster_1 In Vivo Compound Synthesis Compound Synthesis Cytotoxicity Screening\n(e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Cytotoxicity Screening\n(e.g., MTT Assay) Mechanism of Action\n(e.g., Apoptosis, Cell Cycle) Mechanism of Action (e.g., Apoptosis, Cell Cycle) Cytotoxicity Screening\n(e.g., MTT Assay)->Mechanism of Action\n(e.g., Apoptosis, Cell Cycle) Lead Compound Selection Lead Compound Selection Mechanism of Action\n(e.g., Apoptosis, Cell Cycle)->Lead Compound Selection Animal Model Development\n(Xenograft) Animal Model Development (Xenograft) Lead Compound Selection->Animal Model Development\n(Xenograft) Toxicity & PK Studies Toxicity & PK Studies Animal Model Development\n(Xenograft)->Toxicity & PK Studies Efficacy Study Efficacy Study Toxicity & PK Studies->Efficacy Study Data Analysis Data Analysis Efficacy Study->Data Analysis

Caption: Drug discovery workflow from in vitro to in vivo studies.

III. Anti-inflammatory and Other Activities

Beyond anticancer effects, this compound has been investigated for its potential in managing allergic rhinitis.

In Vivo Anti-Allergic Rhinitis Activity

In an ovalbumin (OVA)-sensitized mouse model of allergic rhinitis, this compound demonstrated significant anti-inflammatory effects.[9]

ParameterOVA-sensitized (Control)OVA + this compound
Rub Scoring IncreasedSignificantly Reduced
Serum IgE UpregulatedSignificantly Decreased
Serum Histamine UpregulatedSignificantly Decreased
Serum IL-1β UpregulatedSignificantly Decreased

This activity is attributed to the regulation of caspase-1 activation.[9]

IV. Conclusion

The available data suggests a promising correlation between the in vitro cytotoxic and anti-inflammatory activities of this compound derivatives and their potential for in vivo efficacy. The phenoxyacetamide derivatives, in particular, have shown a strong link between in vitro apoptosis induction and in vivo tumor suppression.[2][8] Further direct comparative studies on this compound are warranted to fully establish its pharmacokinetic and pharmacodynamic profile and to validate the promising in vitro findings in relevant in vivo models. The diverse biological activities, including antiproliferative and anti-inflammatory effects, position this compound and its analogs as valuable scaffolds for future drug development.[9]

References

Safety Operating Guide

Proper Disposal of 2-(Phenylthio)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like 2-(Phenylthio)acetamide is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this substance, ensuring compliance with regulatory standards and minimizing environmental impact.

Chemical waste, including this compound, should generally be treated as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1] Improper disposal, such as discarding in the regular trash or pouring down the drain, is not permissible for most laboratory chemicals.[2][3] The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which outlines specific procedures for handling and disposal.[2][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

Step-by-Step Disposal Procedure

  • Waste Identification and Classification : Treat all unused or contaminated this compound as hazardous waste.[1] Do not attempt to determine its hazard characteristics unless you are a trained EHS professional. Always err on the side of caution and manage the waste as hazardous.[3]

  • Container Selection and Labeling :

    • Select a waste container that is in good condition, free of leaks, and compatible with this compound.[3][4]

    • The container must be clearly labeled with the words "Hazardous Waste."[2]

    • The label must also include the full chemical name, "this compound," and the quantity of the waste.[2] Avoid using abbreviations or chemical formulas.[2]

    • Include the date of waste generation and the location of origin (e.g., laboratory room number).[2]

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept tightly closed except when adding waste.[3]

    • Segregate the waste container from incompatible materials.[2]

  • Arrange for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]

    • Do not transport hazardous waste yourself.[1]

    • Complete any required waste disposal forms, providing accurate information about the container's contents.[2]

  • Empty Container Disposal :

    • A container that has held a hazardous waste, other than an acute hazardous waste, can be disposed of as regular trash once all the waste has been poured out.[1]

    • Deface all chemical labels from the empty container before placing it in the regular trash.[1]

Summary of Disposal and Safety Information

ParameterGuidelineCitation
Waste Classification Treat as hazardous chemical waste.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[5]
Handling Location Well-ventilated area or chemical fume hood.[5]
Waste Container Good condition, compatible material, tightly sealed.[3][4]
Container Labeling "Hazardous Waste," full chemical name, date, location.[2]
Disposal Method Collection by EHS or a licensed hazardous waste contractor.[1][2]
Prohibited Disposal Do not dispose of in regular trash or down the sewer.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste container Select Suitable & Labeled 'Hazardous Waste' Container classify->container ppe->classify transfer Transfer Waste to Container in Ventilated Area container->transfer seal Securely Seal the Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup EHS Collects Waste for Proper Disposal documentation->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Phenylthio)acetamide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety when working with this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields or tightly fitting safety goggles.[1][2][3]
Skin Protection Wear protective gloves (chemically impermeable) and a lab coat or protective clothing.[1][2][3] Gloves should be inspected before use.[2][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1] For high concentrations, a full-face respirator or positive-pressure supplied-air respirator may be necessary.[1][2]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is essential for safe handling.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[2][5][6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]

  • Avoid contact with skin and eyes.[2][5]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the work area.[5][6]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][6]

  • Store away from incompatible materials such as oxidizing agents.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Dispose of contents and container to an approved waste disposal plant.[4][7]

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][5]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]

2. Contaminated Packaging:

  • Contaminated containers should be triple rinsed (or equivalent) and offered for recycling or reconditioning if possible.[5]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]

Emergency First Aid Procedures

In case of exposure, immediate action is necessary.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor.[1][2][6]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A Preparation: - Review SDS - Assemble PPE B Engineering Controls: - Work in Fume Hood - Verify Eyewash/Shower Access A->B Proceed to C Handling: - Weigh and Transfer Chemical - Avoid Dust Formation B->C Begin Work D Post-Handling: - Decontaminate Work Area - Remove PPE Correctly C->D Complete Work E Waste Collection: - Segregate Chemical Waste - Collect Contaminated PPE D->E Segregate Waste F Disposal: - Label Waste Container - Arrange for Professional Disposal E->F Finalize Disposal G Emergency Preparedness: - Know Spill & Exposure Procedures G->A Constant Awareness G->C G->F

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.